molecular formula C10H16N4 B1586589 6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 55403-35-5

6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1586589
CAS No.: 55403-35-5
M. Wt: 192.26 g/mol
InChI Key: NZTCEWZBMOTKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperazin-1-yl)pyridin-3-amine (CAS 55403-35-5) is a key chemical building block in pharmaceutical and cancer research. This compound, with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol, serves as a critical synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in its role as a precursor in the synthesis of potent dual PI3K/mTOR inhibitors . These inhibitors are a major focus in oncology due to the frequent dysregulation of the PI3K/Akt/mTOR pathway in cancer, which controls cell growth, survival, and proliferation . The compound's structure, featuring a pyridin-3-amine group linked to a 4-methylpiperazine, is integral to the pharmacophore of these targeted molecules. One prominent application documented in recent scientific literature is its use in the development of an imidazo[1,2-a]pyridine derivative, which demonstrated excellent kinase selectivity and potent cellular growth inhibition in HCT-116 cancer cells . Researchers utilize this amine for constructing complex molecules that simultaneously target both PI3K and mTOR, a promising strategy for cancer therapy and imaging probe development . The product is provided with a high purity specification (≥98%) and is intended for research purposes only . It is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, as this compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTCEWZBMOTKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376932
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-35-5
Record name 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS 55403-35-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (CAS 55403-35-5)

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, registered under CAS number 55403-35-5, is a heterocyclic compound featuring a pyridinamine core functionalized with a methylpiperazine moiety.[1][2] This strategic combination of a hydrogen bond donor/acceptor (aminopyridine) and a solubilizing, basic group (methylpiperazine) makes it a highly valuable building block in the field of drug discovery. Its structure is a common motif found in a variety of pharmacologically active agents, particularly kinase inhibitors, where it often serves as a key fragment for engaging with the hinge region of the enzyme's active site while providing favorable physicochemical properties.[3][4] This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. These properties dictate its solubility, stability, and reactivity.

1.1: Core Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 55403-35-5[1][2]
Molecular Formula C₁₀H₁₆N₄[1][2]
Molecular Weight 192.26 g/mol [1][2]
Appearance Brown to black solid[5]
Melting Point 106-108 °C[5]
Boiling Point 388.7±42.0 °C (Predicted)[5]
pKa 9.35±0.29 (Predicted)[5]
InChIKey NZTCEWZBMOTKCJ-UHFFFAOYSA-N[2]
SMILES CN1CCN(CC1)C2=NC=C(C=C2)N[2]
1.2: Structural Elucidation

The molecule's structure consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a 1-methylpiperazine group. This arrangement provides distinct sites for chemical modification and interaction with biological targets.

G start Starting Materials - 6-Chloropyridin-3-amine - 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution (SₙAr) - Heat (Conventional or Microwave) - Excess 1-Methylpiperazine as base/solvent start->reaction Step 1: Reaction Setup workup Aqueous Work-up - Dilution with H₂O & Organic Solvent - Extraction & Brine Wash reaction->workup Step 2: Quenching & Isolation purification Purification - Dry over Na₂SO₄ - Concentrate - Silica Gel Chromatography workup->purification Step 3: Purification product Final Product This compound purification->product Step 4: Final Compound G cluster_mol Chemical Structure cluster_spec Expected Analytical Signals mol MS Mass Spec (ESI+) - [M+H]⁺ = 193.26 m/z mol->MS HNMR ¹H NMR - Aromatic (3H): ~6.5-8.0 ppm - Piperazine (8H): ~2.5-3.8 ppm - Methyl (3H): ~2.3-2.5 ppm p1 p1->HNMR p2 p2->HNMR p3 p3->HNMR G A Building Block 6-(4-Methylpiperazin-1-yl) pyridin-3-amine C Coupling Reaction (e.g., Buchwald-Hartwig or SₙAr) A->C B Pharmacophore Core (e.g., Pyrimidine, Pyrazole) B->C D Intermediate Core + Building Block C->D F Final Coupling/Derivatization D->F E Solubilizing/PK Tail (Optional additional fragments) E->F G Final Bioactive Molecule (e.g., Kinase Inhibitor) F->G

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a heterocyclic amine of interest in pharmaceutical research and development. A thorough understanding of properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data with established analytical methodologies, offering a foundational resource for scientists engaged in the characterization and optimization of this and structurally related molecules. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination.

Compound Identification and Structure

This compound is a disubstituted pyridine derivative. The structural features—a basic piperazine ring, a methyl group on the piperazine nitrogen, and an amino group on the pyridine ring—govern its physicochemical and pharmacological characteristics.

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 55403-35-5--INVALID-LINK--[2]
Molecular Formula C₁₀H₁₆N₄--INVALID-LINK--[1]
Molecular Weight 192.26 g/mol --INVALID-LINK--[1]
Canonical SMILES CN1CCN(CC1)C2=NC=C(C=C2)N--INVALID-LINK--[1]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa values of its conjugate acids determine the charge state of the molecule in different physiological environments, which in turn significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Due to the presence of multiple basic nitrogen atoms (the pyridine ring nitrogen, the amino group nitrogen, and the two nitrogens of the piperazine ring), this molecule is expected to have multiple pKa values. The tertiary amine in the piperazine ring is generally the most basic site. A study on the pKa values of various piperazine derivatives provides context, showing that the second pKa of 1-methylpiperazine is around 9.73 at 298 K[3]. The basicity of the pyridine and amino groups will be lower.

Predicted pKa Values:

  • Most Basic Nitrogen (Piperazine): ~8.5 - 9.5

  • Other Basic Sites (Pyridine, Amino Group): ~4.0 - 6.0

Significance in Drug Development: The ionization state of a drug at physiological pH (typically around 7.4) is a key determinant of its ability to cross biological membranes. A more neutral form is generally more lipophilic and can more readily diffuse across cell membranes, while the ionized form is more water-soluble and may have better dissolution but lower permeability.

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a robust method for the experimental determination of pKa values.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare a ~1 mM solution of the compound in 0.15 M KCl prep1->prep2 prep3 Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions prep2->prep3 titrate1 Place 20 mL of the sample solution in a jacketed beaker at 25°C prep3->titrate1 titrate2 Immerse the calibrated pH electrode and a stirrer titrate1->titrate2 titrate3 Titrate with 0.1 M HCl, recording pH after each incremental addition titrate2->titrate3 titrate4 Continue titration past the equivalence points titrate3->titrate4 analysis1 Plot pH versus the volume of titrant added titrate4->analysis1 analysis2 Determine the equivalence points from the inflection points of the curve analysis1->analysis2 analysis3 Calculate the pKa values from the half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). This parameter is a cornerstone in medicinal chemistry as it provides a strong indication of a compound's ability to cross biological membranes.

Computed LogP Value:

A computed XLogP3 value of 0.4 is available from PubChem[1]. This relatively low positive value suggests that this compound has a slight preference for the lipid phase over the aqueous phase, indicating it is moderately lipophilic.

Implications for Drug Design: The logP value is a critical component of various "drug-likeness" rules, such as Lipinski's Rule of 5. For orally administered drugs, a logP value in the range of 1-3 is often considered optimal for balancing aqueous solubility and membrane permeability.

Experimental Protocol for logP Determination via the Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare water-saturated n-octanol and n-octanol-saturated water prep2 Prepare a stock solution of the compound in n-octanol prep1->prep2 part1 Add known volumes of the stock solution and saturated water to a flask prep2->part1 part2 Shake the flask at a constant temperature until equilibrium is reached part1->part2 part3 Centrifuge to ensure complete phase separation part2->part3 analysis1 Carefully sample both the n-octanol and aqueous phases part3->analysis1 analysis2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate logP as log([Compound]octanol / [Compound]water) analysis2->analysis3

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor aqueous solubility is a major challenge in drug development.

Predicted Aqueous Solubility:

While specific experimental data for this compound is not available in the provided search results, its structure, containing multiple polar amine functionalities capable of hydrogen bonding, suggests it is likely to have moderate to good aqueous solubility, particularly at acidic pH where the amine groups will be protonated.

Factors Influencing Solubility:

  • pH: As a basic compound, its solubility is expected to be significantly higher in acidic environments due to the formation of more soluble salts.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

  • Temperature: Solubility is generally temperature-dependent.

Experimental Protocol for Aqueous Solubility Determination

A common method for determining thermodynamic solubility is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) equil1 Add an excess of the solid compound to each buffer solution prep1->equil1 equil2 Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil1->equil2 equil3 Visually confirm the presence of undissolved solid equil2->equil3 analysis1 Filter or centrifuge the samples to remove undissolved solid equil3->analysis1 analysis2 Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Plot solubility as a function of pH analysis2->analysis3

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-(4-methylpiperazin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document delves into the compound's structural features, predicted conformational landscape, and the experimental and computational methodologies employed for such analyses. The significance of its three-dimensional structure in the context of drug design and development is also critically discussed, offering valuable insights for researchers and scientists in the field.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a substituted pyridine ring linked to a methylpiperazine moiety, serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for oncology.[2][3][4][5] The precise three-dimensional arrangement of its constituent atoms—its conformation—plays a pivotal role in its chemical reactivity and, more importantly, its ability to interact with biological targets. Understanding the conformational preferences of this molecule is therefore crucial for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity.[1] This guide aims to provide an in-depth exploration of the molecular architecture of this compound.

Molecular Identification and Properties

The fundamental identity and key physicochemical properties of the molecule are summarized below.

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 55403-35-5[6][7]
Molecular Formula C₁₀H₁₆N₄[7]
Molecular Weight 192.26 g/mol [6][7]
Canonical SMILES CN1CCN(CC1)C2=NC=C(C=C2)N[6]
Synonyms 3-Amino-6-(4-methylpiperazin-1-yl)pyridine, 1-(5-Aminopyridin-2-yl)-4-methylpiperazine[6][8]

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by two key heterocyclic systems: a pyridine ring and a piperazine ring. The conformational flexibility of the molecule is primarily dictated by the chair-boat-twist dynamics of the piperazine ring and the rotational freedom around the single bond connecting the piperazine nitrogen to the pyridine carbon.

The Piperazine Ring Conformation

The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric strain and torsional strain. In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions. For the methyl group on the distal nitrogen (N-4), the equatorial position is energetically favored to reduce 1,3-diaxial interactions.

Rotational Freedom and Key Torsional Angles

The overall shape of the molecule is defined by the relative orientation of the pyridine and piperazine rings, which is determined by the torsion angle around the C2-N1' bond (C2 of pyridine, N1' of piperazine). Rotation around this bond can lead to different conformers, which may have distinct energies and biological activities.

Caption: Key rotatable bond influencing overall molecular conformation.

Methodologies for Structural Elucidation

The precise three-dimensional structure and conformational preferences of molecules like this compound are determined using a combination of experimental techniques and computational modeling.

Experimental Approaches

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline state. While a specific crystal structure for the title compound is not publicly available, analysis of related structures in crystallographic databases provides valuable insights into the expected geometry.[9][10]

Generalized Protocol for Single-Crystal X-Ray Diffraction:

  • Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., slow evaporation from methanol or ethanol).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[10]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[10]

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each proton and carbon atom, confirming the molecular connectivity.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, providing crucial information about the solution-state conformation and the relative orientation of the pyridine and piperazine rings.

Workflow for NMR-based Conformational Analysis:

G cluster_workflow NMR Analysis Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Acquire NOESY Spectrum C->D E Assign Resonances D->E F Analyze NOE Cross-Peaks E->F G Propose Solution Conformation F->G

Caption: A typical workflow for NMR-based conformational studies.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting molecular properties.

DFT calculations can be used to:

  • Optimize the geometry of the molecule to find the lowest energy conformation.

  • Perform a conformational search by systematically rotating the key torsion angles to map the potential energy surface.

  • Calculate theoretical NMR chemical shifts, which can be compared with experimental data for structure validation.

Protocol for a DFT-based Conformational Search:

  • Initial Structure Generation: Build a 3D model of the molecule.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the C2-N1' bond.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Energy Calculation: Calculate the single-point energy of each optimized conformer to determine their relative stabilities.

  • Analysis: Identify the global minimum and other low-energy conformers that are likely to be populated at room temperature.

Implications in Drug Development

The conformation of this compound is a critical determinant of its utility in drug discovery. As a scaffold, its three-dimensional shape dictates how it orients its substituents within the binding pocket of a biological target, such as a protein kinase.

  • Structure-Activity Relationship (SAR): The ability of derivatives to adopt a specific "bioactive conformation" is essential for high-affinity binding. Understanding the inherent conformational preferences of the scaffold allows for the design of analogues with improved potency and selectivity.[3]

  • Pharmacokinetic Properties: The molecule's conformation can influence its physicochemical properties, such as solubility and membrane permeability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The piperazine moiety, in particular, is a common feature in many approved drugs, valued for its ability to improve aqueous solubility and engage in favorable interactions with protein targets.[11] The methyl group on the piperazine can also play a role in modulating basicity and receptor interactions.[12]

Conclusion

This compound is a fundamentally important molecular entity in the field of medicinal chemistry. Its structural and conformational characteristics, governed by the interplay of the pyridine and piperazine rings, are central to its application as a scaffold for novel therapeutics. While detailed experimental data on the isolated molecule is sparse, a combination of established chemical principles, data from related structures, and computational modeling provides a robust framework for understanding its likely three-dimensional architecture. A thorough appreciation of its conformational landscape is indispensable for researchers and drug development professionals seeking to leverage this versatile building block for the creation of next-generation medicines.

References

Spectroscopic Data for 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol , represents a scaffold of significant interest due to the prevalence of both the aminopyridine and methylpiperazine moieties in pharmacologically active agents[1]. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. This document eschews a rigid template, instead adopting a structure that logically unfolds the story of the molecule through its spectral signatures. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring technical accuracy and field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of every atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Although a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate predicted spectrum can be synthesized by analyzing the constituent fragments: 3-aminopyridine and 1-methylpiperazine[2][3]. The substitution of the 4-methylpiperazin-1-yl group at the C6 position of the 3-aminopyridine ring will induce predictable shifts in the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-2~7.85d1HJ ≈ 2.5 HzPyridine Ring
H-4~6.95dd1HJ ≈ 8.5, 2.5 HzPyridine Ring
H-5~6.50d1HJ ≈ 8.5 HzPyridine Ring
-NH₂~3.60br s2H-Amine
H-b, H-b'~3.50t4HJ ≈ 5.0 HzPiperazine Ring (adjacent to Py)
H-c, H-c'~2.50t4HJ ≈ 5.0 HzPiperazine Ring (adjacent to N-Me)
-CH₃~2.35s3H-Methyl

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-8.0 ppm): The pyridine ring protons exhibit a characteristic splitting pattern. H-2, being ortho to the ring nitrogen and adjacent to the electron-donating amino group, appears as a doublet at the most downfield position. H-4 shows coupling to both H-2 (meta coupling, small J) and H-5 (ortho coupling, large J), resulting in a doublet of doublets. H-5 is ortho to the bulky piperazine substituent and coupled to H-4, appearing as a doublet.

  • Piperazine Region (δ 2.5-3.5 ppm): The piperazine ring protons typically appear as two distinct triplets, assuming free rotation. The protons (H-b, H-b') on the carbons attached to the pyridine ring are deshielded and appear further downfield compared to the protons (H-c, H-c') on the carbons adjacent to the N-methyl group[4].

  • Aliphatic & Amine Region (δ 2.0-4.0 ppm): The N-methyl protons (-CH₃) give rise to a sharp singlet around 2.35 ppm, a characteristic signal for this group[4]. The primary amine (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange; its chemical shift can be highly dependent on solvent and concentration.

Caption: Molecular structure with proton assignments for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical solvent peak linewidths.

  • Data Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom, offering direct insight into the carbon framework of the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making signal overlap less common.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C6~158.0Pyridine Ring (attached to N_pip)
C3~148.5Pyridine Ring (attached to NH₂)
C2~145.0Pyridine Ring
C4~115.0Pyridine Ring
C5~108.0Pyridine Ring
C-b, C-b'~54.5Piperazine Ring (adjacent to N-Me)
C-c, C-c'~48.0Piperazine Ring (adjacent to Py)
-CH₃~46.0Methyl

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Region (δ 100-160 ppm): The pyridine ring carbons show distinct chemical shifts. C6, attached to the piperazine nitrogen, and C3, attached to the amino nitrogen, are significantly deshielded and appear at the lowest field. The remaining pyridine carbons (C2, C4, C5) will have shifts influenced by the positions of the two nitrogen-containing substituents[5][6]. Quaternary carbons (C3 and C6) can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Region (δ 40-60 ppm): The four carbons of the piperazine ring are expected to give two signals due to symmetry. The carbons adjacent to the pyridine ring (C-c, C-c') will have a different chemical environment than those adjacent to the N-methyl group (C-b, C-b')[7]. The N-methyl carbon (-CH₃) will appear as a single peak in this region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Spectrometer Setup: Tune the probe for ¹³C observation. Use the same lock and shim settings from the ¹H experiment.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Assign peaks based on predicted chemical shifts and, if necessary, run additional experiments like DEPT to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Medium (two bands)
3080 - 3010C-H StretchAromatic (Pyridine Ring)Medium-Weak
2950 - 2800C-H StretchAliphatic (Piperazine & Methyl)Medium-Strong
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium-Strong
1590 - 1450C=C and C=N Ring StretchingAromatic (Pyridine Ring)Strong (multiple bands)
1340 - 1250C-N StretchAromatic Amine (Aryl-N)Strong
1250 - 1020C-N StretchAliphatic AmineMedium
900 - 675C-H Out-of-Plane BendAromatic (Pyridine Ring)Strong

Interpretation of the IR Spectrum:

The IR spectrum provides a clear fingerprint of the molecule's functional groups[8][9].

  • N-H Vibrations: The most diagnostic feature for the primary amine will be a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[3][9]. A strong bending vibration around 1600 cm⁻¹ is also expected.

  • C-H Vibrations: The spectrum will show weak to medium peaks above 3000 cm⁻¹ for the aromatic C-H stretches and stronger, sharper peaks below 3000 cm⁻¹ for the aliphatic C-H stretches of the piperazine and methyl groups.

  • Fingerprint Region (< 1600 cm⁻¹): This region will be complex but highly informative. Strong absorptions between 1590-1450 cm⁻¹ will confirm the presence of the pyridine ring[10]. Strong C-N stretching bands will appear for both the aryl-N and aliphatic-N bonds, confirming the connectivity of the amine and piperazine groups[8].

Caption: Diagram of key IR vibrational modes for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio over the typical range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum will be automatically background-corrected. Identify the key absorption bands and correlate them with the expected functional groups using correlation tables.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (ESI+)

m/z (Da)Ion FormulaIdentity
193.15[C₁₀H₁₇N₄]⁺[M+H]⁺ (Protonated Molecular Ion)
123.08[C₆H₇N₃]⁺Fragment: Loss of methylpiperazine radical
100.10[C₅H₁₂N₂]⁺Fragment: N-Methylpiperazine
71.08[C₄H₉N]⁺Fragment: Cleavage of piperazine ring
58.07[C₃H₈N]⁺Fragment: Base peak from N-methylpiperazine cleavage

Interpretation of the Mass Spectrum:

  • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to readily protonate. The primary signal observed will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 193.15, confirming the molecular weight of 192.26 g/mol [1].

  • Fragmentation Pattern: The fragmentation of N-arylpiperazines is well-documented[11]. The primary fragmentation pathways involve cleavage of the piperazine ring and the bond connecting it to the pyridine ring.

    • α-Cleavage: The most characteristic fragmentation of the N-methylpiperazine moiety involves the cleavage alpha to the tertiary amine, leading to the formation of a stable iminium ion at m/z 58. This is often the base peak in the spectrum of N-methylpiperazine itself[9][12].

    • Ring Cleavage: Cleavage of the C-N bond between the pyridine and piperazine rings can lead to a fragment corresponding to the aminopyridine radical cation (m/z ~123).

    • Further fragmentation of the piperazine ring can produce ions at m/z 71 and other characteristic lower mass fragments.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 M_H [M+H]⁺ m/z = 193.15 frag1 m/z = 123.08 (Aminopyridine fragment) M_H->frag1 Loss of C₅H₁₂N₂ frag2 m/z = 58.07 (Base Peak) M_H->frag2 α-Cleavage frag3 m/z = 71.08 M_H->frag3 Ring Cleavage

Caption: Proposed major fragmentation pathways in ESI-MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the ng/mL to low µg/mL range.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into an HPLC system, typically with a C18 reversed-phase column. Use a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) to elute the compound. This step ensures sample purity and separates it from any non-volatile salts or impurities.

  • Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets.

  • Mass Analysis: The desolvated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire spectra in positive ion scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the m/z of the [M+H]⁺ peak in the full scan spectrum. To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The synergistic application of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, notably the primary aromatic amine and the aliphatic piperazine ring. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The detailed protocols and interpreted data presented in this guide serve as a robust reference for scientists engaged in the synthesis, quality control, and application of this and structurally related molecules.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a key building block in modern medicinal chemistry. The document details a robust synthetic protocol, rooted in the principles of nucleophilic aromatic substitution, and offers an in-depth analysis of the compound's structural and physicochemical properties through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of an amino group on the pyridine ring provides a crucial vector for molecular interactions with biological targets, as well as a versatile handle for further chemical modifications. The title compound, this compound, is of particular interest due to the incorporation of a methylpiperazine moiety. This group can enhance aqueous solubility and oral bioavailability, and often serves as a key pharmacophoric element, interacting with various receptors and enzymes.[1] Its derivatives have been explored for their potential in treating a range of conditions, underscoring the importance of reliable and well-characterized synthetic routes to this valuable intermediate.

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This approach is favored for its high yields, operational simplicity, and scalability.

Causality Behind the Synthetic Strategy

The choice of a nucleophilic aromatic substitution pathway is dictated by the electronic nature of the pyridine ring. The presence of the electron-withdrawing nitro group in the starting material, 6-chloro-3-nitropyridine, activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by 1-methylpiperazine. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, providing the target molecule in good purity. Alternative strategies, such as Buchwald-Hartwig amination, are also viable for the formation of the C-N bond between the pyridine ring and the piperazine nitrogen.[1] However, the SNAr approach is often preferred for its cost-effectiveness and avoidance of palladium catalysts, which can be challenging to completely remove from the final product.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 6-Chloro-3-nitropyridine C 1-Methyl-4-(5-nitropyridin-2-yl)piperazine A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Methylpiperazine D This compound C->D Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine (Intermediate)

Protocol:

  • To a solution of 6-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1 equivalents).

  • Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-(5-nitropyridin-2-yl)piperazine as a solid.

Synthesis of this compound (Final Product)

Protocol:

  • Dissolve 1-methyl-4-(5-nitropyridin-2-yl)piperazine (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Comprehensive Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structure.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₆N₄PubChem[1]
Molecular Weight 192.26 g/mol PubChem[1]
CAS Number 55403-35-5PubChem[1]
Appearance Off-white to yellow solid---
Melting Point 106-108 °C---
Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals for this compound are as follows:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the pyridine ring.

  • Piperazine Protons: Two sets of multiplets in the aliphatic region (typically δ 2.5-3.5 ppm) corresponding to the two pairs of non-equivalent methylene protons of the piperazine ring.

  • Methyl Protons: A singlet in the upfield region (typically δ 2.2-2.4 ppm) corresponding to the methyl group on the piperazine nitrogen.

  • Amine Protons: A broad singlet corresponding to the primary amine protons, which may be exchangeable with D₂O.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The expected signals include:

  • Pyridine Carbons: Five signals in the downfield region corresponding to the carbons of the pyridine ring.

  • Piperazine Carbons: Two signals in the aliphatic region for the methylene carbons of the piperazine ring.

  • Methyl Carbon: A signal in the upfield region for the methyl carbon.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 193.14.

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretching: Bands in the region of 2800-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

  • C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyridine ring.

  • C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

Characterization Workflow

Characterization_Workflow Start Crude Product Purification Purification (Column Chromatography/Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final Characterized Product Structure_Confirmation->Final

Caption: Workflow for the characterization of the final product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The primary amine at the 3-position provides a key point for derivatization, allowing for the introduction of diverse functionalities to modulate the biological activity of the resulting compounds. The methylpiperazine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. This scaffold has been utilized in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.

Conclusion

This technical guide has outlined a reliable and efficient methodology for the synthesis of this compound. The detailed protocols for synthesis and purification, coupled with a comprehensive overview of the necessary characterization techniques, provide a solid foundation for researchers in the field. The strategic importance of this compound as a versatile building block in medicinal chemistry underscores the value of a well-documented and understood synthetic and analytical workflow. Adherence to the described procedures will enable the consistent production of high-purity material, facilitating its application in the discovery and development of novel therapeutics.

References

The Expanding Therapeutic Potential of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this versatile chemical moiety. With a primary focus on its role in the development of kinase inhibitors for oncology, this paper will delve into the mechanistic insights, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it an attractive component for designing molecules that interact with biological targets. The incorporation of a 4-methylpiperazine group at the 6-position of a 3-aminopyridine core introduces a combination of desirable pharmacokinetic and pharmacodynamic properties. The piperazine moiety, a common constituent in many approved drugs, often enhances aqueous solubility and can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The methyl group on the piperazine can further modulate basicity and lipophilicity, offering fine-tuning of the molecule's properties.[5]

This guide will explore the diverse biological activities of derivatives built upon this core structure, with a particular emphasis on their well-documented success as kinase inhibitors in the context of cancer therapy.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives typically involves a convergent approach, where the substituted pyridine and the piperazine moiety are coupled in the later stages of the synthetic route. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable leaving group on the pyridine ring and 1-methylpiperazine.

For instance, the synthesis can commence from 2-chloro-5-nitropyridine, where the nitro group activates the 2-position for nucleophilic attack by 1-methylpiperazine. Subsequent reduction of the nitro group to an amine affords the desired this compound core.[6] Variations of this approach allow for the introduction of diverse substituents on the pyridine ring to explore structure-activity relationships.

Experimental Protocol: General Synthesis of this compound

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide), add an excess of 1-methylpiperazine.

    • The reaction is typically heated to reflux for several hours to ensure complete conversion.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, and the product, 1-methyl-4-(5-nitropyridin-2-yl)piperazine, is isolated by extraction and purified by column chromatography.

  • Step 2: Reduction of the Nitro Group.

    • The purified nitro intermediate is dissolved in a suitable solvent such as ethanol or methanol.

    • A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride, is added.

    • The reaction is stirred at room temperature until the reduction is complete, as monitored by TLC or LC-MS.

    • After filtration to remove the catalyst, the solvent is evaporated, and the final product, this compound, is purified by recrystallization or column chromatography.

Biological Activity: A Focus on Kinase Inhibition in Oncology

The this compound scaffold is a cornerstone in the design of numerous kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Derivatives of this scaffold have been shown to target a variety of kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as FLT3, RET, and EGFR, which are frequently mutated or overexpressed in various cancers.[9][12]

  • Non-Receptor Tyrosine Kinases: Including members of the JAK family, which are pivotal in cytokine signaling and immune responses.[13]

  • Serine/Threonine Kinases: Such as Aurora kinases and PI3K, which are involved in cell cycle progression and survival.[7][8][14][15]

The aminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 4-methylpiperazine group typically extends into the solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting the ATP-Binding Site

Most kinase inhibitors derived from this scaffold are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the phosphorylation of downstream substrates. The diagram below illustrates the general mechanism of action.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Derivative ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor 6-(4-Methylpiperazin-1-yl) pyridin-3-amine Derivative Inactive_Kinase Kinase Inhibitor->Inactive_Kinase Binds to ATP Site No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation Apoptosis Apoptosis No_Phosphorylation->Apoptosis Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation

Caption: General mechanism of kinase inhibition by this compound derivatives.

In Vitro Evaluation: A Step-by-Step Guide

A robust in vitro evaluation cascade is essential to characterize the biological activity of newly synthesized derivatives. This typically involves a series of biochemical and cell-based assays.

Biochemical Assays: Assessing Direct Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[11][16][17][18][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the purified kinase, the specific substrate peptide, and ATP at their optimal concentrations.[18]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent, such as Kinase-Glo®, which measures the amount of ATP remaining in the well.[18] A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays: Evaluating Cellular Potency and Phenotypic Effects

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.[20][21][22] These assays can measure a compound's ability to inhibit a specific signaling pathway within the cell and its ultimate effect on cell viability and proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase in a suitable growth medium.

  • Compound Treatment:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent, such as MTT or CellTiter-Glo®.[10][23]

    • MTT is a colorimetric assay that measures metabolic activity, while CellTiter-Glo® is a luminescent assay that measures intracellular ATP levels.[23]

    • Incubate as per the manufacturer's instructions and then read the absorbance or luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Experimental_Workflow Start Compound Synthesis Biochemical_Screening Biochemical Screening (e.g., Kinase Inhibition Assay) Start->Biochemical_Screening Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Screening->Cellular_Assays Active Compounds ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Cellular_Assays->ADME_Tox Potent Compounds Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Optimized Lead Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection Efficacious & Safe

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Pharmacokinetics and In Vivo Efficacy

The this compound scaffold often imparts favorable pharmacokinetic properties.[3][4] The piperazine nitrogen can be protonated at physiological pH, which can improve aqueous solubility. However, the overall physicochemical properties, including lipophilicity (LogP) and polar surface area (PSA), must be carefully balanced to achieve good oral bioavailability.

In vivo efficacy is typically assessed in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice. The ability of a compound to inhibit tumor growth in these models is a critical step in its preclinical development.[9]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. While its application in oncology is well-established, derivatives of this core are also being explored for other indications, including inflammatory and neurological disorders.[24] Future research will likely focus on developing more selective inhibitors to minimize off-target effects and on exploring novel drug delivery strategies to enhance therapeutic efficacy.

References

The Versatile Scaffold: A Deep Dive into 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine, with the identification and optimization of privileged scaffolds playing a pivotal role. Among these, the 6-(4-methylpiperazin-1-yl)pyridin-3-amine core has emerged as a remarkably versatile framework in drug discovery. Its unique combination of a hydrogen bond-donating and -accepting aminopyridine moiety, coupled with the solubilizing and pharmacokinetically favorable methylpiperazine group, has rendered it a highly attractive starting point for the development of a diverse range of bioactive molecules.

This technical guide provides a comprehensive exploration of the this compound scaffold, from its synthesis and derivatization to its application in targeting a variety of disease states. We will delve into the causality behind its success in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

Synthesis of the Core Scaffold: A Practical Approach

The efficient synthesis of the this compound core is crucial for its widespread application in drug discovery programs. A common and effective strategy involves a two-step process commencing with a commercially available chloropyridine precursor.

Proposed Synthetic Pathway

A logical and frequently employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable chloronitropyridine, followed by the reduction of the nitro group.

Synthetic Pathway start 2,6-dichloro-5-nitropyridine intermediate 6-(4-methylpiperazin-1-yl)-3-nitropyridine start->intermediate 1-methylpiperazine, base (e.g., K2CO3), solvent (e.g., DMSO), heat final This compound intermediate->final Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how the this compound scaffold can be synthesized, based on established chemical principles for similar transformations.

Step 1: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitropyridine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.5 eq) and a base, for instance, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-(4-methylpiperazin-1-yl)-3-nitropyridine.

Step 2: Synthesis of this compound

  • Dissolve the 6-(4-methylpiperazin-1-yl)-3-nitropyridine (1.0 eq) from the previous step in a solvent mixture, for example, ethanol and water.

  • Add a reducing agent. A common choice is iron powder (Fe) in the presence of an activating agent like ammonium chloride (NH₄Cl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for H₂/Pd/C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the solid catalyst or iron residues.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • If necessary, dissolve the residue in an organic solvent and wash with a basic aqueous solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Its applications span multiple therapeutic areas, most notably in oncology and the treatment of chemotherapy-induced nausea and vomiting.

Kinase Inhibition in Oncology

A significant number of kinase inhibitors incorporate the this compound core. The aminopyridine portion often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the methylpiperazine moiety frequently extends into the solvent-exposed region, where it can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Dual FLT3/Aurora Kinase Inhibition:

Mutations in FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. Aurora kinases are key regulators of mitosis and are often overexpressed in various cancers.[1] Dual inhibition of both FLT3 and Aurora kinases presents a promising strategy to overcome resistance to single-agent therapies.[1] Several potent dual FLT3/Aurora kinase inhibitors have been developed based on the imidazo[4,5-b]pyridine scaffold, which is often constructed using a this compound derivative.

FLT3_Aurora_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates Aurora Aurora Kinases Mitosis Mitotic Progression Aurora->Mitosis Regulates Scaffold 6-(4-Methylpiperazin-1-yl) pyridin-3-amine Scaffold Scaffold->FLT3 Inhibits Scaffold->Aurora Inhibits Apoptosis Apoptosis Scaffold->Apoptosis Induces Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival PI3K_AKT->Proliferation PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival Mitosis->Proliferation NK1_Pathway cluster_downstream Downstream Signaling cluster_outcomes Physiological Response SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Activates Gq_PLC Gq/PLC Pathway NK1R->Gq_PLC Netupitant Netupitant (contains the core scaffold) Netupitant->NK1R Blocks IP3_DAG IP3 / DAG Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Emesis Emetic Reflex Ca_PKC->Emesis Triggers

References

An In-Depth Technical Guide to the In Silico Modeling of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors. Its unique combination of a hinge-binding aminopyridine motif and a solvent-facing methylpiperazine group provides a versatile framework for achieving high potency and favorable pharmacokinetic properties. This technical guide offers a comprehensive, in-depth walkthrough of a robust in silico modeling workflow designed to explore the chemical space of its derivatives. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will dissect the strategic rationale behind each computational step, from initial library design to multi-parameter candidate prioritization, providing field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why Model This Scaffold?

The pyridine ring and its derivatives are fundamental building blocks in drug design, with pyridine being the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] The 3-amino-pyridine substructure is particularly adept at forming critical hydrogen bonds with the hinge region of protein kinases, mimicking the adenine portion of ATP.[3] The 6-(4-methylpiperazin-1-yl) group typically extends into the solvent-exposed region of the ATP-binding pocket, offering a handle to fine-tune solubility, cell permeability, and selectivity while potentially forming additional interactions.

This guide uses the common application of this scaffold as a kinase inhibitor as a framework for demonstrating a comprehensive computational workflow. The principles and methods described herein are, however, broadly applicable to other potential targets of this versatile scaffold. Our objective is not merely to execute a series of computational tasks but to build a predictive cascade that intelligently filters a vast virtual chemical space to identify a select few candidates with the highest probability of success in subsequent experimental validation.

Overall In Silico Modeling Workflow

The following diagram outlines the integrated workflow we will follow. Each stage is designed to progressively refine and validate a virtual library of compounds, ensuring that computational resources are focused on the most promising candidates.

In_Silico_Workflow cluster_Ligand Ligand-Centric Design cluster_Target Target-Centric Design cluster_Decision Decision & Prioritization Ligand_Prep 1. Ligand Library Preparation ADMET 4. ADMET & Druglikeness Prediction Ligand_Prep->ADMET Filtered Library Docking 3. Molecular Docking & Virtual Screening Ligand_Prep->Docking Virtual Library Analysis 7. Integrated Analysis & Candidate Selection ADMET->Analysis QSAR 5. QSAR Modeling (Optional) QSAR->Analysis Target_Prep 2. Target Selection & Preparation Target_Prep->Docking Prepared Target Docking->QSAR MD_Sim 6. Molecular Dynamics Simulation Docking->MD_Sim Top Poses MD_Sim->Analysis

Caption: High-level overview of the integrated in silico drug discovery cascade.

Phase I: Ligand Library & Target Preparation

The foundation of any successful modeling project rests on the quality of the input structures. This initial phase involves preparing a virtual library of derivatives and selecting and preparing a biologically relevant protein target.

Protocol: Virtual Library Generation

The goal is to computationally enumerate a focused library of derivatives around the core scaffold. This is achieved by defining attachment points (R-groups) and specifying a collection of relevant chemical fragments for substitution.

Rationale: This approach allows for a systematic exploration of the structure-activity relationship (SAR). Fragment choice should be guided by synthetic feasibility and known SAR principles for the target class. For example, when targeting kinases, fragments that can act as hydrogen bond donors/acceptors or form hydrophobic interactions are often prioritized.

Step-by-Step Methodology:

  • Scaffold Definition: Obtain a 3D structure of this compound, for instance, from PubChem (CID 2763390).[4]

  • R-Group Definition: Identify synthetically accessible points for modification. Common points on this scaffold include the 3-amino group and positions 4 and 5 of the pyridine ring.

  • Fragment Selection: Curate a list of chemical fragments for each R-group. These can range from simple alkyl and aryl groups to more complex heterocycles.

  • Library Enumeration: Use cheminformatics toolkits like RDKit (open-source) or commercial software to computationally "attach" the fragments to the scaffold, generating a virtual library.

  • Ligand Preparation: Process the entire library to ensure chemical correctness and suitability for docking:

    • Add hydrogens to satisfy valence.

    • Generate a low-energy 3D conformation for each molecule.

    • Assign appropriate partial charges using a method like Gasteiger.

Protocol: Target Selection and Preparation

For this guide, we will select a representative protein kinase as our target. The process involves retrieving the structure from the Protein Data Bank (PDB) and preparing it for docking simulations.

Rationale: The choice of PDB structure is critical. An ideal structure is of high resolution (<2.5 Å), co-crystallized with a ligand that binds in the desired pocket, and has minimal missing residues. Preparation involves cleaning the PDB file to create a chemically accurate representation of the binding site.

Step-by-Step Methodology:

  • Target Identification: Based on literature, select a relevant kinase target, for example, a member of the Tyrosine Kinase family.

  • PDB Structure Retrieval: Download the selected crystal structure from the RCSB PDB database.[5]

  • Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera) or specialized preparation tools to:

    • Remove all non-essential components: water molecules, co-solvents, and duplicate protein chains.

    • Separate the co-crystallized ligand (if present) for later use in protocol validation.

  • Protein Preparation: Use a dedicated tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to:

    • Add polar hydrogens and assign correct protonation states for residues like Histidine at a physiological pH.[6]

    • Repair any missing side chains or loops if they are near the binding site.

    • Assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM).

    • Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.

Phase II: Structure-Based Virtual Screening

With prepared ligands and a target, we can now predict how they might interact. Molecular docking serves as a high-throughput computational filter to prioritize compounds based on their predicted binding affinity and pose.

The Docking Paradigm

Molecular docking algorithms explore the conformational space of a ligand within a protein's active site, using a scoring function to estimate the strength of the interaction.[7] The primary outputs are the predicted binding pose (orientation) and a score that ranks its affinity relative to other ligands.

Docking_Workflow cluster_Setup Docking Setup cluster_Execution Execution & Analysis Input_Receptor Prepared Receptor (PDBQT) Grid_Gen 1. Define Binding Site & Generate Grid Box Input_Receptor->Grid_Gen Input_Ligand Prepared Ligand Library (SDF/MOL2) Docking_Run 3. Run Docking Simulation (e.g., AutoDock Vina) Input_Ligand->Docking_Run Validation 2. Protocol Validation (Redocking) Grid_Gen->Validation Validation->Docking_Run Pose_Analysis 4. Analyze Poses & Filter by Score Docking_Run->Pose_Analysis Interaction_Analysis 5. Detailed Interaction Analysis (H-Bonds, etc.) Pose_Analysis->Interaction_Analysis MD_Workflow cluster_Setup System Setup cluster_Simulation Simulation Cascade cluster_Analysis Trajectory Analysis Input_Complex Top-Ranked Docked Pose Topology 1. Generate Ligand Topology & Combine with Protein Input_Complex->Topology Solvation 2. Solvate in Water Box & Add Ions Topology->Solvation Minimization 3. Energy Minimization Solvation->Minimization Equilibration 4. Equilibration (NVT & NPT) Minimization->Equilibration Production 5. Production MD Run Equilibration->Production Stability 6. Analyze Stability (RMSD, RMSF) Production->Stability Interactions 7. Analyze Interactions (H-Bonds, Distance) Production->Interactions

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 6-Chloropyridin-3-amine with 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines, and specifically N-aryl piperazines, are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4]

This application note provides a comprehensive guide for the coupling of 6-chloropyridin-3-amine with 1-methylpiperazine, a transformation that yields the valuable intermediate 6-(4-methylpiperazin-1-yl)pyridin-3-amine.[5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into reaction optimization, work-up, purification, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[3][6] While the precise mechanism can be influenced by the choice of ligands and substrates, the generally accepted pathway involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride (6-chloropyridin-3-amine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl, making the coupling of aryl chlorides more challenging and often requiring more specialized, electron-rich, and bulky phosphine ligands to facilitate this initial activation.[6][7]

  • Amine Coordination and Deprotonation: The amine (1-methylpiperazine) then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or product.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6] This step is often facilitated by sterically bulky ligands on the palladium center.

References

Application Note: Palladium-Catalyzed Synthesis of N-Arylpiperazinyl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpiperazinyl pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of these vital compounds via the palladium-catalyzed Buchwald-Hartwig amination. We delve into the reaction's mechanistic underpinnings, offer detailed experimental protocols, present optimization data, and provide troubleshooting guidance to empower researchers in drug discovery and development.

Introduction: The Significance of N-Arylpiperazinyl Pyridines

The fusion of a pyridine ring with an N-arylpiperazine moiety creates a molecular architecture with remarkable pharmacological potential. These compounds are particularly prominent as ligands for serotonin (5-HT) receptors, especially the 5-HT1A subtype, which is implicated in the pathophysiology of anxiety and depression.[3][5][6] The development of selective 5-HT1A antagonists and partial agonists containing this scaffold is an active area of research for treating CNS disorders.[1][2][3]

Traditional methods for forging the critical C-N bond often require harsh conditions and suffer from limited substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field, allowing for the facile and efficient synthesis of a vast array of N-arylpiperazinyl pyridines under relatively mild conditions.[7]

Reaction Overview and Mechanism

The core transformation involves the coupling of a halopyridine (typically 2-chloropyridine or 2-bromopyridine) with an N-arylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

General Reaction Scheme

Figure 1. General scheme for the Buchwald-Hartwig amination to form N-arylpiperazinyl pyridines.

The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting.[7][8]

The Buchwald-Hartwig Catalytic Cycle

The catalytic cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9] The result is a Pd(II) complex.

  • Amine Coordination & Deprotonation: The N-arylpiperazine coordinates to the Pd(II) center. Subsequently, a base removes the proton from the piperazine nitrogen, forming a palladium-amido complex. The choice and strength of the base are critical at this stage.[10][11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired N-arylpiperazinyl pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7] Bulky, electron-rich phosphine ligands are known to accelerate this step.[8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products pd0 Pd(0)Lu2099 pdII_halide Ar-Pd(II)Lu2099(X) pd0->pdII_halide Oxidative Addition pdII_amine [Ar-Pd(II)Lu2099(H-Amine)]u207A Xu207B pdII_halide->pdII_amine Ligand Exchange pdII_amido Ar-Pd(II)Lu2099(Amido) pdII_amine->pdII_amido Deprotonation pdII_amido->pd0 Reductive Elimination product Ar-Amine (Product) pdII_amido->product base_h [Base-H]u207A Xu207B pdII_amido->base_h aryl_halide Ar-X (Halopyridine) aryl_halide->pd0 amine Amine (Arylpiperazine) amine->pdII_halide base Base base->pdII_amine caption Catalytic cycle for the Buchwald-Hartwig amination.

A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Key Parameters and Reagent Selection

The success of the synthesis hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred. They form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[9]

  • Ligand: This is arguably the most critical component. For coupling with less reactive chloropyridines, bulky, electron-rich biaryl phosphine ligands are essential.[9] Ligands like Xantphos, RuPhos, and BrettPhos have proven highly effective.[12][13][14][15] The large bite angle of ligands like Xantphos can promote the desired reductive elimination.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or more active catalyst systems.[9][10][11]

  • Solvent: Anhydrous, deoxygenated solvents are mandatory, as oxygen can deactivate the Pd(0) catalyst.[9] Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[16][17]

Detailed Experimental Protocol

This protocol describes a representative synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)pyridine , a key intermediate for various CNS drug candidates.[18]

Materials and Reagents
  • 2-Chloropyridine (1.0 equiv)

  • 1-(2-Methoxyphenyl)piperazine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow A 1. Setup & Inerting B 2. Reagent Addition A->B Add solids under Ar C 3. Reaction B->C Add solvent, heat D 4. Workup C->D Cool, quench, extract E 5. Purification D->E Column Chromatography F 6. Characterization E->F NMR, MS, etc. caption General experimental workflow for the synthesis.

A summary of the experimental workflow.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(2-methoxyphenyl)piperazine (1.2 equiv) and 2-chloropyridine (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (2-chloropyridine).

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench carefully with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Summary: Influence of Reaction Parameters

The choice of ligand and base significantly impacts reaction efficiency. The following table summarizes typical outcomes for the coupling of an aryl chloride with a secondary amine.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11018>95
2Pd₂(dba)₃ (1)RuPhos (3)NaOtBu (1.4)Dioxane10016>95
3Pd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Toluene1102465
4Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (1.4)Toluene11024<10

Data are representative and compiled based on principles outlined in the literature.[9][19] As shown, bulky biarylphosphine ligands (Entries 1 & 2) are vastly superior to simple ligands like triphenylphosphine (Entry 4). Weaker bases like K₃PO₄ can be used but result in lower yields (Entry 3).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidation).[9]2. Insufficiently active ligand for C-Cl bond activation.[9]3. Insufficient temperature.1. Ensure strictly inert conditions (degassed solvent, proper inerting). Use a pre-catalyst.[9]2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos).[14]3. Increase reaction temperature to 100-120 °C.
Hydrodehalogenation 1. Presence of water.2. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried reagents and solvents.[9]2. Use a slight excess of the amine (1.2-1.5 equiv).[9] Switch to a ligand known to accelerate reductive elimination.
Formation of Bithiophene or other Homocoupling Byproducts Catalyst deactivation or reaction proceeding too slowly, leading to side reactions.[20]Increase catalyst loading (up to 5 mol%).[9] Screen different ligands or pre-catalysts to find a more active system for your specific substrates.
Difficulty with Purification Product may have similar polarity to starting materials or byproducts.Optimize chromatography conditions (try different solvent systems or use a gradient). If the product is basic, a basic alumina plug or adding triethylamine to the eluent may help.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-arylpiperazinyl pyridines. A thorough understanding of the catalytic cycle and the roles of the ligand, base, and solvent allows for rational optimization and troubleshooting. By employing modern, sterically demanding ligands and maintaining rigorous inert reaction conditions, researchers can efficiently access these pharmaceutically important scaffolds, accelerating the discovery and development of new medicines.

References

Application Note & Protocols: Strategic Derivatization of the C3-Amine on 6-(4-Methylpiperazin-1-yl)pyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Scaffold

The compound this compound is a highly valuable building block in modern medicinal chemistry. Its structure combines a 3-aminopyridine core, a common feature in kinase inhibitors and other targeted therapeutics, with a solubilizing 4-methylpiperazine moiety. The primary aromatic amine at the C3 position serves as a critical handle for chemical modification, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][2] Derivatization at this position allows for the introduction of diverse functional groups that can form key interactions—such as hydrogen bonds, pi-stacking, and hydrophobic contacts—with biological targets.[3] This guide provides a detailed analysis of the substrate's reactivity and offers robust, validated protocols for its derivatization via several common and powerful synthetic transformations.

Molecular Analysis and Reactivity Profile

A thorough understanding of the electronic and steric properties of this compound is paramount for designing successful derivatization strategies.

  • Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen, which deactivates the aromatic system towards electrophilic attack but makes it susceptible to nucleophilic substitution at the C2 and C4 positions.[4][5] However, the C3-amino group acts as an electron-donating group, increasing the nucleophilicity of the nitrogen's lone pair. Conversely, the 4-methylpiperazin-1-yl group at the C6 position is also electron-donating, which slightly increases the electron density of the pyridine ring, potentially modulating the reactivity of the C3-amine. The primary C3-amine is significantly more nucleophilic and sterically accessible than the tertiary amine of the piperazine ring, making it the preferential site for derivatization under the conditions described herein.

  • Steric Factors: The 4-methylpiperazine group at the C6 position is relatively bulky. While it does not directly impede access to the C3-amine, it can influence the preferred conformation of reactants and intermediates, a factor to consider when selecting coupling partners or catalysts.

  • Basicity: The molecule possesses three basic nitrogen atoms. The pyridine nitrogen (pKa ≈ 5-6) will be protonated under strongly acidic conditions. The tertiary piperazine nitrogen is the most basic site. The C3-aromatic amine is the least basic. Reaction conditions, particularly the choice and stoichiometry of the base, must be carefully selected to ensure the C3-amine remains deprotonated and thus nucleophilic.

Core Derivatization Methodologies & Protocols

The following sections provide detailed, step-by-step protocols for four common and highly effective methods for derivatizing the C3-amine.

Protocol 1: Acylation for Amide Bond Formation

Acylation is a fundamental method for exploring SAR, introducing a carbonyl group that can act as a hydrogen bond acceptor. The reaction with an acyl chloride is a robust and high-yielding transformation.[6][7][8]

Principle: The nucleophilic C3-amine attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is used to neutralize the HCl byproduct, preventing protonation of the starting material.

Caption: General scheme for the acylation of the C3-amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Expert Insight: A slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions like di-acylation.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes gradient).

Protocol 2: Sulfonylation for Sulfonamide Bond Formation

Sulfonamides are key pharmacophores that can act as transition-state mimetics or hydrogen bond donors/acceptors.[3]

Principle: Similar to acylation, the C3-amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to drive the reaction to completion.

Caption: General scheme for the sulfonylation of the C3-amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, Methanesulfonyl chloride) (1.2 eq)

  • Anhydrous Pyridine (used as both solvent and base) or DCM as solvent with TEA (2.0 eq)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Na₂SO₄

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine. Expert Insight: Pyridine is an excellent choice as it serves as both the solvent and the acid scavenger, often leading to cleaner reactions compared to using TEA/DCM for less reactive sulfonyl chlorides.

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC/LC-MS. For less reactive partners, gentle heating (40-50 °C) may be required.

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate or DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove residual pyridine), water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol).

Protocol 3: Buchwald-Hartwig Amination for C(aryl)-N Bond Formation

This powerful palladium-catalyzed cross-coupling reaction enables the formation of diarylamines, a structure that is difficult to access via classical methods.[9][10][11]

Principle: A Pd(0) catalyst undergoes oxidative addition into an aryl halide bond. The resulting Pd(II) complex coordinates the amine, and subsequent deprotonation by a strong base forms a palladium-amido complex. Reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[9]

Buchwald-Hartwig Amination Workflow Start Assemble Reactants in Flask (Amine, Aryl Halide, Base) Inert Purge with Inert Gas (Nitrogen or Argon) Start->Inert Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert->Solvent Catalyst Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ + XPhos) Solvent->Catalyst Heat Heat to Reaction Temp (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Workup Aqueous Work-up & Extraction Cool->Workup Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: A typical workflow for a Buchwald-Hartwig cross-coupling experiment.

Materials and Reagents:

  • This compound (1.2 eq)

  • Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene) (1.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, de-gassed solvent (e.g., Toluene, 1,4-Dioxane)

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the base (e.g., NaOtBu, 2.0 eq), the palladium pre-catalyst, and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Expert Insight: The exclusion of oxygen is critical as it can oxidize the phosphine ligand and deactivate the Pd(0) catalyst. Using pre-catalysts and specialized ligands (like Buchwald's G3/G4 palladacycles) can improve air stability and reaction efficiency.[12]

  • Add this compound (1.2 eq) followed by the anhydrous, de-gassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C) for 6-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 4: Reductive Amination for N-Alkylation

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids the common issue of over-alkylation.[13]

Principle: The C3-amine and a carbonyl compound (aldehyde or ketone) form an intermediate iminium ion under mildly acidic conditions. A selective reducing agent, which does not reduce the starting carbonyl compound but readily reduces the iminium ion, is present to afford the alkylated amine in one pot.[14][15]

Reductive Amination Pathway Amine Amine (Starting Material) Mix Mix in Solvent (e.g., DCE, MeOH) Amine->Mix Carbonyl Aldehyde / Ketone Carbonyl->Mix Imine Iminium Ion Formation (Intermediate) Mix->Imine Mild Acid (AcOH) Reduce Reduction Imine->Reduce Product Alkylated Amine (Product) Reduce->Product Reagent Add Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Reduce

Caption: The two-stage process of reductive amination in a one-pot reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aldehyde or ketone (e.g., Acetone, Cyclohexanone) (1.1-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (AcOH) (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Combine this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with ketones.[16]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it tolerates the acidic conditions and does not readily reduce the starting aldehyde or ketone.[13][16] Its addition can be slightly exothermic; portion-wise addition helps maintain control.

  • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Data Interpretation and Characterization

Confirming the successful derivatization and purity of the final compounds is essential. A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.[17][18]

Derivatization Product Type ¹H NMR Key Changes ¹³C NMR Key Changes Mass Spec (ESI+)
Acylation AmideDisappearance of broad NH₂ signal (~5.0 ppm). Appearance of new amide N-H singlet (downfield, ~8-10 ppm).Appearance of new carbonyl C=O signal (~165-175 ppm).[M+H]⁺ corresponding to the mass of starting material + mass of acyl group - mass of H.
Sulfonylation SulfonamideDisappearance of broad NH₂ signal. Appearance of new sulfonamide N-H singlet (downfield, ~9-11 ppm).No new carbonyl signal. Shifts in aromatic carbons adjacent to the new sulfonamide group.[M+H]⁺ corresponding to the mass of starting material + mass of sulfonyl group - mass of H.
Buchwald-Hartwig DiarylamineDisappearance of broad NH₂ signal. Appearance of new N-H singlet (~8-9 ppm). New signals in the aromatic region from the coupled aryl group.New signals corresponding to the carbons of the coupled aryl group.[M+H]⁺ corresponding to the mass of starting material + mass of aryl group - mass of H.
Reductive Amination Secondary AmineDisappearance of broad NH₂ signal. Appearance of new N-H signal (broad, ~2-5 ppm). New signals for the added alkyl group protons.New signals corresponding to the carbons of the added alkyl group.[M+H]⁺ corresponding to the mass of starting material + mass of alkyl group - mass of H₂.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Methylpiperazin-1-yl)pyridin-3-amine is a key building block in contemporary medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules, including kinase inhibitors used in oncology. Its synthesis on a laboratory scale is relatively straightforward; however, transitioning to a pilot or industrial scale introduces significant challenges related to reaction efficiency, impurity profiles, process safety, and cost-effectiveness. This document provides a detailed guide for the robust and scalable synthesis of this important intermediate, grounded in established principles of process chemistry. We will detail two reliable methods for the critical nitro reduction step, offering flexibility based on available equipment and project requirements.

Synthetic Strategy Overview

The most common and industrially viable route to this compound is a two-step process. This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the reaction of 2-chloro-5-nitropyridine with 1-methylpiperazine. The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position for nucleophilic attack by the secondary amine of 1-methylpiperazine. This reaction is typically high-yielding and regioselective.

  • Step 2: Nitro Group Reduction : The resulting intermediate, 6-(4-methylpiperazin-1-yl)-3-nitropyridine, is then reduced to the target primary amine. For this critical transformation, two scalable methods will be presented:

    • Method A: Catalytic Hydrogenation : A clean and efficient method utilizing a heterogeneous catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. This is often the preferred method for its high efficiency and simple work-up.

    • Method B: Chemical Reduction with Iron : A classic and cost-effective method using iron powder in an acidic medium (e.g., acetic acid). This approach is robust and avoids the need for specialized high-pressure hydrogenation equipment.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine SNAr_Reaction S(N)Ar Reaction 2-Chloro-5-nitropyridine->SNAr_Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->SNAr_Reaction Intermediate 6-(4-Methylpiperazin-1-yl)-3-nitropyridine SNAr_Reaction->Intermediate Method_A Method A: Catalytic Hydrogenation Intermediate->Method_A Method_B Method B: Chemical Reduction (Fe) Intermediate->Method_B Final_Product This compound Method_A->Final_Product Method_B->Final_Product

Figure 1: Overall two-step synthetic workflow.

Materials and Equipment

Material/EquipmentStep 1 (SNAr)Step 2A (Hydrogenation)Step 2B (Iron Reduction)Purification
2-Chloro-5-nitropyridine
1-Methylpiperazine
Triethylamine (or other base)
Ethanol or Isopropanol
Palladium on Carbon (5-10% wet)
Hydrogen Source (Cylinder/Parr)
Iron Powder (-325 mesh)
Glacial Acetic Acid
Sodium Carbonate/Bicarbonate
Celite® (Diatomaceous Earth)
Glass-Lined Reactor
Hydrogenation Reactor (Parr/Buchi)
Mechanical Stirrer
Filtration Apparatus
pH Meter/Strips

PART 1: Nucleophilic Aromatic Substitution

Protocol: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitropyridine
  • Reactor Setup : Charge a suitable glass-lined reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser with 2-chloro-5-nitropyridine (1.0 eq).

  • Solvent Addition : Add a suitable solvent such as ethanol or isopropanol (5-10 volumes relative to the starting material). Begin stirring to form a slurry.

  • Reagent Addition : To the stirred slurry, add 1-methylpiperazine (1.1-1.2 eq) followed by a tertiary amine base such as triethylamine (1.2-1.5 eq) to act as an HCl scavenger.

  • Reaction : Heat the reaction mixture to a gentle reflux (typically 75-85 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by a suitable analytical method (e.g., HPLC or TLC) until consumption of the starting material is complete.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature. The product may begin to crystallize.

    • Further cool the mixture to 0-5 °C and hold for 1-2 hours to maximize precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold solvent (ethanol or isopropanol) to remove residual impurities.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

The intermediate, 6-(4-methylpiperazin-1-yl)-3-nitropyridine, is typically obtained as a yellow solid in high yield and purity, suitable for use in the next step without further purification.

PART 2: Nitro Group Reduction

Method A: Catalytic Hydrogenation

This method is highly efficient and generates minimal waste, making it ideal for scale-up if the appropriate equipment is available.

G Start 6-(4-methylpiperazin-1-yl) -3-nitropyridine in Solvent Inert Inert Atmosphere (N2 or Ar Purge) Start->Inert Catalyst Add Pd/C Catalyst (5-10% w/w, wet) Inert->Catalyst Hydrogenation Hydrogenate (50 psi H2, RT-40°C) Catalyst->Hydrogenation Filtration Filter through Celite® to remove catalyst Hydrogenation->Filtration Concentration Solvent Removal (Vacuum Distillation) Filtration->Concentration Product Crude Amine Product Concentration->Product

Figure 2: Workflow for Catalytic Hydrogenation.

Protocol:

  • Reactor Setup : To a hydrogenation reactor (e.g., a Parr shaker or similar autoclave), charge the nitro-intermediate (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 volumes).

  • Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% palladium on carbon (typically 1-5% w/w relative to the substrate).[1][2] Safety Note : Wet Pd/C catalyst is recommended to mitigate its pyrophoric nature. Dry catalyst should never be added to an organic solvent in the presence of air.[1]

  • Hydrogenation : Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is exothermic; maintain the temperature between 25-40 °C with cooling if necessary.

  • Reaction Monitoring : Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-12 hours.

  • Work-up and Isolation :

    • Carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note : The filter cake must not be allowed to dry as it can be pyrophoric.[1] Quench the filter cake with water immediately after filtration and store it wet before disposal.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization.

Method B: Chemical Reduction with Iron

This classic method is a cost-effective alternative that avoids the use of high-pressure hydrogen and specialized equipment.

Protocol:

  • Reactor Setup : Charge a reactor with the nitro-intermediate (1.0 eq), a solvent mixture (e.g., ethanol/water or acetic acid), and finely divided iron powder (3-5 eq).[3][4]

  • Acid Addition : Add glacial acetic acid (5-10 eq) to the mixture. The addition may be exothermic.

  • Reaction : Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours. Monitor the reaction by HPLC or TLC.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

    • Carefully neutralize the filtrate with an aqueous solution of sodium carbonate or sodium bicarbonate to a pH of 8-9. Caution : This will generate CO2 gas, leading to foaming.[3]

    • The product may precipitate upon neutralization. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the crude product.

Purification: Crystallization of the Final Product

High purity is often required for pharmaceutical intermediates. Crystallization is the most effective method for purification on a large scale.

Protocol:

  • Solvent Selection : Dissolve the crude this compound in a minimal amount of a hot solvent. Good candidate solvents include isopropanol, ethanol, or mixtures such as toluene/heptane or ethyl acetate/hexane.

  • Hot Filtration : If any insoluble material is present, perform a hot filtration.

  • Cooling : Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Chilling : Further cool the mixture in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize the yield.

  • Isolation : Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

ParameterTypical Value/Range
Purity (by HPLC) >99%
Appearance Off-white to light yellow solid
Yield (Overall) 65-80%

Safety and Handling

  • 1-Methylpiperazine : This reagent is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Piperazine Derivatives : Piperazines as a class can be respiratory and skin sensitizers.[5][6] Avoid inhalation of dust and ensure adequate ventilation.

  • Palladium on Carbon : As mentioned, Pd/C can be pyrophoric, especially after use when it is saturated with hydrogen.[1][7] It must be handled under an inert atmosphere when dry and should be kept wet during filtration and disposal.[1][8]

  • Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • Iron/Acid Reduction : The neutralization step can be highly exothermic and produce significant amounts of CO2 gas. Perform this step slowly and in a vessel with sufficient headspace to accommodate foaming.[3]

Conclusion

The synthesis of this compound can be reliably scaled up using a two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction. The choice between catalytic hydrogenation and chemical reduction with iron allows for flexibility depending on the available infrastructure. By carefully controlling reaction parameters and adhering to the safety protocols outlined, this valuable intermediate can be produced in high yield and purity, meeting the stringent requirements of the pharmaceutical industry.

References

Application Note: Streamlining Kinase Inhibitor Library Synthesis with 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Kinase-Targeted Libraries

In the landscape of modern drug discovery, protein kinases remain a paramount target class for therapeutic intervention, particularly in oncology. The rapid exploration of structure-activity relationships (SAR) is crucial for the development of potent and selective kinase inhibitors. Parallel synthesis has become an indispensable tool in this endeavor, enabling the rapid generation of focused compound libraries to accelerate the design-make-test-analyze (DMTA) cycle.[1][2]

This application note provides a detailed guide to the effective use of This compound (CAS No: 55403-35-5) in solution-phase parallel synthesis workflows. This versatile building block is frequently incorporated into kinase inhibitors due to the favorable properties conferred by its constituent moieties.[3] The piperazine ring, particularly when N-methylated, is a "privileged" scaffold in medicinal chemistry. It often enhances aqueous solubility, oral bioavailability, and can establish crucial interactions within the ATP-binding pocket of kinases, while also serving as a versatile linker to introduce further chemical diversity.[4][5][6] The aminopyridine core provides a key vector for derivatization, allowing for the systematic exploration of chemical space around the scaffold.

Herein, we present two robust, high-throughput protocols centered on this building block: a parallel amide coupling and a parallel Suzuki-Miyaura cross-coupling. These protocols are designed for a 96-well plate format, leveraging common laboratory automation to maximize efficiency and reproducibility.

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is fundamental to successful library synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄PubChem[3]
Molecular Weight 192.26 g/mol PubChem[3]
CAS Number 55403-35-5Santa Cruz Biotechnology[7]
Appearance Light yellow to brown crystalline powderChem-Impex[8]
Melting Point 106-108 °CChemicalBook[9]
Boiling Point (Predicted) 388.7 ± 42.0 °CChemicalBook[9]
pKa (Predicted) 8.5 (most basic)Chemicalize
LogP (Predicted) 0.4PubChem[3]

The primary amine on the pyridine ring is the key reactive handle for the transformations described below. Its nucleophilicity is suitable for acylation, while the pyridine ring itself can be functionalized prior to or after coupling, depending on the desired synthetic strategy. The N-methylpiperazine moiety provides a basic handle that can influence the overall properties of the final compounds.

Workflow Overview: A Modular Approach to Library Synthesis

The power of parallel synthesis lies in its modularity. A common core is reacted with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate). This systematic approach allows for the direct correlation between a well's coordinates and the structure of the compound it contains.

G cluster_prep Phase 1: Reagent Preparation cluster_synthesis Phase 2: Parallel Reaction cluster_workup Phase 3: Purification & Analysis cluster_final Phase 4: Library Archiving plate 96-Well Reaction Plate synthesis Automated Liquid Handler: Dispense A + B(n) + Reagents to each well reagents Stock Solutions: - Core Amine (A) - Building Blocks (B1-B96) - Reagents/Catalysts reagents->synthesis Dispensing reaction Reaction Incubation (Heating/Shaking) synthesis->reaction Sealing & Incubation purification High-Throughput Purification (e.g., Automated Prep-HPLC/MS) reaction->purification Crude Product Transfer analysis QC Analysis (LC-MS, NMR) purification->analysis Purity & Identity Check final_plate Final Compound Library Plate (DMSO Stocks) analysis->final_plate Formatting & Storage

Caption: General workflow for parallel solution-phase library synthesis.

Protocol I: Parallel Amide Bond Formation

This protocol details the synthesis of a diverse amide library by coupling this compound with a set of 96 unique carboxylic acids. Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[10][11]

Rationale for Reagent Selection:

  • Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and is effective even with moderately hindered substrates.[12]

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the acylation.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that solubilizes a wide range of organic molecules and reagents.

Materials and Equipment
  • This compound

  • Library of 96 diverse carboxylic acids

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Automated liquid handler or multichannel pipette

  • 96-well reaction block with sealing mat

  • Orbital shaker with heating capability

  • Centrifugal evaporator

  • Automated preparative HPLC-MS system[13][14]

  • LC-MS and NMR for quality control[15][16][17]

Step-by-Step Protocol

A. Reagent Stock Preparation (Master Plates)

  • Carboxylic Acid Plate: Prepare a 96-well plate containing 0.1 M solutions of each of the 96 different carboxylic acids in anhydrous DMF (1.0 mL per well).

  • Amine Stock: Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

  • HATU Stock: Prepare a 0.12 M stock solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use.

  • DIPEA Stock: Prepare a 0.3 M stock solution of DIPEA in anhydrous DMF.

B. Parallel Reaction Setup (in a 96-well, 2 mL reaction block)

  • Using an automated liquid handler, dispense 500 µL (50 µmol, 1.0 equiv) of the appropriate carboxylic acid solution from the master plate into each corresponding well of the reaction block.

  • Add 500 µL (50 µmol, 1.0 equiv) of the this compound stock solution to each well.

  • Add 500 µL (60 µmol, 1.2 equiv) of the HATU stock solution to each well.

  • Initiate the reaction by adding 500 µL (150 µmol, 3.0 equiv) of the DIPEA stock solution to each well.

  • Seal the reaction block securely with a chemically resistant sealing mat.

  • Place the block on an orbital shaker and incubate at room temperature for 12-16 hours. Gentle agitation is recommended.

G cluster_reagents Reagent Dispensing RCOOH Carboxylic Acid (B_n) 50 µmol Well Single Well in 96-Well Plate (2 mL DMF) RCOOH->Well Amine Core Amine (A) 50 µmol Amine->Well HATU HATU 60 µmol HATU->Well DIPEA DIPEA 150 µmol DIPEA->Well Reaction Incubate @ RT 12-16h with shaking Well->Reaction Product Crude Amide Product Reaction->Product

Caption: Single-well schematic for the parallel amide coupling reaction.

C. Work-up and Purification

  • After incubation, remove the sealing mat. If precipitation occurs, add a minimal amount of DMSO to re-solubilize.

  • The crude reaction mixtures are now ready for high-throughput purification. The industry standard is automated mass-directed preparative HPLC.[18]

  • Configure the automated purification system to inject a set volume from each well, detect the target mass of the expected product, and collect the corresponding fractions.

  • Combine the pure fractions for each compound and remove the solvent using a centrifugal evaporator.

D. Quality Control and Archiving

  • Re-dissolve the dried, purified compounds in a known volume of DMSO to create master stock plates (e.g., at 10 mM).

  • Perform QC analysis on a representative subset of the library (e.g., 5-10% of compounds) or on all compounds if required.[19]

    • LC-MS: Confirm identity (correct mass) and purity (>90% is a common target).

    • ¹H NMR: Confirm the structure of selected compounds.

Protocol II: Parallel Suzuki-Miyaura Cross-Coupling

This protocol enables further diversification by creating a C-C bond at a different position on a related pyridine scaffold. For this example, we will use a hypothetical boronic acid derivative of our core structure, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid , to couple with a library of 96 aryl halides. The Suzuki reaction is a cornerstone of modern organic synthesis due to its robustness and functional group tolerance.[20]

Rationale for Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a highly effective catalyst for a broad range of Suzuki couplings, known for its stability and high activity.

  • Base (Na₂CO₃): Sodium carbonate is an effective inorganic base for the Suzuki reaction, particularly in aqueous solvent mixtures.

  • Solvent (Dioxane/Water): A mixture of dioxane and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

Materials and Equipment
  • [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid (or a suitable precursor that can be converted to this in situ)

  • Library of 96 diverse aryl/heteroaryl halides (bromides or iodides preferred)

  • Pd(dppf)Cl₂

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Degassed Water

  • Equipment as listed in section 4.1.

Step-by-Step Protocol

A. Reagent Stock Preparation

  • Aryl Halide Plate: Prepare a 96-well plate containing 0.1 M solutions of each of the 96 different aryl halides in 1,4-dioxane (500 µL per well).

  • Boronic Acid Stock: Prepare a 0.15 M stock solution of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid in 1,4-dioxane.

  • Catalyst/Base Slurry: In a glovebox or under an inert atmosphere, prepare a slurry of Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 equiv) in a 4:1 mixture of Dioxane/Degassed Water. Note: Prepare this slurry immediately before use and keep it under agitation to ensure homogeneity.

B. Parallel Reaction Setup

  • In a 96-well reaction block, dispense 500 µL (50 µmol, 1.0 equiv) of the appropriate aryl halide solution into each well.

  • Add 500 µL (75 µmol, 1.5 equiv) of the boronic acid stock solution to each well.

  • Transfer the reaction block to a glovebox or use a manifold to establish an inert atmosphere (Argon or Nitrogen).

  • Dispense the prepared catalyst/base slurry into each well.

  • Seal the reaction block securely.

  • Place the block on a shaker with heating and incubate at 80-90 °C for 8-12 hours.

C. Work-up, Purification, and QC

  • Cool the reaction block to room temperature.

  • Quench the reaction by adding water to each well.

  • Extract each well with an organic solvent (e.g., ethyl acetate). This can be performed using a liquid-liquid extraction workflow on an automated platform.

  • Separate the organic layers into a new plate and evaporate the solvent.

  • Proceed with automated mass-directed HPLC purification, QC, and archiving as described in sections 4.2C and 4.2D.

Conclusion and Best Practices

This compound is a high-value building block for the efficient parallel synthesis of kinase inhibitor libraries. The protocols outlined here for amide coupling and Suzuki-Miyaura reactions provide robust starting points for library production.

For optimal results, consider the following:

  • Automation: The use of robotic liquid handlers is critical for accuracy, precision, and throughput.[1][21][22]

  • Inert Conditions: For sensitive reactions like Suzuki coupling, maintaining an inert atmosphere is key to preventing catalyst degradation.

  • Quality Control: Rigorous QC at the end of the workflow is non-negotiable. It ensures the integrity of the library and the reliability of subsequent screening data.[23]

  • Purification: High-throughput purification is often the bottleneck. Investing in automated, mass-directed systems is essential for efficiently processing entire libraries.[13][18][24]

By integrating this strategic building block with optimized parallel synthesis workflows, drug discovery teams can significantly accelerate the identification and optimization of novel kinase inhibitor candidates.

References

Quantitative Analysis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: A Comprehensive Guide to Validated HPLC-UV and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides detailed analytical methods for the accurate quantification of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity and concentration of such building blocks is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We present a primary, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which serves as a robust quality control tool for assay and impurity determination. Additionally, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method is described for confirmatory analysis and identification of volatile impurities. The protocols herein are designed for implementation in research, development, and quality control laboratories, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[3][4][5][6]

Compound Profile

This compound is a substituted pyridinamine containing a methylpiperazine moiety. Its structure lends it to be a versatile building block in medicinal chemistry.[1] Accurate analytical characterization is the foundation of its effective use.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 55403-35-5[7]
Molecular Formula C₁₀H₁₆N₄[7]
Molecular Weight 192.26 g/mol [7]
Appearance Light yellow to brown crystalline powder[1][8]
Melting Point 106-108 °C[9]
Structure
alt text
[7]

Principle of Analysis: Reversed-Phase HPLC

The primary analytical technique described is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. The basic amine functional groups in the target analyte are ionizable; therefore, controlling the pH of the mobile phase with a buffer is critical to ensure consistent retention and sharp, symmetrical peak shapes.[10]

Primary Method: Validated HPLC-UV for Quantification

This stability-indicating HPLC method is designed for the accurate assay of this compound and the quantification of its impurities. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[11][12]

Instrumentation and Consumables
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatography Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data Acquisition: Chromatography Data System (CDS).

  • Analytical Balance: 4 or 5-decimal place.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), Reagent grade water (e.g., Milli-Q).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄).

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 6.5 with H₃PO₄Buffering near the pKa of the analyte's amine groups (~7.4)[8] helps ensure consistent ionization and retention. A pH of 6.5 provides good peak shape.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase chromatography.
Gradient 70% A / 30% B (Isocratic)An isocratic elution is simpler, more robust, and often sufficient for assay of the main component.[11] A gradient may be developed for complex impurity profiles.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection (UV) 254 nmPyridine-based structures typically exhibit strong absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of reagent grade water. Adjust the pH to 6.5 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 v/v ratio. This ensures the sample solvent is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.

HPLC Analysis Workflow

The following diagram outlines the standard workflow for sample analysis using the HPLC-UV method.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard sst System Suitability Test (5x Working Standard) prep_std->sst prep_spl Weigh & Dissolve Sample analysis Inject Blank, Standards, and Samples prep_spl->analysis prep_mob Prepare Mobile Phase & Diluent prep_mob->sst sst->analysis If SST Passes acquisition Data Acquisition (10 min run) analysis->acquisition integration Integrate Peak Areas acquisition->integration calculation Calculate Concentration using Calibration Curve integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC-UV Quantification.

System Suitability and Acceptance Criteria

Before sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution five consecutive times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the separation column.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.
Method Validation Protocol

Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[4][6] The following parameters should be assessed according to ICH Q2(R1) guidelines.

  • Specificity: Analyze a blank (diluent), a standard solution, a sample solution, and a spiked sample. The analyte peak should be free from interference at its retention time. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradants do not co-elute with the main peak.[3]

  • Linearity: Prepare at least five concentrations of the analyte across a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results and system suitability.

    • Acceptance Criteria: System suitability parameters must be met, and the results should not significantly deviate from the nominal method.

Orthogonal Method: GC-MS for Confirmation and Volatile Impurity Profiling

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. It serves as an excellent confirmatory technique to HPLC and is particularly useful for detecting process impurities that may not be suitable for LC analysis. Aromatic amines can be analyzed directly, though derivatization may be required to improve peak shape and thermal stability.[15][16][17]

Instrumentation and Conditions
  • GC-MS System: Gas chromatograph with a Mass Selective Detector (MSD).

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injector: Splitless mode, 250°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Mass Range: Scan m/z 40-450.

Sample Preparation
  • Direct Analysis: Accurately weigh ~10 mg of the sample into a vial. Dissolve in 10 mL of Methanol or Dichloromethane. The solution can be injected directly.

  • Derivatization (Optional): To improve chromatography, the amine groups can be derivatized (e.g., via acylation or silylation). For trace analysis, derivatization with iodine-containing compounds can enhance sensitivity.[18][19]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_dissolve Weigh & Dissolve Sample in Solvent prep_deriv Derivatization (Optional) prep_dissolve->prep_deriv injection Inject Sample into GC prep_deriv->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (Scan Mode) separation->detection tic Extract Total Ion Chromatogram (TIC) detection->tic spectra Analyze Mass Spectra of Peaks tic->spectra library Compare with NIST Library for Identification spectra->library report Generate Report library->report

Caption: Workflow for GC-MS Confirmatory Analysis.

Conclusion

This application note provides a robust and reliable HPLC-UV method for the routine quantification of this compound, suitable for use in a regulated quality control environment. The detailed validation protocol ensures that the method yields accurate and precise results. The supplementary GC-MS method offers a powerful orthogonal technique for structural confirmation and the analysis of impurities not amenable to HPLC. The implementation of these methods will enable researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for High-Throughput Screening of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1][2] The piperazine moiety often enhances aqueous solubility and provides a key interaction point for binding to the kinase active site.[3][4][5] This guide provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries based on this scaffold, targeting novel kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed protocols for robust primary screening, and outline a rigorous hit validation cascade designed to eliminate false positives and prioritize promising lead candidates.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Consequently, they have become one of the most important target classes for drug discovery.[6] The this compound core represents a versatile scaffold for the design of kinase inhibitors. Its constituent parts—the aminopyridine core and the methylpiperazine side chain—each contribute to its utility. The aminopyridine can engage in crucial hydrogen bonding interactions within the kinase hinge region, a common feature of ATP-competitive inhibitors.[8] The 4-methylpiperazine group not only improves physicochemical properties such as solubility but also offers a vector for further chemical modification to enhance potency and selectivity.[2][4]

High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large compound libraries to identify initial "hits".[9][10] This document will provide researchers, scientists, and drug development professionals with a detailed guide to designing and executing an effective HTS campaign for aminopyridine-based libraries.

Designing the Screening Cascade: A Multi-Faceted Approach

A successful HTS campaign is more than just a primary screen; it is a carefully orchestrated cascade of assays designed to progressively refine the initial pool of hits. The goal is to efficiently eliminate undesirable compounds and focus resources on those with genuine therapeutic potential.[11]

Screening Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Primary HTS (e.g., AlphaLISA, TR-FRET) Hit_Confirmation Dose-Response Confirmation Primary_Screen->Hit_Confirmation Initial Hits Counter_Screens Counter-Screens (Assay Interference) Hit_Confirmation->Counter_Screens Confirmed Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Different technology) Counter_Screens->Orthogonal_Assay Validated Hits Cell_Based_Assay Cell-Based Target Engagement & Functional Assays Orthogonal_Assay->Cell_Based_Assay Confirmed Actives Lead_Op SAR & Lead Optimization Cell_Based_Assay->Lead_Op Prioritized Hits

Caption: A typical HTS workflow for kinase inhibitor discovery.

Primary Screening: Choosing the Right Tool for the Job

The primary screen is the first pass through the compound library and must be robust, reproducible, and scalable. For kinase targets, several excellent HTS technologies are available. The choice of assay depends on factors such as the nature of the kinase and substrate, available reagents, and instrumentation.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that is well-suited for HTS.[12] It relies on the proximity of donor and acceptor beads, which are brought together by a specific biological interaction, in this case, the phosphorylation of a substrate by the target kinase.[12][13]

Principle of AlphaLISA Kinase Assay:

  • A biotinylated substrate is captured by streptavidin-coated donor beads.

  • The kinase phosphorylates the substrate in the presence of ATP.

  • A phospho-specific antibody conjugated to an acceptor bead binds to the phosphorylated substrate.

  • When the donor and acceptor beads are in close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm.[14]

  • Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA signal.

AlphaLISA Kinase Assay cluster_0 No Inhibition cluster_1 Inhibition Donor_Bead_Active Donor Bead Streptavidin Biotinylated Substrate (Phosphorylated) Acceptor_Bead_Active Acceptor Bead Anti-Phospho Antibody Donor_Bead_Active:f2->Acceptor_Bead_Active:f1 Binding Signal Light Signal (615 nm) Acceptor_Bead_Active->Signal Energy Transfer Donor_Bead_Inactive Donor Bead Streptavidin Biotinylated Substrate (Non-Phosphorylated) Acceptor_Bead_Inactive Acceptor Bead Anti-Phospho Antibody No_Signal No Signal

Caption: Principle of the AlphaLISA kinase assay.

Protocol: AlphaLISA Kinase Assay

  • Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and test compounds in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds from the library plates into 384-well assay plates.[15]

  • Kinase Reaction: Add the kinase and substrate mixture to the assay plates.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Add a stop solution containing EDTA and the AlphaLISA acceptor beads conjugated with the anti-phospho antibody. Incubate for 60 minutes.

  • Final Step: Add the streptavidin-coated donor beads and incubate for another 60 minutes in the dark.

  • Read Plate: Read the plate on an Alpha-enabled microplate reader.[16]

Data Presentation: Typical AlphaLISA Assay Parameters

ParameterTypical Value
Final Assay Volume20 µL
Kinase Concentration0.1 - 5 nM
Substrate Concentration10 - 100 nM
ATP ConcentrationKₘ (Michaelis constant)
Compound Concentration10 µM
Z'-factor> 0.5

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[17]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay that combines time-resolved fluorescence (TRF) with fluorescence resonance energy transfer (FRET).[18][19] This technology offers a high signal-to-noise ratio by minimizing background fluorescence.[18][20]

Principle of TR-FRET Kinase Assay:

  • A biotinylated substrate is used in conjunction with a streptavidin-labeled donor fluorophore (e.g., Europium cryptate).

  • A phospho-specific antibody is labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).[21]

  • Upon substrate phosphorylation, the antibody binds, bringing the donor and acceptor fluorophores into close proximity.

  • Excitation of the donor with a pulsed light source leads to energy transfer to the acceptor, which then emits light at a specific wavelength.

  • A time-delayed measurement of the acceptor's emission reduces interference from short-lived background fluorescence.[18]

  • Kinase inhibitors prevent this interaction, resulting in a loss of the FRET signal.[21]

Protocol: TR-FRET Kinase Assay

The protocol for a TR-FRET kinase assay is similar to the AlphaLISA protocol, with the primary difference being the detection reagents and the plate reader settings. The incubation times and buffer components will also need to be optimized for the specific kinase and reagents used.

Hit Validation and Counter-Screening: Separating the Wheat from the Chaff

The initial hits from a primary screen will inevitably contain false positives.[11][22] A rigorous hit validation cascade is crucial to eliminate these and confirm that the observed activity is due to specific inhibition of the target kinase.[11]

Dose-Response Confirmation

Hits from the primary screen, which is typically conducted at a single high concentration, must be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). This step helps to eliminate compounds that were active due to experimental error in the primary screen.

Counter-Screens for Assay Interference

Many compounds can interfere with the assay technology itself, leading to false-positive results.[23][24][25] It is essential to run counter-screens to identify these compounds.

Common Types of Assay Interference:

  • Luciferase Inhibition: In assays using a luciferase reporter, some compounds can directly inhibit the enzyme.[23][24]

  • Compound Fluorescence: Compounds that fluoresce at the same wavelength as the assay readout can cause a false signal.[24]

  • Light Scattering: Precipitated compounds can scatter light and interfere with optical measurements.

  • Singlet Oxygen Quenchers: In AlphaLISA assays, compounds that quench singlet oxygen can appear as inhibitors.[12]

A common counter-screen involves running the primary assay in the absence of the target kinase.[22][24] Compounds that still show activity in this format are likely interfering with the assay components and should be flagged as false positives.

Hit_Validation_Workflow Primary_Hits Primary Screen Hits (Single Concentration) Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Hits->Dose_Response Counter_Screen Technology Counter-Screen (e.g., No-Enzyme Control) Dose_Response->Counter_Screen Potent Hits Orthogonal_Screen Orthogonal Biochemical Assay Counter_Screen->Orthogonal_Screen Non-interfering Hits Validated_Hits Validated Hits for Cell-Based Assays Orthogonal_Screen->Validated_Hits

Caption: A streamlined hit validation workflow.

Orthogonal and Cell-Based Assays: Confirming On-Target Activity

Once hits have been confirmed and cleared of assay interference, it is important to verify their activity using an orthogonal assay. This is an assay that measures the same biological activity but uses a different technology.[22] For example, if the primary screen was an AlphaLISA assay, an orthogonal assay could be a TR-FRET-based assay or a radiometric assay.

Ultimately, the goal of kinase inhibitor discovery is to find compounds that are active in a cellular context.[26][27] Therefore, validated hits should be profiled in cell-based assays to assess their ability to engage the target kinase in cells and elicit a functional response.[27][28][29]

Examples of Cell-Based Assays:

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of a compound to the target kinase within living cells.[28]

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase.[28] A decrease in substrate phosphorylation upon treatment with a compound indicates inhibition of the kinase.

  • Cell Proliferation/Viability Assays: If the target kinase is involved in cell proliferation, inhibitors should reduce the growth or viability of cancer cells that are dependent on that kinase.[15][28]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Incubation and Reading: Incubate for a short period to stabilize the signal and then read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition).

Data Analysis and Interpretation

Throughout the HTS campaign, rigorous data analysis is essential.[30][31] Key metrics to monitor include:

  • Signal-to-Background Ratio (S/B): A measure of the dynamic range of the assay.

  • Z'-factor: A statistical parameter that reflects the robustness and reproducibility of the assay.[17][32]

  • Hit Rate: The percentage of compounds in the library that are identified as active.

For hit compounds, the IC₅₀ or GI₅₀ values should be determined from the dose-response curves. It is also important to assess the slope of the curve and the maximum inhibition achieved.

Conclusion

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel kinase inhibitors. By employing a well-designed screening cascade that includes robust primary assays, rigorous hit validation, and relevant cell-based follow-up studies, researchers can efficiently identify and prioritize compounds with therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for a successful HTS campaign.

References

Application Notes & Protocols: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminomethylpiperazinyl-Pyridine Scaffold

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening low molecular weight fragments (typically <300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits with greater ligand efficiency.[2] Within the vast armamentarium of chemical fragments, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine stands out as a particularly valuable starting point, especially in the pursuit of kinase inhibitors.

This fragment combines several key features that make it an attractive scaffold. The aminopyridine core is a well-established "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[3][4] The piperazine moiety is a versatile functional group known to enhance aqueous solubility and can be readily modified to explore vectors pointing towards solvent-exposed regions of the binding pocket, thereby providing a clear path for fragment evolution.[5] The N-methyl group on the piperazine provides a defined substitution vector and can influence the basicity and conformational properties of the ring.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in a typical FBDD campaign targeting protein kinases. We will detail protocols for primary screening, hit validation, and hit-to-lead optimization, underpinned by the scientific rationale for each experimental choice.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is the foundation of any successful FBDD campaign.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄PubChem CID: 2763390[7]
Molecular Weight 192.26 g/mol PubChem CID: 2763390[7]
XLogP3-AA 0.4PubChem CID: 2763390[7]
Hydrogen Bond Donors 1 (amine group)PubChem CID: 2763390[7]
Hydrogen Bond Acceptors 3 (pyridine N, 2 piperazine N)PubChem CID: 2763390[7]
Rotatable Bond Count 2PubChem CID: 2763390[7]

These properties align well with the "Rule of Three," a common guideline for fragment selection (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), indicating its suitability as a starting point for FBDD.[8]

FBDD Workflow Overview

The journey from a fragment hit to a lead compound is a multi-step process. The following diagram illustrates a typical workflow for an FBDD campaign utilizing this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screen (e.g., SPR) A->B Screening C Hit Validation (Orthogonal Assay, e.g., NMR) B->C Confirmation D X-ray Crystallography (Protein-Fragment Complex) C->D Binding Mode Determination E Structure-Guided Design (Fragment Growing/Linking) D->E Structural Insights F Synthesis of Analogs E->F G SAR Analysis (Biochemical & Cellular Assays) F->G G->E Iterative Cycles H Lead Compound G->H Optimization Complete

Caption: High-level workflow for a fragment-based drug design campaign.

Part 1: Primary Screening & Hit Identification

The initial goal is to identify fragments that bind to the target protein, even with weak affinity. Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify binding of this compound to a target kinase.

Causality: SPR detects changes in mass on a sensor surface, allowing for real-time monitoring of fragment binding to an immobilized protein target. This method is sensitive enough to detect the weak, transient interactions characteristic of fragments.

Materials:

  • Target kinase protein (e.g., BTK, Syk) with high purity (>95%).

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment stock solution: 100 mM this compound in 100% DMSO.

  • Assay buffer: Running buffer with a matched concentration of DMSO (e.g., 1-2%).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target kinase (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in the assay buffer. A typical screening concentration for fragments is in the range of 100 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with assay buffer (e.g., 120 seconds).

    • Include buffer-only injections (blanks) periodically for double-referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • A positive "hit" is identified by a concentration-dependent binding response that is significantly above the noise level of the instrument.

    • Analyze the steady-state binding responses to estimate the dissociation constant (KD).

Self-Validation & Trustworthiness:

  • DMSO Matching: Precisely match the DMSO concentration in the assay buffer to that of the fragment samples to minimize false positives arising from bulk refractive index changes.

  • Concentration-Response: A true binding event should exhibit a clear, saturable concentration-dependent response.

  • Reference Subtraction: The use of a reference flow cell is critical to subtract non-specific binding to the sensor surface.

Part 2: Hit Validation and Structural Characterization

A hit from a primary screen must be validated using an orthogonal biophysical method to ensure it is not an artifact of the initial assay. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent choice for validation as it provides information on binding and can locate the binding site on the protein.

Protocol 2: Hit Validation using Protein-Observed NMR Spectroscopy

Objective: To confirm the binding of this compound and map its binding site on the target kinase.

Causality: This method monitors changes in the chemical environment of the protein's own atoms upon fragment binding. Chemical Shift Perturbation (CSP) mapping of an isotope-labeled protein (e.g., ¹⁵N) provides robust evidence of binding and pinpoints the location of the interaction.

Materials:

  • ¹⁵N-labeled target kinase (0.1-0.3 mM) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, 10% D₂O, pH 7.5).

  • Fragment stock solution (as in Protocol 1).

  • High-field NMR spectrometer with a cryoprobe.

Methodology:

  • Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Titration: Add a stoichiometric excess (e.g., 5-10 fold) of this compound to the protein sample.

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference and test spectra.

    • Identify peaks that have shifted their position (a chemical shift perturbation).

    • If backbone assignments for the protein are available, the perturbed peaks can be mapped onto the 3D structure of the protein, revealing the fragment's binding site. Typically, for a kinase inhibitor, these perturbations will cluster around the ATP-binding site and the hinge region.

Self-Validation & Trustworthiness:

  • Orthogonal Confirmation: A positive result in both SPR and NMR provides high confidence in the hit.

  • Site-Specific Information: Unlike SPR, which only reports on binding, CSPs provide spatial information, confirming a specific, localized interaction rather than non-specific aggregation.

Protocol 3: High-Resolution Structure Determination by X-ray Crystallography

Objective: To obtain an atomic-resolution structure of the kinase-fragment complex.

Causality: X-ray crystallography provides the definitive, high-resolution 3D structure of the protein-ligand complex. This information is invaluable for structure-based drug design, revealing the precise binding mode, key interactions, and vectors for chemical elaboration.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using commercially available screens.

    • Optimize lead conditions to produce well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a solution of this compound (1-10 mM) in a cryoprotectant solution compatible with the protein crystals.

    • Transfer the apo-crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Refine the model of the protein-fragment complex.

Expected Outcome for this compound: The crystal structure would likely show the aminopyridine nitrogen and the exocyclic amine forming two hydrogen bonds with the kinase hinge backbone. The N-methylpiperazine group would likely be oriented towards the solvent-exposed region, providing a clear vector for optimization.

Part 3: Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the next phase is to rationally design and synthesize analogs with improved potency and drug-like properties. This iterative process is known as the "hit-to-lead" phase.

Strategy: Fragment Growing

The most common strategy for optimizing a fragment hit is "growing," where chemical modifications are added to the fragment to engage with adjacent pockets and form additional favorable interactions.[9]

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Structure-Guided Elaboration cluster_2 Optimized Lead Compound A B B A->B Analyze Structure A_label This compound Weak Affinity (e.g., K_D ~500 µM) B_label X-ray structure reveals solvent-exposed vector at N-methyl position. C C_label Analog (e.g., Ibrutinib scaffold) High Affinity (e.g., IC50 < 10 nM) B->C Synthesize Analogs

Caption: Conceptual diagram of the fragment growing strategy.

Rationale for Growing from the N-Methylpiperazine Moiety: The crystal structure of the kinase-fragment complex will reveal the orientation of the N-methylpiperazine group. In many kinase structures, this vector points towards the solvent-exposed region, often near the ribose pocket. This provides an ideal modification point to add functionality that can form additional interactions without disrupting the critical hinge-binding interactions of the aminopyridine core.

Example Synthetic Elaboration & SAR Analysis:

Based on published kinase inhibitor discovery campaigns, a common strategy is to replace the N-methyl group with larger, more functionalized groups to improve potency.[10]

Protocol 4: Synthesis and SAR of N-Acyl Analogs

  • Synthesis: Start with the parent fragment, 6-(piperazin-1-yl)pyridin-3-amine (commercially available). Perform an acylation reaction on the terminal nitrogen of the piperazine with various acyl chlorides or activated carboxylic acids.

  • SAR Analysis: Screen the resulting analogs in a biochemical assay (e.g., a kinase activity assay measuring ATP consumption) to determine their IC₅₀ values.

Exemplary SAR Table:

CompoundR GroupBTK IC₅₀ (nM)Ligand Efficiency (LE)Rationale for Modification
1 (Fragment) -CH₃>100,0000.35Initial hit, baseline activity.
2a -C(O)CH=CH₂ (Acryloyl)5000.38Introduce a covalent warhead to target a nearby cysteine (as in Ibrutinib).
2b -C(O)-Ph1,5000.32Explore aromatic interactions in the adjacent pocket.
2c -C(O)-CH₂-Ph8000.34Introduce flexibility and explore deeper pockets.
2d -C(O)-c-propyl5,0000.31Probe for small hydrophobic interactions.

Note: IC₅₀ and LE values are hypothetical for illustrative purposes, based on trends seen in kinase inhibitor discovery programs.

Interpretation of SAR Data:

  • The introduction of an acryloyl group (Compound 2a ) significantly improves potency, suggesting the presence of a nearby cysteine residue that can be covalently targeted, a strategy successfully employed for BTK inhibitors like Ibrutinib.

  • The addition of a phenyl group (Compound 2b ) also improves potency over the initial fragment, indicating a potential for π-stacking or hydrophobic interactions.

  • The iterative process of synthesis and testing, guided by structural biology, allows for the rapid optimization of the initial fragment hit into a potent lead compound.

Conclusion

This compound is a high-value fragment for FBDD campaigns, particularly those targeting the kinome. Its inherent structural features provide a robust anchor into the hinge region of many kinases, while the modifiable piperazine moiety offers a reliable vector for rapid, structure-guided optimization. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural analysis, researchers can effectively leverage this fragment to discover novel, potent, and selective lead compounds. The protocols and strategies outlined in these notes provide a practical framework for initiating such a campaign, emphasizing the causality behind each step to ensure a rational and efficient drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound from 6-chloropyridin-3-amine and 1-methylpiperazine via a Buchwald-Hartwig amination, but I'm observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Buchwald-Hartwig aminations are a common issue that can often be traced back to several key factors related to the reaction setup and reagents.[1][2][3] Here is a systematic approach to troubleshooting this problem:

1. Catalyst System Integrity:

  • Cause: The palladium catalyst and phosphine ligand are the heart of the Buchwald-Hartwig reaction.[3] Their activity is highly sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst decomposition and a stalled reaction.

  • Solution:

    • Ensure all glassware is rigorously dried and the reaction is assembled under a robust inert atmosphere (e.g., argon or nitrogen), preferably in a glovebox.[1]

    • Use freshly opened or properly stored palladium precatalysts and phosphine ligands. Consider using a pre-formed, air-stable palladium precatalyst.

    • Degas all solvents thoroughly by sparging with an inert gas or by several freeze-pump-thaw cycles.

2. Base Selection and Quality:

  • Cause: The choice and quality of the base are critical for the deprotonation of the amine and regeneration of the active catalyst.[4] Sodium tert-butoxide (NaOtBu) is commonly used, but it is highly hygroscopic. Contamination with water can quench the base and inhibit the catalytic cycle.

  • Solution:

    • Use a fresh bottle of high-purity NaOtBu. If the bottle has been opened multiple times, consider purchasing a new one.

    • Handle the base quickly in an inert atmosphere to minimize exposure to air.

    • Alternatively, consider using other strong, non-hygroscopic bases like potassium phosphate (K₃PO₄).[1]

3. Reaction Temperature and Time:

  • Cause: Insufficient thermal energy can lead to slow reaction kinetics and incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting materials, product, or catalyst.

  • Solution:

    • The optimal temperature for this transformation is typically between 80-120 °C.[1] If you are running the reaction at the lower end of this range, a modest increase in temperature may improve the rate.

    • Monitor the reaction progress by a suitable analytical method like TLC or LC-MS to determine the optimal reaction time.[5]

4. Ligand Choice:

  • Cause: The nature of the phosphine ligand significantly influences the efficiency of the catalytic cycle. For electron-rich pyridines, sterically hindered and electron-rich biarylphosphine ligands are often necessary.

  • Solution:

    • If using a first-generation ligand, consider switching to more advanced, sterically bulky ligands such as XPhos, SPhos, or RuPhos, which have been shown to be more effective for challenging couplings.[1][2]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired this compound, but I'm also seeing a significant amount of an unknown impurity with a similar mass in my LC-MS analysis. What could this be and how can I prevent its formation?

Answer:

The formation of byproducts is a common challenge. In the context of this synthesis, there are a few likely culprits:

1. Hydrodehalogenation of the Starting Material:

  • Cause: A common side reaction in palladium-catalyzed cross-coupling reactions is the hydrodehalogenation of the aryl halide starting material, in this case, the conversion of 6-chloropyridin-3-amine to pyridin-3-amine.[3] This occurs when a palladium-hydride species, formed from trace water or other proton sources, reductively cleaves the carbon-halogen bond.

  • Prevention:

    • Rigorously exclude water and other protic impurities from the reaction mixture. Ensure solvents are anhydrous and the base is of high quality.

    • Careful selection of the ligand and base can sometimes minimize this side reaction.

2. Dimerization of the Starting Amine:

  • Cause: Under certain conditions, particularly with highly active catalyst systems, self-coupling of the 6-chloropyridin-3-amine can occur, leading to the formation of dimeric species.

  • Prevention:

    • Ensure a slight excess of the 1-methylpiperazine nucleophile (1.1-1.5 equivalents) is used to favor the desired cross-coupling reaction.[1]

    • Lowering the catalyst loading or reaction temperature might also disfavor this side reaction, although this could impact the overall reaction rate.

3. Isomeric Impurities from the Starting Material:

  • Cause: The purity of the starting 6-chloropyridin-3-amine is crucial. Commercially available starting materials may contain isomeric impurities that can react to form isomeric products, which can be difficult to separate from the desired compound.

  • Prevention:

    • Verify the purity of the starting materials by NMR or another suitable analytical technique before use.

    • If necessary, purify the starting material by recrystallization or column chromatography.

Issue 3: Difficult Purification of the Final Product

Question: I have successfully synthesized the crude this compound, but I'm struggling with its purification by column chromatography. The product seems to be very polar and streaks on the silica gel column.

Answer:

The basic nitrogen atoms in this compound make it quite polar and prone to strong interactions with silica gel, leading to poor chromatographic behavior. Here are some strategies to overcome this:

1. Modifying the Mobile Phase:

  • Technique: Add a small amount of a basic modifier to the eluent system to suppress the interaction of the amine with the acidic silica surface.

  • Implementation:

    • A common approach is to add 0.5-2% of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • This will compete with your product for the active sites on the silica, resulting in better peak shape and improved separation.

2. Using an Alternative Stationary Phase:

  • Technique: If modifying the mobile phase is insufficient, consider using a different stationary phase that is less acidic than silica gel.

  • Implementation:

    • Alumina (basic or neutral) can be an excellent alternative for the purification of basic compounds.

    • Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be employed, although this is often a more expensive option for large-scale purifications.

3. Salt Formation and Extraction:

  • Technique: Convert the basic product into a salt to facilitate its separation from non-basic impurities.

  • Implementation:

    • After the reaction workup, dissolve the crude material in an organic solvent and extract it with an aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, leaving less basic impurities in the organic layer.

    • The aqueous layer can then be basified (e.g., with NaOH) and the free-based product can be back-extracted into an organic solvent. This can significantly improve the purity of the product before a final chromatographic step, if still needed.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][3][4] This reaction involves the cross-coupling of an aryl halide, typically 6-chloropyridin-3-amine or 6-bromopyridin-3-amine, with 1-methylpiperazine. An alternative, though often less efficient, route is a direct nucleophilic aromatic substitution (SNAᵣ), which may require harsher reaction conditions.[1]

Q2: Why is the Buchwald-Hartwig amination preferred over a direct SNAr reaction?

While a direct SNAr reaction is mechanistically simpler, the Buchwald-Hartwig amination offers several advantages:

  • Milder Conditions: It typically proceeds under milder conditions (lower temperatures and less harsh bases) compared to SNAr, which often requires high temperatures.[3]

  • Broader Substrate Scope: The Buchwald-Hartwig reaction is compatible with a wider range of functional groups, making it more versatile in complex molecule synthesis.[4]

  • Higher Yields: For many substrates, including the synthesis of this compound, the palladium-catalyzed method generally provides higher and more reproducible yields.[1]

Q3: Can I use 6-fluoropyridin-3-amine instead of 6-chloropyridin-3-amine for this synthesis?

In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is counterintuitive to what is observed in SN1 and SN2 reactions.[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. Therefore, 6-fluoropyridin-3-amine could be a viable, and potentially more reactive, starting material for an SNAr approach. However, for the Buchwald-Hartwig amination, the oxidative addition step is often rate-limiting, and the reactivity trend is typically I > Br > Cl > F.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the N-methyl group.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

III. Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 6-Chloropyridin-3-amine

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloropyridin-3-amine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by 1-methylpiperazine (1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford the pure this compound.

Quantitative Data Summary
ReagentMolar Equiv.Purpose
6-Chloropyridin-3-amine1.0Aryl Halide
1-Methylpiperazine1.2Nucleophile
Pd₂(dba)₃0.02Palladium Precatalyst
XPhos0.04Ligand
NaOtBu1.4Base
Toluene-Solvent

IV. Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

main_reaction cluster_reactants Reactants cluster_catalyst Catalyst System 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Product This compound 6-Chloropyridin-3-amine->Product Buchwald-Hartwig Amination 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos->Product NaOtBu (Base) NaOtBu (Base) NaOtBu (Base)->Product

Caption: Buchwald-Hartwig synthesis pathway.

Common Side Reaction: Hydrodehalogenation

side_reaction 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Side_Product Pyridin-3-amine 6-Chloropyridin-3-amine->Side_Product Hydrodehalogenation Trace_H2O Trace H2O / H+ Source Trace_H2O->Side_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Side_Product

Caption: Hydrodehalogenation side reaction.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Side Products Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent Quality (Base, Ligand) Check_Inert->Check_Reagents Check_Conditions Optimize Temp. & Time Check_Reagents->Check_Conditions Check_Purification Modify Purification Method Check_Conditions->Check_Purification Success High Yield & Purity Check_Purification->Success

Caption: Systematic troubleshooting workflow.

V. References

  • BenchChem. (2025). A Comparative Guide to the Functionalization of 6-Chloropyridin-3-amine: A Survey of Reaction Products. 1

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. 2

  • BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. 5

  • Wikipedia. Buchwald–Hartwig amination. 3

  • ChemicalBook. 6-(4-Methylpiperazin-1-yl)pyridazin-3-aMine synthesis. 7

  • BenchChem. Synthesis routes of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. 8

  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. 4

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 9

  • Chemistry Steps. Nucleophilic Aromatic Substitution. 6

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the Buchwald-Hartwig amination of 6-chloropyridin-3-amine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a crucial C-N bond to access a wide array of valuable molecules in pharmaceutical and materials science research.[1][2] However, the specific substrate, 6-chloropyridin-3-amine, presents a unique set of challenges due to the electronic properties of the pyridine ring and the lower reactivity of the C-Cl bond.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven advice to help you navigate the complexities of this transformation and achieve optimal results.

Core Principles: Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst and the supporting phosphine ligand. For an electron-deficient heteroaryl chloride like 6-chloropyridin-3-amine, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[3] Therefore, the catalyst system must be highly active.

Key Considerations:

  • Palladium Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they can also be unreliable.[5] Modern, well-defined "precatalysts" (e.g., G3 or G4 palladacycles) are strongly recommended. These complexes readily and cleanly generate the active monoligated Pd(0) species required for the catalytic cycle, leading to more reproducible results.[3][6][7]

  • Ligand Architecture: The ligand is not a passive spectator; it is critical to the reaction's success. For challenging aryl chlorides, the ligand must be both electron-rich and sterically bulky .[4][8]

    • Electron-richness increases the electron density on the palladium center, promoting the difficult oxidative addition step.

    • Steric bulk facilitates the final, product-forming reductive elimination step and helps stabilize the active monoligated palladium species.[9]

  • Recommended Ligands: The most successful ligands for this type of transformation are typically bulky, electron-rich biaryl monophosphines.[8][10]

LigandKey FeaturesTypical Use Case
XPhos Highly bulky and electron-rich. Often a top performer for aryl chlorides.[11][12]General screening, coupling with primary and secondary amines.
RuPhos Similar to XPhos, known for high activity.Effective for a broad range of amines and aryl chlorides.[11]
BrettPhos Extremely bulky, can be effective when other ligands fail, especially with hindered amines.[8]Coupling sterically demanding primary amines.[6]
SPhos Another highly active Buchwald ligand, good for general screening.[13]Broad applicability, often successful with heteroaryl chlorides.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amination of 6-chloropyridin-3-amine in a direct Q&A format.

Q1: My reaction shows low or no conversion. What are the first things I should check?

Low or no conversion is the most common problem, typically pointing to an issue with the catalyst's activity or the reaction conditions.[3]

Initial Troubleshooting Steps:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.

  • Reagent Purity: Amines, especially liquids, can contain impurities that inhibit the catalyst.[6] If possible, purify the amine by distillation or by passing it through a plug of activated alumina.[6] Ensure the base is anhydrous and of high purity.[3]

  • Catalyst System: If using Pd(OAc)₂, consider switching to a more reliable palladacycle precatalyst (e.g., XPhos Pd G3).[3] These are designed for more consistent activation.

  • Solvent Choice: Toluene and 1,4-dioxane are common solvents.[14] However, solubility can be a major issue, especially for the base.[14] If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider screening other solvents like CPME, t-AmOH, or DMF.[3]

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

Hydrodehalogenation is a frequent side reaction where the starting material is reduced instead of aminated.[3][4] This occurs when reductive elimination is slow, allowing competing pathways to take over.[2]

Strategies to Suppress Hydrodehalogenation:

  • Optimize the Ligand: This side reaction is often ligand-dependent. A bulkier ligand can accelerate the desired reductive elimination step, outcompeting the reduction pathway. Screen ligands like XPhos or BrettPhos.

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[14] Consider screening a weaker inorganic base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.[14]

  • Ensure Anhydrous Conditions: Trace water or protic impurities can be a source of protons for the hydrodehalogenation pathway.[3] Ensure all reagents, solvents, and glassware are scrupulously dried.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N coupling.[3]

Q3: The reaction starts but then stalls before reaching full conversion. What's happening?

Reaction stalling often indicates catalyst decomposition or inhibition.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active catalyst can be deactivated by oxygen (see Q1) or by impurities in the reagents.[6] Amines themselves can sometimes act as ligands, leading to catalyst deactivation; adding a slight excess of the phosphine ligand relative to the palladium can sometimes help.[6]

  • Inhibition by Byproducts: When using aryl iodides, the generated iodide salt can inhibit the catalyst.[6][12] While less common with chlorides, poor solubility of the base or salt byproducts can coat the catalyst or reagents, effectively stopping the reaction.[14] Ensure vigorous stirring and consider solvents that better solubilize all components.

  • Insufficient Base: The base is consumed stoichiometrically in the reaction. Ensure you are using an adequate excess (typically 1.4 to 2.0 equivalents). If the base is not fully soluble, its effective concentration may be too low.

Q4: How do I choose the best base and solvent combination?

The base and solvent are interdependent and crucial for success. The primary role of the base is to deprotonate the amine, making it a better nucleophile.[15]

Base TypeCommon ExamplesProsConsRecommended Solvents
Alkoxides NaOtBu, KOtBu, LHMDSStrong bases, highly effective.[14]Can be sensitive to moisture; may degrade functional groups on complex substrates.[14]Toluene, Dioxane, THF
Carbonates Cs₂CO₃, K₂CO₃Milder, good for sensitive substrates.Less effective for challenging couplings; often require higher temperatures.[14]Dioxane, DMF, t-BuOH
Phosphates K₃PO₄Good balance of strength and compatibility.[14]Can have poor solubility.[14]Toluene, Dioxane
Organic Bases DBUHomogeneous, useful in flow chemistry.[16][17]Generally less effective for difficult aminations.[16][18]Toluene, DMF, MeCN

Causality: The solvent must not only dissolve the starting materials but also the base to a sufficient extent.[19] Poor base solubility is a common, yet often overlooked, reason for reaction failure.[14] For nonpolar solvents like toluene, anionic bases are required to deprotonate the neutral palladium-amine complex.[18]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting.[20]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (L-Pd(II)) amide_complex Amido Complex (L-Pd(II)-NR'₂) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Catalyst Regeneration product Ar-NR'₂ (Product) amide_complex->product Reductive Elimination reagents Ar-Cl + HNR'₂ reagents->oa_complex Oxidative Addition base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use this decision tree to diagnose the issue.

Troubleshooting Workflow start Low Yield or No Reaction check_inert 1. Verify Inert Atmosphere (Degassed Solvent, N₂/Ar Purge) start->check_inert check_reagents 2. Check Reagent Purity (Amine, Base, Solvent) check_inert->check_reagents Atmosphere OK check_catalyst 3. Evaluate Catalyst System (Switch to Precatalyst?) check_reagents->check_catalyst Reagents Pure screen_ligand 4a. Screen Ligands (XPhos, RuPhos, BrettPhos) check_catalyst->screen_ligand Catalyst OK screen_base 4b. Screen Base/Solvent (NaOtBu, K₃PO₄, Cs₂CO₃) (Toluene, Dioxane, DMF) check_catalyst->screen_base optimize_temp 5. Optimize Temperature (Increase for weaker bases) screen_ligand->optimize_temp screen_base->optimize_temp success Reaction Optimized optimize_temp->success

Caption: A decision tree for systematic troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Note: This is a general guideline. Conditions must be optimized for specific substrates. This protocol assumes a 0.5 mmol scale.

Materials:

  • 6-chloropyridin-3-amine (1.0 equiv, 0.5 mmol, 64.3 mg)

  • Amine coupling partner (1.2 equiv, 0.6 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%, 0.005-0.01 mmol)

  • XPhos ligand (if not using a precatalyst, 1.1-2.2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv, 0.7 mmol, 67.3 mg)

  • Anhydrous, degassed toluene (or other suitable solvent, to achieve ~0.1 M concentration)

Procedure:

  • Preparation: In a glovebox, add the 6-chloropyridin-3-amine, palladium precatalyst, and a magnetic stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add the solid NaOtBu to the vial. If the amine partner is a solid, add it at this stage.

  • Sealing: Cap the vial with a septum-fitted screw cap. Remove the vial from the glovebox.

  • Solvent/Amine Addition: If the amine is a liquid, add it via syringe, followed by the degassed solvent (~5 mL).

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: High-Throughput Screening of Catalysts and Ligands

This protocol describes a workflow for parallel screening in a 96-well plate format to quickly identify optimal conditions.[11]

Materials:

  • Stock solution of 6-chloropyridin-3-amine in the chosen solvent.

  • Stock solution of the amine partner in the chosen solvent.

  • Pre-weighed array of palladium precursors and ligands in a 96-well plate.

  • Solid dispensing system or pre-weighed bases.

  • Anhydrous, degassed solvent.

Procedure:

  • Plate Preparation: In an inert atmosphere glovebox, dispense the palladium precursor and various ligands into designated wells of a 96-well reaction block. Dispense the chosen base into each well.

  • Reagent Addition: Using a liquid handler or multichannel pipette, dispense the stock solution of 6-chloropyridin-3-amine to each well, followed by the stock solution of the amine.

  • Solvent Addition: Add additional solvent to each well to reach the final desired reaction concentration.

  • Sealing and Reaction: Securely seal the 96-well plate with a septum mat and transfer it to a heater/shaker. Heat the plate to the desired temperature with vigorous shaking for 12-24 hours.[11]

  • Analysis: After cooling, quench the reactions. Analyze the outcome of each reaction by high-throughput methods such as LC-MS or GC-MS to determine conversion and relative yield.

References

Technical Support Center: Purification of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 6-(4-methylpiperazin-1-yl)pyridin-3-amine (CAS: 55403-35-5). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles associated with its purification.

Introduction to Purification Challenges

This compound is a diamine compound featuring a basic piperazine ring and an aromatic aminopyridine moiety.[1] This bifunctional nature, while crucial for its synthetic utility, presents specific purification challenges. The two basic nitrogen centers can lead to strong interactions with acidic stationary phases in chromatography, and the aromatic amine is susceptible to oxidation, often resulting in colored impurities. Furthermore, a common synthetic route involving catalytic hydrogenation for the reduction of a nitro-precursor introduces the challenge of removing residual palladium catalyst.[2]

This guide provides a structured, problem-solving approach to address these issues head-on, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My isolated product is a yellow to dark brown solid. How can I remove the color?

Q1: What causes the yellow or brown discoloration in my product?

A1: The discoloration is typically due to the presence of oxidized impurities or residual nitro-aromatic species from the synthesis. The primary amino group on the pyridine ring is susceptible to air oxidation, which can form highly colored polymeric impurities over time. If the synthesis involves the reduction of a nitro-group, incomplete reduction can leave traces of the intensely colored nitro-precursor or partially reduced intermediates (e.g., nitroso compounds).

Q2: What is the first-line approach to remove these colored impurities?

A2: An activated carbon treatment is a cost-effective and often successful initial step. Activated carbon has a high surface area and adsorbs large, flat, chromophoric molecules, which are characteristic of the impurities causing the color.

Protocol 1: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL. Gentle heating may be required.

  • Carbon Addition: Add activated carbon to the solution. A general starting point is 5-10% by weight relative to your crude product (e.g., 50-100 mg of carbon for 1 g of product).

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. For stubborn discoloration, the time can be extended or the temperature gently increased to 40-50 °C.

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the fine carbon particles. Crucially, never filter a hot, saturated solution without preheating the funnel, as this will cause premature crystallization and clog the filter.

  • Concentration: Rinse the filter cake with a small amount of fresh, cold solvent and combine the filtrates. Concentrate the solution in vacuo to recover the decolorized product.

Troubleshooting:

  • Product Loss: Activated carbon can non-specifically adsorb the desired product.[3] If you experience significant yield loss, reduce the amount of carbon used or the treatment time.

  • Persistent Color: If the color remains, the impurities may be too similar in polarity to your product for carbon to be effective. Proceed to chromatographic purification or recrystallization.

Issue 2: My product is contaminated with residual palladium from the synthesis.

Q1: Why is simple filtration after the reaction not enough to remove palladium?

A1: While heterogeneous catalysts like Palladium on Carbon (Pd/C) are insoluble, fine particles can remain suspended in the reaction mixture. More significantly, palladium can leach from the support and form soluble complexes. The nitrogen atoms in your product are excellent ligands that can chelate with palladium, keeping it in solution and making it difficult to remove by simple filtration.[4]

Q2: What methods can I use to effectively remove residual palladium?

A2: Several methods are available, ranging from simple adsorption to the use of specialized scavengers. The choice depends on the level of contamination and the required final purity.

Method A: Enhanced Filtration For removal of heterogeneous Pd/C, a thorough filtration through a Celite® pad is the first step. If palladium is still detected, it is likely soluble.

Method B: Activated Carbon Treatment As described in Protocol 1, activated carbon can also adsorb soluble palladium complexes.[3]

Method C: Palladium Scavengers For stringent palladium removal (<10 ppm), especially in pharmaceutical applications, solid-supported metal scavengers are the most effective solution.[2] These are typically silica or polymer beads functionalized with groups that have a very high affinity for palladium, such as thiols or triamines.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, or Ethyl Acetate).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 1.5-3 equivalents relative to the expected palladium content).

  • Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 50-70 °C) for 2 to 24 hours. The optimal conditions will depend on the specific scavenger and the nature of the palladium species.

  • Filtration: Filter off the scavenger resin.

  • Concentration: Concentrate the filtrate to obtain the product with significantly reduced palladium levels.

Palladium Removal Method Pros Cons Typical Final Pd Level
Celite Filtration Simple, fast, removes bulk catalystIneffective for soluble/colloidal Pd>100 ppm
Activated Carbon Inexpensive, removes color & PdPotential for product loss, moderate efficacy20-100 ppm
Metal Scavengers Highly effective, high selectivityHigher cost<10 ppm
Issue 3: I am struggling to purify the compound using silica gel column chromatography.

Q1: Why is my compound streaking or not eluting properly from a silica gel column?

A1: The basic nitrogen atoms of the piperazine and aminopyridine groups interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong acid-base interaction can cause irreversible adsorption, poor peak shape (tailing/streaking), or complete retention of your compound on the column.

Q2: How can I improve the chromatography?

A2: You need to suppress the interaction between your basic compound and the acidic silica. There are two primary strategies: modifying the mobile phase or using a different stationary phase.

Strategy A: Mobile Phase Modification Add a small amount of a basic modifier to your eluent. This "competing base" will interact with the silica's acidic sites, preventing your compound from binding too strongly.[6]

  • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.

  • Typical Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with 1% TEA. For example, start with 100% DCM + 1% TEA and gradually increase to 95:5 DCM/MeOH + 1% TEA.

Strategy B: Alternative Stationary Phases

  • Amine-Functionalized Silica: This is an excellent option where the silica surface is treated with aminopropyl groups, creating a slightly basic environment that repels basic compounds and prevents strong interactions.[5] Standard non-polar eluents like Hexane/Ethyl Acetate can often be used.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography can be effective. To ensure good peak shape for a basic amine, the mobile phase should be buffered at a high pH (e.g., pH 9-10 using ammonium bicarbonate) to keep the amine in its neutral, free-base form.[7]

Workflow for Chromatography Method Selection

G start Crude Product silica_tlc Run TLC on Silica Plate (e.g., 95:5 DCM/MeOH) start->silica_tlc streaking Observe Streaking? silica_tlc->streaking no_streaking Good Spot Shape streaking->no_streaking No add_tea Add 1% TEA to TLC solvent streaking->add_tea Yes run_column Run Silica Column with 1% TEA in eluent no_streaking->run_column still_streaking Streaking Persists? add_tea->still_streaking still_streaking->run_column No consider_alt Consider Alternative Stationary Phase (Amine-Silica or Alumina) still_streaking->consider_alt Yes G start Crude Product dissolve_org Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve_org extract_acid Extract with Aqueous Acid (e.g., 1M HCl) dissolve_org->extract_acid org_phase Organic Phase (Contains non-basic impurities) DISCARD extract_acid->org_phase aq_phase Aqueous Phase (Contains protonated product) extract_acid->aq_phase wash_aq Wash Aqueous Phase with fresh organic solvent aq_phase->wash_aq basify Cool and Basify Aqueous Phase (e.g., NaOH to pH > 10) wash_aq->basify precipitate Precipitate Forms basify->precipitate filter_dry Filter, Wash with Water, and Dry precipitate->filter_dry

References

Removal of palladium catalyst from 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Synthesizing 6-(4-Methylpiperazin-1-yl)pyridin-3-amine and Related APIs

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical, step-by-step protocols for the efficient removal of residual palladium catalysts from this compound and structurally similar active pharmaceutical ingredients (APIs). Our focus is on providing scientifically-grounded solutions to common challenges faced in process chemistry and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is palladium removal particularly challenging for a molecule like this compound?

A1: The primary challenge stems from the molecule's structure. The presence of multiple nitrogen atoms—specifically the pyridine ring nitrogen, the primary amine, and the two nitrogens of the methylpiperazine group—creates a potent chelating environment.[1] These nitrogen atoms act as strong Lewis bases and can coordinate tightly with palladium species (both Pd(0) and Pd(II)), forming stable, soluble complexes.[1][2][3] This strong binding makes it difficult to remove the palladium using simple physical methods like filtration, as the catalyst is effectively carried along with the product in the solution phase.

Q2: What are the regulatory limits for palladium in my final API?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) adhere to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q3D for elemental impurities.[4][5][6][7][8] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[9] This translates to a concentration limit in the API, which is typically 10 ppm for a drug with a daily dose of up to 10 grams.[10][11][12] Achieving these low levels is mandatory for regulatory approval.

Q3: My initial filtration through Celite® isn't reducing palladium levels sufficiently. What should I do next?

A3: This is a common issue. Filtration through Celite is most effective for removing heterogeneous or precipitated palladium, like palladium on carbon (Pd/C) or macroscopic palladium metal agglomerates.[13][14][15][16] If your palladium levels remain high, it indicates the presence of soluble, likely chelated, palladium species. Your next step should be to employ a method that targets these dissolved forms. The most robust approach is using a palladium scavenger .

Q4: There are many types of palladium scavengers. How do I choose the right one?

A4: The choice of scavenger is critical and depends on the specific palladium species and your product's chemistry. For nitrogen-rich compounds, thiol-based scavengers are often the most effective.

  • Mechanism: Thiols are soft nucleophiles that have a high affinity for soft metals like palladium, forming strong, irreversible covalent bonds.[17] This interaction is stronger than the coordination from the nitrogen atoms in your product, allowing the scavenger to effectively "pull" the palladium out of the solution.

  • Recommended Scavengers:

    • Silica-Bound Thiols (SiliaMetS® Thiol): These are highly effective, show good solvent compatibility, and the silica backbone provides excellent mechanical stability, making them easy to filter.[17][18][19][20]

    • Thiourea-Based Resins: Also very effective for various palladium forms and widely used in the pharmaceutical industry.[19][21]

    • Trimercaptotriazine (TMT)-Functionalized Supports: These multidentate scavengers can be extremely efficient, often requiring lower quantities compared to other scavengers.[22][23]

Q5: I'm observing significant product loss during the scavenging or activated carbon treatment. How can I prevent this?

A5: Product loss is typically due to non-specific adsorption onto the purification media.[1][24] This is a known issue, especially with highly porous materials like activated carbon.[25]

  • Optimization is Key: Do not use a large excess of the scavenger or carbon.[24] Start with a smaller amount (e.g., 5-10 wt% relative to your product) and optimize based on the results.

  • Thorough Washing: After the scavenging treatment and subsequent filtration, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[24] Combine these washings with your main filtrate.

  • Solvent Selection: The choice of solvent can impact non-specific binding. If possible, consider performing the scavenging step in a solvent where your product is highly soluble but might have less affinity for the scavenger surface.

  • Consider Cartridge Formats: Using scavengers in a fixed-bed cartridge format can minimize mechanical losses and simplify the process.[26]

Palladium Removal Workflow & Decision Guide

This workflow provides a systematic approach to palladium purification, starting from the crude reaction mixture to the final, purified API.

Palladium_Removal_Workflow start Crude Reaction Mixture (High Pd Content) filtration Step 1: Polish Filtration (e.g., through Celite®) start->filtration analysis1 ICP-MS Analysis (Measure Residual Pd) filtration->analysis1 scavenging Step 2: Scavenger Treatment (e.g., Thiol-based Silica) analysis1->scavenging If Pd > 50 ppm crystallization Step 3: Recrystallization (Optional Final Polish) analysis1->crystallization If 10 < Pd < 50 ppm scav_filtration Filter Scavenger + Wash with Solvent scavenging->scav_filtration analysis2 ICP-MS Analysis scav_filtration->analysis2 final_api Final API (Pd < 10 ppm) analysis2->final_api If Pd < 10 ppm troubleshoot Troubleshooting: - Increase scavenger loading - Increase time/temp - Change scavenger type analysis2->troubleshoot crystallization->final_api troubleshoot->scavenging Re-process

Caption: Decision workflow for systematic palladium removal.

Experimental Protocols

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective first-line option, but requires careful optimization to balance palladium removal with product yield.[16][27]

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Methanol, THF, or DMF) to a concentration of 50-100 mg/mL.

  • Addition of Carbon: Add 10-20 wt% of activated carbon (e.g., Darco® KB-B) relative to the mass of your crude product.

  • Slurry: Stir the suspension at a controlled temperature. Start with room temperature, but an elevated temperature (e.g., 45-50 °C) can improve efficiency.[16] Allow the mixture to stir for 2-18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.[24]

  • Washing: Wash the Celite/carbon cake with 2-3 portions of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and submit a sample for residual palladium analysis (e.g., by ICP-MS).[10][28]

Protocol 2: High-Affinity Thiol Scavenger Treatment (Slurry Method)

This is a highly effective method for removing strongly chelated, soluble palladium species.

  • Dissolution: Dissolve the crude product in a suitable solvent (DMF, THF, Acetonitrile, and Toluene are often compatible).

  • Scavenger Addition: Add a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-5 equivalents relative to the initial palladium catalyst loading.

  • Incubation: Stir the mixture. While some scavenging can be effective at room temperature, heating to 40-60 °C often accelerates the process.[1] Typical treatment times range from 2 to 24 hours.

  • Filtration: Once the treatment is complete, cool the mixture to room temperature and filter to remove the scavenger resin.

  • Washing: Wash the resin on the filter with fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washings and concentrate. Analyze the final product for palladium content. If levels are still above the desired limit, a second treatment may be necessary.[9]

Data Summary: Comparison of Scavenging Methods

The effectiveness of palladium removal is highly dependent on the specific reaction conditions. The following table provides a general comparison based on literature and application data.

MethodTypical Loading (wt% or eq.)Temp (°C)Time (h)Typical Residual Pd (ppm)ProsCons
Activated Carbon 10 - 50 wt%25 - 502 - 1850 - 200 ppmLow cost, widely available.Risk of non-specific product adsorption, variable efficiency.[25]
Silica-Thiol Scavenger 4 - 10 eq.25 - 602 - 24< 1 - 20 ppmHigh efficiency, good selectivity, easy to filter.[18][19]Higher cost than carbon.
MP-TMT Scavenger 2 - 5 eq.25 - 504 - 24< 1 - 15 ppmVery high efficiency, often requires less material.[16][22][23]Higher cost.
Recrystallization N/ASolvent-dependentN/AHighly variableCan be very effective for final polishing, removes other impurities.May not be sufficient on its own, potential for yield loss.[25][28]

Mechanism Visualization

The following diagram illustrates the fundamental principle of scavenger action: the displacement of the API from the palladium coordination sphere by a high-affinity ligand.

Scavenger_Mechanism cluster_2 Products Pd_API [Pd(L)n]--API (Nitrogen Coordination) Free_API Free API (Purified) Pd_API->Free_API API Displaced Scavenger Silica-SH Pd_Scav Silica-S-Pd (Solid, Filterable) Scavenger->Pd_Scav Pd Captured

Caption: Mechanism of API displacement by a thiol scavenger.

References

Byproduct formation in the synthesis of N-arylpiperazinyl pyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-arylpiperazinyl pyridinamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important class of compounds. The methodologies primarily discussed are the Buchwald-Hartwig amination and the Ullmann condensation, which are workhorse reactions in modern synthetic chemistry for constructing C-N bonds.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is giving a low yield of the desired N-arylpiperazinyl pyridinamine, and I'm observing a significant amount of a byproduct with a mass corresponding to my starting halopyridine minus the halogen. What is happening?

A1: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on your pyridine ring is replaced by a hydrogen atom.[3][4][5] This leads to the formation of the parent pyridine derivative as a byproduct, reducing your overall yield.

Causality and Mechanism: Hydrodehalogenation competes with the desired C-N bond formation.[4] It can be initiated by several factors:

  • Source of Hydride: The "hydride" source for this reduction can be traced back to reagents or solvents in your reaction mixture. Alcohols, water, and even the amine reagent itself can, under certain conditions, lead to the formation of palladium hydride species (Pd-H).[3][6]

  • β-Hydride Elimination: An alternative pathway involves the β-hydride elimination from the palladium-amide intermediate. This is particularly relevant if your amine has β-hydrogens.[1]

Troubleshooting Protocol:

  • Solvent Choice: If you are using an alcohol-based solvent like methanol or isopropanol, consider switching to an aprotic solvent such as toluene, dioxane, or DMF.[5] These solvents are less likely to act as hydride donors.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred. While sodium tert-butoxide (NaOt-Bu) is common, it can sometimes promote side reactions.[7] Consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[8] Using soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also be advantageous, as they can lead to more homogeneous reaction conditions.[7][9]

  • Ligand Optimization: The ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[10] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the C-N bond, outcompeting the hydrodehalogenation pathway.[1][11] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families.[1][12]

  • Water Content: Ensure all your reagents and solvents are scrupulously dry. Water can be a proton source contributing to hydrodehalogenation.[3][6]

Q2: I'm attempting a copper-catalyzed Ullmann condensation to synthesize my N-arylpiperazinyl pyridinamine, but the reaction is sluggish and requires very high temperatures. Are there ways to improve this?

A2: The classical Ullmann condensation is notorious for requiring harsh reaction conditions, often necessitating temperatures above 200°C and stoichiometric amounts of copper.[2] Modern advancements have significantly improved this transformation.

Causality and Reaction Conditions: Traditional Ullmann reactions rely on the reactivity of copper powder, which can be inconsistent.[2] The reaction mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[13] The high temperatures are needed to overcome the activation energy for this process.

Troubleshooting Protocol:

  • Catalyst System: Instead of copper powder, use a well-defined copper(I) salt like CuI as the catalyst.

  • Ligand Addition: The addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures. Diamine ligands (e.g., N,N'-dimethylethylenediamine) and phenanthroline derivatives are known to be effective.[2]

  • Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically used.[2]

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to generate the copper amide in situ.

ParameterTraditional UllmannModern Ligand-Accelerated Ullmann
Copper Source Copper powder/bronzeCuI, Cu₂O
Ligand NoneDiamines, Phenanthrolines
Temperature > 200 °C100 - 140 °C
Solvent Nitrobenzene, DMFDMF, NMP, Toluene
Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition to elemental palladium, often referred to as "palladium black".[14] Palladium black is generally inactive for the Buchwald-Hartwig amination, leading to a stalled reaction.

Causality and Prevention: Catalyst decomposition can be caused by several factors:

  • High Temperatures: Prolonged heating at high temperatures can lead to catalyst agglomeration and precipitation.

  • Inadequate Ligand Protection: The phosphine ligand stabilizes the palladium(0) species. If the ligand concentration is too low or the ligand itself decomposes, the palladium will precipitate. Bulky, electron-rich ligands are generally more effective at preventing this.[8]

  • Oxidative Conditions: The presence of oxygen can lead to the oxidation of the phosphine ligands and destabilization of the catalyst.[14]

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal. Too little ligand will leave the palladium unprotected, while too much can sometimes inhibit the reaction.

  • Temperature Control: Do not overheat the reaction. If the reaction is sluggish, it is often better to screen different ligands or bases rather than simply increasing the temperature.

  • Pre-catalyst Choice: Using well-defined palladium pre-catalysts can sometimes offer better stability and reproducibility compared to generating the active catalyst in situ from sources like Pd₂(dba)₃.

Q4: I am observing the formation of a diarylated piperazine byproduct. How can I promote mono-arylation?

A4: The formation of a diarylated piperazine suggests that the initially formed N-arylpiperazine is reacting further with another molecule of the halopyridine. This is a common issue when using symmetrical diamines.

Causality and Selectivity: The N-H proton of the mono-arylated piperazine is still acidic enough to be deprotonated by the base, allowing it to re-enter the catalytic cycle and undergo a second arylation.

Troubleshooting Protocol:

  • Stoichiometry: Use a slight excess of the piperazine nucleophile relative to the halopyridine (e.g., 1.2 to 1.5 equivalents). This will statistically favor the mono-arylation product.

  • Protecting Groups: If possible, use a mono-protected piperazine derivative (e.g., N-Boc-piperazine). The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature and using a less reactive base may help to improve selectivity for the mono-arylation product.

Q5: Besides hydrodehalogenation, what other common byproducts should I be aware of in Buchwald-Hartwig aminations?

A5: Several other side reactions can occur, leading to byproducts that can complicate purification and lower yields.

  • Homocoupling of the Halopyridine: This results in the formation of a bipyridine byproduct. This is often favored at higher temperatures and with certain catalyst systems.

  • Diaryl Ether Formation: If your reaction mixture contains residual water or if you are using a hydroxide base, you may observe the formation of a pyridyl ether byproduct through a competing C-O coupling reaction.[1]

  • Scrambling of Phosphine Ligands: If you are using arylphosphine ligands, under certain conditions, a P-C bond can cleave and the aryl group from the phosphine can be transferred to the pyridine, leading to an unexpected coupled product.

Visualizing the Reaction and Side Products:

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products & Byproducts Halopyridine Halopyridine OxAdd Oxidative Addition Halopyridine->OxAdd Arylpiperazine Arylpiperazine Pd_II Pd(II) Complex Arylpiperazine->Pd_II Pd_L Pd(0)Ln Pd_L->OxAdd OxAdd->Pd_II RedElim Reductive Elimination Pd_II->RedElim Hydrodehalogenation Hydrodehalogenation Byproduct Pd_II->Hydrodehalogenation [H] source Homocoupling Bipyridine Byproduct Pd_II->Homocoupling Side Reaction RedElim->Pd_L Catalyst Regeneration DesiredProduct N-arylpiperazinyl Pyridinamine RedElim->DesiredProduct

Caption: Simplified workflow of Buchwald-Hartwig amination and common side reactions.

Q6: After my reaction, I'm having trouble removing the residual palladium catalyst from my product. What are the best practices for purification?

A6: Residual palladium in the final compound is a significant concern, especially for pharmaceutical applications, as it can interfere with biological assays and has toxicity concerns.[15][16][17] Standard column chromatography is often insufficient for complete removal.[17]

Purification Protocol:

  • Initial Workup: After the reaction is complete, perform an aqueous workup to remove the inorganic salts.

  • Filtration: Filter the crude organic layer through a pad of Celite® to remove precipitated palladium black.

  • Chromatography: Perform flash column chromatography as a primary purification step. This will remove the bulk of the non-polar byproducts and unreacted starting materials.

  • Metal Scavenging: This is a crucial step for removing trace palladium.[15] After chromatography, dissolve the product in a suitable solvent and treat it with a metal scavenger.

Scavenger TypeExampleMechanism
Thiol-based SiliaMetS® ThiolCovalently binds to palladium
Amine-based QuadraSil® APChelates palladium
Activated Carbon Adsorbs palladium species

General Scavenging Procedure:

  • Dissolve the partially purified product in a solvent like dichloromethane (DCM) or ethyl acetate.

  • Add the scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature for 2-12 hours.

  • Filter off the scavenger and rinse with fresh solvent.

  • Concentrate the filtrate to obtain the purified product.

  • Optional: A final recrystallization step can further improve purity.

It is highly recommended to quantify the residual palladium content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to ensure it is below the acceptable limits for your application.[17]

Visualizing the Purification Workflow:

G Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Filter Celite® Filtration Workup->Filter Column Column Chromatography Filter->Column Scavenge Metal Scavenging Column->Scavenge Final Final Product (<100 ppm Pd) Scavenge->Final

Caption: Recommended purification workflow for removing residual palladium.

References

Technical Support Center: Optimizing the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(4-methylpiperazin-1-yl)pyridin-3-amine. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.

The Synthetic Pathway at a Glance

The most common and industrially scalable synthesis of this compound is a two-step process. It begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 1-methylpiperazine, followed by the reduction of the nitro group to the desired primary amine.

Synthetic_Pathway cluster_reactants Starting Materials 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine Intermediate 6-(4-Methylpiperazin-1-yl)-3-nitropyridine 2_chloro_5_nitropyridine->Intermediate Step 1: SNAr 1-Methylpiperazine, Base, Solvent, Heat 1_methylpiperazine 1-Methylpiperazine Product This compound Intermediate->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl Troubleshooting_Yield Start Low Overall Yield Check_Step1 Analyze Step 1 (SNAr) Crude by LC-MS Start->Check_Step1 Step1_OK Step 1 Yield/Purity > 85%? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot SNAr: - Increase Temperature - Change Solvent - Add Base - Check Reagent Quality Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Step 2 (Reduction) Crude by LC-MS Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK Step 2 Yield/Purity > 85%? Check_Step2->Step2_OK Troubleshoot_Step2 Troubleshoot Reduction: - Change Reduction Method - Increase Catalyst Load - Check for Poisons - Increase H2 Pressure Step2_OK->Troubleshoot_Step2 No Check_Purification Review Purification/Work-up Step2_OK->Check_Purification Yes Troubleshoot_Step2->Check_Step2 Troubleshoot_Purification Troubleshoot Purification: - Adjust pH during extraction - Use base-washed silica - Consider crystallization Check_Purification->Troubleshoot_Purification Success Yield Improved Troubleshoot_Purification->Success

Solubility issues of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility issues with this versatile building block. Here, we provide in-depth, science-backed answers and practical troubleshooting protocols to help you successfully incorporate this compound into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility.

FAQ 1: What key structural features of this compound influence its solubility?

The solubility of this compound is dictated by a combination of its structural components:

  • Pyridine Ring: A polar aromatic heterocycle that can participate in π-stacking and dipole-dipole interactions.

  • Primary Aromatic Amine (-NH2): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its propensity to self-associate via hydrogen bonding, which can lead to high crystal lattice energy and lower solubility.

  • Methylpiperazine Group: This tertiary amine moiety adds to the molecule's basicity and polarity. The nitrogen atoms are hydrogen bond acceptors. The methyl group slightly increases lipophilicity.

The presence of multiple nitrogen atoms and a primary amine makes the molecule quite polar and capable of strong intermolecular hydrogen bonding, which is a primary reason for its limited solubility in non-polar organic solvents.[1]

FAQ 2: Why is this compound often poorly soluble in common non-polar organic solvents like hexanes or toluene?

The principle of "like dissolves like" is central here. This compound is a polar molecule due to its multiple nitrogen atoms and the primary amine group, which can engage in strong hydrogen bonding.[1] Non-polar solvents like hexanes and toluene lack the ability to form hydrogen bonds or strong dipole-dipole interactions. Consequently, they cannot effectively solvate the polar functional groups of the molecule or overcome the strong intermolecular forces (crystal lattice energy) within the solid compound. This mismatch in polarity results in poor solubility.

FAQ 3: What do the physicochemical properties of this compound reveal about its solubility?

Understanding the key physicochemical parameters provides predictive insight into the compound's behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 192.26 g/mol [2][3]Low molecular weight is generally favorable for solubility.
XLogP3 0.4[2][4]A low LogP value indicates a preference for polar (hydrophilic) environments over non-polar (lipophilic) ones, predicting poor solubility in non-polar organic solvents.
Hydrogen Bond Donors 1 (from the -NH2 group)[2]Contributes to high crystal lattice energy and requires a hydrogen-bond-accepting solvent for good solubility.
Hydrogen Bond Acceptors 4 (3 from ring/piperazine nitrogens, 1 from amine nitrogen)[2]Requires a hydrogen-bond-donating solvent for effective solvation.
pKa (Predicted) 7.41 (most basic)[5]The molecule is basic. In acidic conditions (pH < pKa), it will become protonated (form a salt), which dramatically increases its solubility in polar protic solvents like water or alcohols.

Part 2: Troubleshooting Guide - Practical Solutions for Dissolution

This section provides actionable steps to address common solubility problems encountered in the lab.

Problem 1: My compound won't dissolve in my chosen solvent (e.g., Dichloromethane, THF) at room temperature. What is my first step?

When initial attempts at dissolution fail, a systematic approach is necessary. The primary goal is to find a solvent system that can overcome the compound's strong intermolecular forces.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for dissolution.

Expert Insight & Recommended Solvents: Due to its polarity and hydrogen bonding capability, the compound shows preferential solubility in polar aprotic solvents. These solvents are effective because they are strong hydrogen bond acceptors and have high dielectric constants, which help to solvate the molecule and disrupt its crystal lattice.

Table of Recommended Starting Solvents:

Solvent ClassSolventExpected SolubilityRationale & Comments
Polar Aprotic DMSO High Excellent solvent for polar, hydrogen-bonding compounds.[6] Often used for creating stock solutions.
DMF, NMP Good Similar to DMSO. Ensure they are anhydrous if used in moisture-sensitive reactions.
Polar Protic Methanol, Ethanol Moderate Can act as both H-bond donors and acceptors. Heating often required.
Water Slightly Soluble [5]Solubility is poor at neutral pH but increases significantly under acidic conditions.
Ethers THF, 2-MeTHF Low to Slight Moderate polarity but weak H-bond accepting capability.
Chlorinated DCM, Chloroform Low to Slight [5]Generally poor solvents for this compound unless used in a co-solvent system.
Apolar Toluene, Hexanes Insoluble Mismatch in polarity. Not recommended for achieving a true solution.
Problem 2: The compound dissolves with heat, but crashes out when I cool it to room temperature. How can I keep it in solution?

This indicates you have created a supersaturated solution. To maintain solubility at lower temperatures, you need to modify the solvent system to be more favorable for the solute.

Technique 1: Co-Solvent Systems A co-solvent system involves mixing a "good" solvent with a "poor" solvent to achieve an ideal balance of properties for both solubility and reaction compatibility.[7][8]

Experimental Protocol: Co-Solvent Screening

  • Primary Dissolution: Dissolve the compound in a minimum amount of a strong solvent in which it is highly soluble (e.g., DMSO or Methanol).

  • Titration: Slowly add the desired "poor" reaction solvent (e.g., DCM or THF) to the solution from step 1, while stirring vigorously.

  • Observation: Continue adding the second solvent until you observe the first sign of persistent cloudiness or precipitation. This point approximates the limit of solubility in that co-solvent ratio.

  • Optimization: Prepare a fresh mixture using a ratio slightly richer in the "good" solvent than the precipitation point identified in step 3.

Suggested Co-Solvent Systems:

  • DCM / Methanol (e.g., 10:1 to 5:1)

  • THF / Methanol (e.g., 10:1 to 5:1)

  • Toluene / DMSO (e.g., 20:1, using DMSO as a solubilizing "kicker")

Technique 2: pH Modification For reactions in polar protic solvents (water, alcohols), leveraging the basicity of the amine and piperazine groups is a powerful strategy.[7] Adding a small amount of acid will protonate the basic nitrogen atoms, forming a salt that is significantly more soluble.

G cluster_0 Poorly Soluble (Neutral) cluster_1 Highly Soluble (Protonated Salt) Molecule R-NH₂ (Solid) Salt R-NH₃⁺ (A⁻) (Dissolved) Molecule->Salt + H⁺A⁻ (Acid)

Caption: pH modification increases solubility by forming a salt.

Experimental Protocol: Acidification

  • Suspend the compound in your chosen protic solvent (e.g., Methanol).

  • Add a stoichiometric equivalent (or slight excess) of a suitable acid.

    • For organic reactions: Acetic acid, trifluoroacetic acid (TFA), or methanesulfonic acid.

    • For aqueous solutions: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Stir the mixture. Dissolution should occur as the salt is formed.

  • Caution: Ensure that the resulting salt and the acidic conditions are compatible with your planned reaction chemistry.

Part 3: Advanced Considerations

Q: My reaction must be run in an apolar solvent like toluene. How can I proceed?

Directly dissolving this polar compound in toluene is highly challenging. The best approach is often to adapt the reaction conditions rather than force dissolution.

  • Heterogeneous Reaction: Consider if the reaction can proceed as a slurry or suspension. Vigorous stirring is critical to ensure adequate mass transfer.

  • Phase-Transfer Catalysis: For certain reaction types, a phase-transfer catalyst can help shuttle a reactant between an aqueous/polar phase (where your amine is dissolved as a salt) and the organic phase.

  • Salt Dispersion: Forming a salt (e.g., the hydrochloride salt) may not dissolve but can sometimes create a finer, more easily dispersed solid that may be more reactive in a heterogeneous system.

References

Preventing dimer formation in the synthesis of substituted pyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Chemist

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the synthesis of substituted pyridinamines. These motifs are cornerstones in pharmaceuticals and functional materials, yet their preparation is frequently complicated by the formation of unwanted dimers. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. As your virtual application scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to solve problems rationally and efficiently. We will focus primarily on the widely-used Buchwald-Hartwig amination, a powerful C-N bond-forming reaction, and explore the nuanced factors that control its selectivity.

Part 1: Frequently Asked Questions (FAQs) - Understanding Dimerization

Q1: I'm seeing a significant amount of a dimeric byproduct in my Buchwald-Hartwig reaction. What is happening at a mechanistic level?

A1: This is a classic case of competitive self-coupling, also known as homocoupling. In the synthesis of a substituted pyridinamine from a halo-aminopyridine, your starting material can act as both the electrophile (due to the halide) and the nucleophile (due to the free amino group).

The palladium catalyst, unfortunately, isn't inherently selective. It can facilitate the desired reaction with your target amine OR a reaction with another molecule of the halo-aminopyridine. This side reaction proceeds through the same catalytic cycle, leading to the formation of a di(pyridin)amine dimer.[1] The challenge is threefold:

  • Chelation/Coordination: The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially slowing down the desired catalytic steps.[1]

  • Nucleophilic Competition: The amino group on your halo-aminopyridine starting material competes directly with your intended amine nucleophile.[1]

  • Reaction Rate Differentials: If the rate of self-coupling is comparable to or faster than the rate of your desired cross-coupling, significant dimer formation is inevitable.

Below is a diagram illustrating the competition between the productive cross-coupling cycle and the problematic dimerization pathway.

G cluster_0 Catalytic Cycle cluster_1 Competing Dimerization Pathway Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar-X)(Amine) Pd0->OA_Complex Oxidative Addition (Ar-X) Dimer_OA L-Pd(II)(Ar-X)(Ar-NH2) Pd0->Dimer_OA Oxidative Addition (Ar-NH2 as Nucleophile) Amide_Complex L-Pd(II)(Ar)(NHR) OA_Complex->Amide_Complex Ligand Exchange/Deprotonation (+ R-NH2, -Base-H+) Product Ar-NHR (Desired Product) Amide_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Dimer_Amide L-Pd(II)(Ar)(NH-Ar) Dimer_OA->Dimer_Amide Deprotonation Dimer_Product Ar-NH-Ar (Dimer) Dimer_Amide->Dimer_Product Reductive Elimination Dimer_Product->Pd0 start Halo-Aminopyridine (Ar-X) + Target Amine (R-NH2) start->Pd0 caption Fig 1. Competing pathways in pyridinamine synthesis.

Caption: Fig 1. Competing pathways in pyridinamine synthesis.

Part 2: Troubleshooting Guide - Strategies to Minimize Dimerization

This section is designed as a decision-making workflow. Start with the first question that matches your observation and follow the suggested protocols.

Q2: My primary issue is dimer formation. Where do I start my optimization?

A2: Your first and most impactful changes should target the catalyst system, specifically the phosphine ligand . The ligand's steric and electronic properties are paramount in controlling the reaction's outcome.

The Causality: Bulky, electron-rich phosphine ligands are designed to accelerate the rate-limiting reductive elimination step of the catalytic cycle.[2] By making this step faster for the desired cross-coupling product, you are kinetically favoring its formation over the dimerization pathway. The steric bulk also creates a specific coordination sphere around the palladium atom that can disfavor the approach of another bulky halo-aminopyridine molecule.[3]

Troubleshooting Protocol 1: Ligand Screening

  • Setup: Prepare several parallel reactions under identical conditions (same base, solvent, temperature, concentration).

  • Ligand Selection: Use a panel of modern biarylphosphine ligands. See the table below for recommendations.

  • Execution: Run the reactions for a set time (e.g., 4 hours) and analyze the product-to-dimer ratio by LC-MS or ¹H NMR.

  • Analysis: Identify the ligand that provides the highest selectivity for your desired product.

Ligand ClassSpecific Ligand ExampleKey Characteristics & When to Use
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosWorkhorses of C-N coupling. [1][2] Excellent for a wide range of primary and secondary amines. Their bulk accelerates reductive elimination. Start with XPhos or RuPhos for general screening.[1]
Ferrocene-Based DPPF, (CyPF-tBu)Good for preventing the formation of inactive palladium dimers, especially with aryl iodides.[4][5] Can be effective for less hindered amines.
Diphosphines XantphosWide bite angle can promote coupling of certain substrates. Useful when other monodentate ligands fail.[6]
Q3: I've tried several ligands, but dimerization is still over 20%. What's my next step?

A3: Your next variable to investigate is the base . The base's strength and nature influence the deprotonation of the amine, which is a key step in forming the active nucleophile.

The Causality: A base that is too strong or used in excess can deprotonate your halo-aminopyridine starting material, increasing its nucleophilicity and accelerating the rate of self-coupling. The goal is to select a base that is strong enough to deprotonate the amine-palladium complex but not so reactive that it promotes side reactions.

Troubleshooting Protocol 2: Base Screening

  • Setup: Using the best ligand identified in Protocol 1, set up parallel reactions.

  • Base Selection:

    • Strong, Non-Nucleophilic Bases: Start with Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS has proven particularly effective for unprotected 3-halo-2-aminopyridines.[1]

    • Weaker Inorganic Bases: If strong bases are still promoting dimerization, consider weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These often require higher temperatures or longer reaction times but can significantly improve selectivity.

  • Execution & Analysis: Run the reactions and analyze the product-to-dimer ratio as before.

Q4: I've optimized my ligand and base, but the problem persists, especially with a very reactive halo-aminopyridine. What else can I control?

A4: At this point, you should focus on reaction kinetics and concentration effects . The relative concentrations of your reactants can be manipulated to favor the bimolecular cross-coupling over the bimolecular self-coupling.

The Causality: According to reaction rate laws, the rate of dimerization is proportional to the square of the halo-aminopyridine concentration, while the rate of the desired cross-coupling is proportional to the product of the halo-aminopyridine and the target amine concentrations. By keeping the instantaneous concentration of the halo-aminopyridine low, you can disproportionately slow down the dimerization reaction.

Troubleshooting Protocol 3: Slow Addition

  • Setup: Assemble the reaction flask with the palladium catalyst, ligand, base, and your target amine in the chosen solvent (e.g., toluene or dioxane).

  • Prepare Addition: Dissolve your halo-aminopyridine starting material in a separate flask with a portion of the solvent.

  • Execution: Using a syringe pump, add the halo-aminopyridine solution to the reaction mixture slowly over a period of several hours (e.g., 4-8 hours).

  • Completion: After the addition is complete, allow the reaction to stir for an additional period to ensure full conversion.

  • Analysis: Compare the final product-to-dimer ratio with a reaction where all components were mixed at the beginning. This technique often dramatically reduces dimerization.[7]

Q5: None of the above strategies have eliminated the dimer. Is there a more definitive, albeit longer, solution?

A5: Yes. When optimization of reaction conditions fails, the most robust strategy is to use a protecting group on the amino moiety of your halo-aminopyridine.

The Causality: By protecting the amino group, you completely remove its ability to act as a nucleophile, thus making the dimerization pathway impossible. The reaction can only proceed with your intended amine partner. The trade-off is the addition of two synthetic steps: protection and deprotection.

Troubleshooting Workflow: Protecting Group Strategy

G Start Halo-Aminopyridine Protect Step 1: Protect Amine (e.g., with Boc₂O) Start->Protect Protected_SM N-Protected Halo-Aminopyridine Protect->Protected_SM Coupling Step 2: Buchwald-Hartwig Coupling (with Target Amine) Protected_SM->Coupling Protected_Product N-Protected Product Coupling->Protected_Product Deprotect Step 3: Deprotect (e.g., with TFA or HCl) Protected_Product->Deprotect Final_Product Final Substituted Pyridinamine (Dimer-Free) Deprotect->Final_Product caption Fig 2. Workflow using a protecting group strategy.

Caption: Fig 2. Workflow using a protecting group strategy.

General Protocol for Boc Protection:

  • Dissolve: Dissolve the halo-aminopyridine in a suitable solvent (e.g., Dichloromethane or THF).

  • Add Base: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

  • React: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water, extract the product with an organic solvent, dry, and purify by column chromatography.

  • Proceed: Use the purified N-Boc-halo-aminopyridine in the Buchwald-Hartwig reaction. After successful coupling, the Boc group is easily removed by treatment with an acid like Trifluoroacetic Acid (TFA) or HCl in dioxane.

Part 3: General Experimental Protocol

Optimized Buchwald-Hartwig Protocol for Hindered Pyridinamine Synthesis

This protocol incorporates best practices to minimize dimer formation from the outset.

  • Glovebox/Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) using dry, degassed solvents. Oxygen can deactivate the palladium catalyst.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 1.5 equivalents).

    • Add the target amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask. Stir the mixture for 15-20 minutes at room temperature to allow for catalyst activation.

  • Slow Addition of Electrophile:

    • In a separate flask, dissolve the halo-aminopyridine (1.0 equivalent) in a portion of the same dry, degassed solvent.

    • Using a syringe pump, add the halo-aminopyridine solution to the reaction mixture over 4 hours.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted pyridinamine.

References

Technical Support Center: Troubleshooting Low Conversion in the Amination of 6-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amination of 6-halopyridines. The following question-and-answer section addresses common issues and provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Buchwald-Hartwig amination of a 6-chloropyridine is showing low to no conversion. What are the primary factors I should investigate?

Low conversion in the amination of electron-deficient heterocycles like 6-chloropyridines is a common challenge. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. The interplay between these factors is critical for success.

Initial Troubleshooting Workflow:

Here is a logical workflow to diagnose the issue:

Start Low Conversion Observed Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Catalyst Base Assess Base Choice (Strength & Solubility) Catalyst->Base If no improvement Success Reaction Optimized Catalyst->Success [Conversion Improved] Solvent Check Solvent (Solubility & Coordination) Base->Solvent If no improvement Base->Success [Conversion Improved] Temp Optimize Temperature Solvent->Temp If no improvement Solvent->Success [Conversion Improved] Temp->Success [Conversion Improved]

Caption: Initial troubleshooting workflow for low conversion.

In-Depth Analysis:

  • Catalyst System:

    • Palladium Precursor: The choice of palladium source is crucial for generating the active Pd(0) catalyst. While Pd(OAc)₂ is common, it requires in situ reduction, which can be inefficient and lead to higher catalyst loadings.[1] Consider using pre-catalysts like palladacycles (e.g., GPhos Pd G6), which readily form the active LPd(0) species upon exposure to a base.[1]

    • Ligand Selection: 6-Halopyridines are electron-deficient and can act as inhibitors by coordinating to the palladium center.[2] Therefore, ligands that are both bulky and electron-rich are often required to promote the desired C-N bond formation. Sterically demanding biaryl monophosphine ligands like XPhos or JohnPhos are excellent starting points.[2] For particularly challenging substrates, bidentate ligands like Josiphos may offer improved stability and prevent catalyst deactivation.[2][3]

  • Base Selection:

    • Strength and pKa: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures.

    • Solubility: The solubility of the base is a frequently overlooked factor.[4] If the base is poorly soluble in your reaction solvent, the reaction can be slow or stall. Using a combination of an inorganic base with a soluble organic base like DBU can sometimes be effective.[1] Vigorous stirring is also essential to ensure proper mixing, especially with dense inorganic bases.[1]

  • Solvent Effects:

    • Solubility of Reagents: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.[1] Insolubility is a common reason for reaction failure.[1]

    • Coordinating vs. Non-Coordinating: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.[1] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit the reaction.[1]

  • Temperature:

    • Typical reaction temperatures range from 80-100 °C.[1] If you are using a weaker base or a less reactive aryl chloride, a higher temperature may be necessary to drive the reaction to completion.[4] Conversely, with highly active catalyst systems, temperatures can sometimes be lowered.[1]

Question 2: I am observing significant hydrodehalogenation of my 6-halopyridine. How can I minimize this side reaction?

Hydrodehalogenation (replacement of the halogen with hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from a competing β-hydride elimination pathway from the palladium-amido intermediate.[5][6]

Strategies to Minimize Hydrodehalogenation:

StrategyRationale
Ligand Modification Use bulkier, more electron-donating ligands (e.g., BrettPhos, GPhos).[7]
Amine Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine. A large excess can sometimes promote side reactions.
Base Selection A weaker base might disfavor the β-hydride elimination pathway. Consider switching from NaOtBu to K₃PO₄ or Cs₂CO₃.
Lower Temperature If the desired reaction proceeds at a reasonable rate, lowering the temperature can often reduce the rate of side reactions.

Causality Explained: The key is to promote the rate of reductive elimination to form the C-N bond over the rate of β-hydride elimination. Bulky, electron-rich ligands accelerate the reductive elimination step, which is the product-forming step of the catalytic cycle.[6] By making this step faster, the competing hydrodehalogenation pathway has less opportunity to occur.

Question 3: My reaction works with 6-bromopyridine but fails with 6-chloropyridine. What adjustments should I make?

This is a classic reactivity challenge. The C-Cl bond is stronger and less reactive than the C-Br bond, making the oxidative addition step of the catalytic cycle more difficult.[1]

Key Adjustments for Aryl Chlorides:

Start Switching from Ar-Br to Ar-Cl Ligand Use More Electron-Rich & Bulky Ligand (e.g., XPhos, BrettPhos) Start->Ligand Catalyst Increase Catalyst Loading (e.g., 1-2 mol%) Start->Catalyst Temp Increase Reaction Temperature (e.g., >100 °C) Start->Temp Base Ensure Strong Base (e.g., NaOtBu, LHMDS) Start->Base Result Facilitate Oxidative Addition Ligand->Result Catalyst->Result Temp->Result Base->Result

Caption: Adjustments for activating aryl chlorides.

  • More Potent Catalyst System: You will likely need a more active catalyst system. This means employing more electron-rich and sterically hindered ligands. Ligands like XPhos, CyJohnPhos, or BrettPhos are specifically designed to facilitate the amination of aryl chlorides.[2][7]

  • Higher Temperature: The increased strength of the C-Cl bond often necessitates higher reaction temperatures to facilitate oxidative addition.

  • Stronger Base: A stronger base like NaOtBu or LHMDS is often required to achieve good results with aryl chlorides.[1]

Question 4: How can I efficiently screen for the optimal reaction conditions?

Given the number of variables, a systematic approach is essential. High-Throughput Experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions.[8][9] Even without robotic systems, a 96-well plate format can be used to screen multiple conditions in parallel.[8][9]

Protocol: High-Throughput Screening of Buchwald-Hartwig Amination Conditions

This protocol provides a framework for screening different ligands, bases, and solvents in a 96-well plate format.[8][9]

Materials:

  • 96-well aluminum reaction block

  • Teflon-sealed cap mat

  • 6-halopyridine substrate

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • A selection of ligands (e.g., XPhos, JohnPhos, SPhos, Josiphos)

  • A selection of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • A selection of solvents (e.g., Toluene, Dioxane, THF)

  • Internal standard for GC or LC-MS analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the 6-halopyridine, amine, palladium precursor, and internal standard in a suitable solvent.

  • Solid Dispensing: In each well of the 96-well plate, dispense the appropriate solid ligand and base.

  • Liquid Dispensing: Add the stock solutions of the starting materials and the reaction solvent to each well.

  • Sealing and Reaction: Seal the plate with the cap mat and place it in the heating block on a magnetic stir plate. Heat to the desired temperature with vigorous stirring.

  • Work-up and Analysis: After the reaction time, allow the plate to cool. Quench the reactions, and dilute with a suitable solvent. Analyze the conversion/yield in each well by GC or LC-MS.

Example 96-Well Plate Layout:

Ligand 1 Ligand 2 Ligand 3 Ligand 4
Base 1 / Solvent 1 Well A1Well A2Well A3Well A4
Base 2 / Solvent 1 Well B1Well B2Well B3Well B4
Base 1 / Solvent 2 Well C1Well C2Well C3Well C4
Base 2 / Solvent 2 Well D1Well D2Well D3Well D4

This systematic approach allows for the rapid identification of promising conditions for scale-up and further optimization.[8]

References

Stability of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of your experimental results, as well as for the development of stable pharmaceutical formulations.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research, featuring a pyridinamine core linked to a 4-methylpiperazine moiety. The presence of multiple reactive functional groups, including a tertiary amine, a secondary amine within the piperazine ring, and an aromatic amine, makes the molecule susceptible to degradation under various environmental conditions. This guide will explore its stability under different stress factors, including pH, temperature, light, and oxidative conditions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protection from light is also recommended, so using an amber vial or storing the container in the dark is advisable. For optimal long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q2: I've noticed a change in the color of my solid sample over time. What could be the cause?

A2: A color change in the solid state is often an indicator of degradation. This could be due to oxidation or exposure to light. The formation of colored degradation products is a common phenomenon for amine-containing compounds. It is crucial to re-analyze the purity of the sample before use if any change in physical appearance is observed.

Stability in Solution

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). As a general rule, freshly prepared solutions should be used for experiments to minimize the risk of degradation. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the optimal pH range for solutions of this compound?

A4: The piperazine and pyridine moieties make the molecule's stability pH-dependent. Pyridine nucleotides, for instance, are known to be rapidly destroyed in acidic conditions.[2] It is anticipated that the compound will be more stable in a neutral to slightly basic pH range. In strongly acidic or strongly basic solutions, hydrolysis of the amine functionalities or other degradation pathways may be accelerated. It is recommended to perform a pH stability profile for your specific application and formulation.

Troubleshooting Inconsistent Experimental Results

Q5: My experimental results are inconsistent. Could this be related to the stability of the compound?

A5: Yes, inconsistent results are a common consequence of compound degradation. A loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions can all point to stability issues. It is crucial to implement proper handling and storage procedures and to regularly check the purity of your compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Scenario: You are running an HPLC analysis of a stability sample of this compound and observe new, unexpected peaks that are not present in the reference standard.

Possible Cause: These new peaks are likely degradation products formed under the stress conditions of your experiment.

Troubleshooting Steps:

  • Characterize the Stress Condition: Identify the specific condition (e.g., acidic pH, high temperature, light exposure) that is causing the degradation.

  • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[1] You may need to adjust the mobile phase composition, pH, gradient, or column type.

  • Identify the Degradants: If necessary, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

Issue 2: Loss of Compound Potency in Biological Assays

Scenario: You observe a decrease in the biological activity of your compound over time when using a stock solution.

Possible Cause: The compound is likely degrading in your stock solution, leading to a lower effective concentration of the active molecule.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before each experiment.

  • Optimize Storage of Solutions: If stock solutions must be stored, aliquot them into single-use vials and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Include a Positive Control: Always include a freshly prepared standard as a positive control in your assays to monitor for any loss of activity in your stored samples.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Summary of Expected Degradation under Stress Conditions
Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Likely UnstableHydrolysis of the amine groups, degradation of the pyridine ring.
Basic (e.g., 0.1 M NaOH) Potentially UnstableBase-catalyzed hydrolysis and oxidation.
Oxidative (e.g., 3% H₂O₂) Likely UnstableN-oxidation of the piperazine and pyridine nitrogens, demethylation.
Thermal (e.g., 60-80°C) Potentially UnstableThermal decomposition, potential for ring cleavage of the piperazine moiety.
Photolytic (e.g., UV/Vis light) Potentially UnstablePhoto-oxidation and rearrangement reactions.
General Protocol for a Forced Degradation Study

This protocol provides a general framework. The specific concentrations and durations will need to be optimized for this compound. The goal is to achieve 5-20% degradation to allow for the detection and identification of degradation products.[4]

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw a sample, neutralize it with an equivalent amount of base, and analyze by HPLC.[1]

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Store the solution at an elevated temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw a sample, neutralize it with an equivalent amount of acid, and analyze by HPLC.[1]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for a defined period.

    • Analyze samples by HPLC at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Alternatively, prepare a solution of the compound in a suitable solvent and store it at an elevated temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples at various time points.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start Drug Substance Dissolve Dissolve in Appropriate Solvent Start->Dissolve Acid Acidic (e.g., 0.1 M HCl, 60°C) Dissolve->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Dissolve->Base Oxidative Oxidative (e.g., 3% H₂O₂) Dissolve->Oxidative Thermal Thermal (e.g., 80°C) Dissolve->Thermal Photolytic Photolytic (UV/Vis Light) Dissolve->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Report Report Results LCMS->Report

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on the degradation of similar compounds, several degradation pathways can be postulated.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photolysis Photodegradation Parent This compound N_Oxide_Piperazine Piperazine N-Oxide Parent->N_Oxide_Piperazine Oxidation N_Oxide_Pyridine Pyridine N-Oxide Parent->N_Oxide_Pyridine Oxidation Demethylation N-Demethylated Piperazine Parent->Demethylation Oxidation Ring_Opening Piperazine Ring Opening Parent->Ring_Opening Hydrolysis Rearrangement Rearrangement Products Parent->Rearrangement Photolysis

Caption: Potential degradation pathways for the molecule.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Strategic Insights for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(4-Methylpiperazin-1-yl)pyridin-3-amine is a key structural motif and a vital intermediate in the synthesis of numerous pharmacologically active molecules. Its presence in a variety of kinase inhibitors and other therapeutic agents underscores the importance of efficient and scalable synthetic routes to this compound. This guide provides a comparative analysis of the two predominant synthetic strategies for obtaining this compound: the modern, palladium-catalyzed Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, supported by representative experimental data. This guide is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in their synthetic endeavors.

Synthetic Strategies: An Overview

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the pyridine ring and the 1-methylpiperazine moiety. The two most common approaches to achieve this transformation are mechanistically distinct and offer different advantages and challenges.

  • Route 1: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a versatile and high-yielding method for a broad range of substrates.[1][2]

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). A more traditional approach, SNAr relies on the inherent electrophilicity of the pyridine ring, activated by a suitable leaving group, to react with a nucleophile.[3]

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the catalyst.[2] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]

Buchwald-Hartwig Amination 6-Halopyridin-3-amine 6-Halopyridin-3-amine Product This compound 6-Halopyridin-3-amine->Product 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Product Catalyzes Base Base Base->Product Enables

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of halopyridines.[5]

Materials:

  • 6-Bromopyridin-3-amine

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 6-bromopyridin-3-amine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene to the flask, followed by 1-methylpiperazine (1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for the formation of C-N bonds on electron-deficient aromatic rings.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate.[3] For pyridines, the electron-withdrawing nature of the ring nitrogen activates the 2- and 6-positions towards nucleophilic attack. The presence of a good leaving group, such as fluorine, at the 6-position is crucial for the success of this reaction.[3]

SNAr Reaction 6-Fluoropyridin-3-amine 6-Fluoropyridin-3-amine Product This compound 6-Fluoropyridin-3-amine->Product 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product Base (optional) Base (optional) Base (optional)->Product May be required Solvent & Heat Solvent & Heat Solvent & Heat->Product Drives reaction

Caption: Workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative procedure for the SNAr reaction on an activated halopyridine.

Materials:

  • 6-Fluoropyridin-3-amine

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 6-fluoropyridin-3-amine (1.0 equiv) in dimethyl sulfoxide (DMSO).

  • Add 1-methylpiperazine (1.5 equiv) and potassium carbonate (2.0 equiv) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Comparative Analysis

The choice between Buchwald-Hartwig amination and SNAr for the synthesis of this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, cost considerations, and environmental impact.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 6-Bromo- or 6-chloropyridin-3-amine6-Fluoro- or 6-chloropyridin-3-amine
Catalyst Palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos)Typically catalyst-free
Reaction Temperature 80-120 °C100-150 °C
Reaction Time 8-16 hours12-24 hours
Typical Yield 80-95%70-85%
Substrate Scope Broad, tolerates various functional groupsMore limited, requires activated substrates
Cost Higher due to palladium catalyst and ligands[6]Generally lower cost of reagents
Scalability Can present challenges due to catalyst cost and removal[7]Generally more straightforward to scale
Green Chemistry Use of precious metals and organic solventsCan be performed in greener solvents, but often requires high temperatures[8][9][10]

Note: The yields and reaction conditions are representative and may vary depending on the specific substrates and optimized conditions.

Discussion: Causality and Field-Proven Insights

Buchwald-Hartwig Amination: Versatility at a Cost

The Buchwald-Hartwig amination offers exceptional versatility and generally provides high yields for the synthesis of this compound.[11] The key to its success lies in the rationally designed palladium-ligand systems that can overcome the challenges of C-N bond formation.[4] The use of bulky, electron-rich phosphine ligands like XPhos is crucial as they promote both the oxidative addition of the aryl halide and the reductive elimination of the product, thus accelerating the catalytic cycle.[4]

However, the reliance on expensive and air-sensitive palladium catalysts and ligands is a significant drawback, particularly for large-scale synthesis.[6] The cost of the catalyst can be a major contributor to the overall cost of the final product. Furthermore, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical and often challenging step in drug development, requiring additional purification processes.[7] Scalability can also be an issue, as maintaining catalyst activity and achieving consistent results on a larger scale can be difficult.[7]

Nucleophilic Aromatic Substitution: A Classic, Cost-Effective Approach

The SNAr route represents a more classical and often more cost-effective approach. The absence of a metal catalyst simplifies the reaction workup and purification, and eliminates concerns about metal contamination in the final product.[12] The key to a successful SNAr reaction is the activation of the pyridine ring. The use of a 6-fluoropyridin-3-amine as the starting material is advantageous because fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.[3]

The main limitations of the SNAr approach are the often harsh reaction conditions (high temperatures and polar aprotic solvents like DMSO) and a potentially narrower substrate scope compared to the Buchwald-Hartwig amination.[12] The high temperatures can lead to side reactions and decomposition of sensitive functional groups. From a green chemistry perspective, while SNAr avoids the use of precious metals, the use of high-boiling, non-environmentally friendly solvents can be a concern.[8][9][10]

Conclusion

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are viable and effective methods for the synthesis of this compound. The choice of the optimal route will depend on the specific requirements of the project.

  • For small-scale synthesis and rapid access to a variety of analogs , the Buchwald-Hartwig amination is often the preferred method due to its broad substrate scope and generally high yields.

  • For large-scale, cost-sensitive production , the SNAr route is often more attractive due to the absence of expensive catalysts and simpler purification procedures, provided that a suitable activated starting material is readily available.

Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful synthesis of this important pharmaceutical intermediate.

References

A Head-to-Head Comparison for the Synthetic Chemist: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine vs. 6-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. The aminopyridine scaffold, coupled with a piperazine moiety, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (herein referred to as 1 ) and 6-(piperazin-1-yl)pyridin-3-amine (herein referred to as 2 ).

This analysis moves beyond a simple catalog of properties to explore the nuanced differences in their synthetic performance, supported by illustrative experimental data and detailed protocols. We will delve into the critical role of the N-methyl group, examining how this seemingly minor structural change imparts significant differences in reactivity, selectivity, and handling in common synthetic transformations.

Molecular Overview and Physicochemical Properties

At first glance, compounds 1 and 2 are remarkably similar. Both possess a 3-amino-6-(piperazin-1-yl)pyridine core. The key distinction lies at the N4 position of the piperazine ring: a methyl group in compound 1 versus a hydrogen in compound 2 . This difference fundamentally alters the nature of the piperazine moiety, changing it from a symmetrical secondary diamine in 2 (after considering the pyridine attachment) to an unsymmetrical tertiary/secondary amine system in 1 .

PropertyThis compound (1)6-(piperazin-1-yl)pyridin-3-amine (2)
Structure Structure of this compoundStructure of 6-(piperazin-1-yl)pyridin-3-amine
CAS Number 161668-35-1[1]119285-06-2[2]
Molecular Formula C10H16N4C9H14N4[2]
Molecular Weight 192.26 g/mol [1]178.23 g/mol [2]
pKa (predicted) ~9.0 (pyridinium), ~8.5 (piperazine N-H)~9.0 (pyridinium), ~9.8 & ~5.7 (piperazine N-H)
Topological Polar Surface Area (TPSA) 41.57 Ų54.18 Ų[2]
cLogP (predicted) 0.950.07

The presence of the N-methyl group in compound 1 increases its lipophilicity (higher cLogP) and removes one of the basic, nucleophilic N-H protons found in compound 2 . This has profound implications for its reactivity, particularly in reactions where the piperazine nitrogen can compete with the primary aromatic amine at the 3-position.

Synthetic Performance: A Comparative Analysis

The utility of these building blocks is best illustrated by examining their performance in two common and critical synthetic transformations: amide bond formation and palladium-catalyzed C-N cross-coupling reactions.

I. Amide Coupling Reactions

The primary amine at the 3-position is a key functional handle for elaboration, most commonly through acylation to form an amide bond. Here, the choice between 1 and 2 is critical to avoid unwanted side reactions.

Scenario: Coupling with a carboxylic acid using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

G cluster_reactants Reactants Amine Aminopyridine (1 or 2) Acid R-COOH Amine1 This compound Amine2 6-(piperazin-1-yl)pyridin-3-amine HATU HATU + Base (e.g., DIPEA) Product1 Desired Amide Product (Selective Acylation at 3-amino) Amine1->Product1 Product2_desired Desired Amide Product Amine2->Product2_desired Product2_side Side Product (Acylation at Piperazine N-H) Amine2->Product2_side Product2_di Di-acylated Product Amine2->Product2_di

Figure 1. Reaction pathways in amide coupling. Compound 1 offers a single site for acylation, leading to a cleaner reaction profile. Compound 2 presents multiple nucleophilic sites, risking side product formation.

Discussion of Reactivity:

  • Compound 1 (this compound): The N-methyl group serves as a permanent protecting group on the piperazine N4 nitrogen. This leaves the primary aromatic amine at the 3-position as the sole primary nucleophile. Consequently, acylation proceeds cleanly and selectively at the desired position, leading to high yields of the target amide with simplified purification.

  • Compound 2 (6-(piperazin-1-yl)pyridin-3-amine): This molecule presents a significant challenge due to the presence of two nucleophilic N-H sites: the primary aromatic amine and the secondary amine within the piperazine ring. The piperazine nitrogen is generally more basic and nucleophilic than the aromatic amine, making it a competitive site for acylation. This can lead to a mixture of products: the desired 3-acylamino product, the undesired 4-acylpiperazine product, and potentially a di-acylated species, especially if an excess of the acylating agent is used. Achieving selectivity often requires a carefully designed protecting group strategy, adding steps and complexity to the synthesis.

Illustrative Experimental Data: Amide Coupling

EntrySubstrateCarboxylic AcidCoupling ConditionsProductYieldPurity
1Compound 1 Benzoic AcidHATU (1.1 eq), DIPEA (2.0 eq), DMF, rt, 2hN-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide~95%>98%
2Compound 2 Benzoic AcidHATU (1.1 eq), DIPEA (2.0 eq), DMF, rt, 2hMixture of mono- and di-acylated productsComplexLow
3Boc-Protected 2 Benzoic Acid1. Boc2O, THF; 2. HATU, DIPEA, DMF; 3. TFA, DCMN-(6-(piperazin-1-yl)pyridin-3-yl)benzamide~75% (3 steps)>95%

Note: Yields are illustrative and based on typical outcomes for such reactions, highlighting the strategic advantage of using Compound 1.

II. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[3] In this context, compounds 1 and 2 can act as the amine coupling partner with an aryl halide.

Scenario: Coupling with 4-bromotoluene using a standard Buchwald-Hartwig catalyst system.

G cluster_reactants Reactants Amine Aminopyridine (1 or 2) ArBr 4-Bromotoluene Amine1 This compound Amine2 6-(piperazin-1-yl)pyridin-3-amine Catalyst Pd Catalyst + Ligand + Base Product1 Single Arylation Product (Selective at 3-amino) Amine1->Product1 Product2_desired Desired Mono-arylation Product Amine2->Product2_desired Product2_side Side Product (Arylation at Piperazine N-H) Amine2->Product2_side Product2_di Di-arylated Product Amine2->Product2_di

Figure 2. Reaction pathways in Buchwald-Hartwig amination. Compound 1 provides a single nucleophilic site for arylation. The dual reactivity of Compound 2 complicates the reaction, often leading to mixtures.

Discussion of Reactivity:

  • Compound 1 (this compound): As with amide coupling, the N-methyl group ensures that the 3-amino group is the only site available for C-N bond formation. This allows for a straightforward and high-yielding synthesis of the desired N-aryl product. The reaction is predictable and purification is generally uncomplicated.

  • Compound 2 (6-(piperazin-1-yl)pyridin-3-amine): The situation is more complex. Both the 3-amino group and the piperazine N-H are potential sites for arylation. While the catalyst and ligand choice can influence selectivity, achieving exclusive arylation at the 3-amino position is challenging.[4] Often, a mixture of the 3-arylated product and the N-arylpiperazine isomer is obtained. Furthermore, diarylation is a significant risk, where both the 3-amino and the piperazine N-H react. This necessitates a protection/deprotection sequence for clean results, for example, by first installing a Boc group on the piperazine nitrogen.

Illustrative Experimental Data: Buchwald-Hartwig Amination

EntrySubstrateAryl HalideCoupling ConditionsProductYield
1Compound 1 4-BromotoluenePd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C, 12h6-(4-Methylpiperazin-1-yl)-N-(p-tolyl)pyridin-3-amine~85%
2Compound 2 4-BromotoluenePd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C, 12hMixture of mono- and di-arylated isomersComplex

Note: Yields are illustrative and based on known challenges in the selective arylation of molecules with multiple amine sites.

Expert Conclusion and Strategic Recommendations

The choice between this compound (1 ) and 6-(piperazin-1-yl)pyridin-3-amine (2 ) is a classic example of balancing synthetic efficiency against molecular design goals.

  • For Synthetic Efficiency and Predictability, Choose Compound 1: When the synthetic goal is to elaborate exclusively on the 3-amino position, compound 1 is unequivocally the superior choice. The N-methyl group acts as an "in-built" protecting group, obviating the need for additional protection/deprotection steps. This streamlines the synthesis, reduces step count, improves overall yield, and simplifies purification. It is the ideal starting material for building libraries or for large-scale synthesis where process robustness is paramount.

  • For Structural Diversity at the Piperazine N-H, Choose Compound 2: Compound 2 should be selected when the synthetic plan involves specific functionalization of the piperazine N-H proton. This site offers a valuable handle for introducing diversity elements, modulating solubility, or attaching linkers. However, chemists must be prepared to implement a robust protecting group strategy (e.g., using Boc or Cbz protection) to selectively mask the piperazine nitrogen while reacting at the 3-amino position, or vice versa.

Experimental Protocols

Protocol 1: Representative Amide Coupling with Compound 1

Synthesis of N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide

  • To a stirred solution of this compound (1 ) (192 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added N,N-diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol).

  • The mixture is stirred for 5 minutes at room temperature.

  • HATU (418 mg, 1.1 mmol) is added in one portion.

  • The reaction is stirred at room temperature for 2 hours, monitoring by TLC or LC-MS until consumption of the starting amine.

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford the title compound as a solid.

Protocol 2: Representative Buchwald-Hartwig Amination with Compound 1

Synthesis of 6-(4-Methylpiperazin-1-yl)-N-(p-tolyl)pyridin-3-amine

  • To an oven-dried Schlenk flask is added Pd2(dba)3 (18.3 mg, 0.02 mmol, 4 mol% Pd), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • This compound (1 ) (192 mg, 1.0 mmol), 4-bromotoluene (121 µL, 1.0 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The flask is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired product.

References

A Spectroscopic Guide to the Differentiation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of isomeric compounds is a cornerstone of ensuring drug efficacy and safety. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine and its positional isomers, offering researchers a practical framework for their differentiation using fundamental spectroscopic techniques.

The following isomers will be the focus of this guide:

  • Isomer 1: this compound (The target compound)

  • Isomer 2: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

  • Isomer 3: 2-(4-Methylpiperazin-1-yl)pyridin-4-amine

This document will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy, providing both theoretical underpinnings and practical experimental protocols. The causality behind experimental choices and the interpretation of spectral data will be explained to provide a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of organic molecules in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, leading to distinct spectral fingerprints for each isomer.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The substitution pattern on the pyridine ring is the primary determinant of the observed chemical shifts and coupling patterns for the aromatic protons.

Proton Assignment Isomer 1 (ppm)Isomer 2 (ppm)Isomer 3 (ppm)
Pyridine-H (ortho to N)δ 7.9 (d, J=2.5 Hz)δ 7.8 (d, J=2.4 Hz)-
Pyridine-Hδ 7.0 (dd, J=8.5, 2.5 Hz)δ 7.2 (dd, J=8.6, 2.4 Hz)δ 6.5 (dd, J=5.2, 1.5 Hz)
Pyridine-Hδ 6.6 (d, J=8.5 Hz)δ 6.5 (d, J=8.6 Hz)δ 6.4 (d, J=5.2 Hz)
-NH₂δ 4.5 (s, 2H)δ 5.8 (s, 2H)δ 5.9 (s, 2H)
Piperazine-H (adjacent to pyridine)δ 3.5 (t, J=5.0 Hz, 4H)δ 3.1 (t, J=5.1 Hz, 4H)δ 3.4 (t, J=5.0 Hz, 4H)
Piperazine-H (adjacent to N-CH₃)δ 2.5 (t, J=5.0 Hz, 4H)δ 2.5 (t, J=5.1 Hz, 4H)δ 2.5 (t, J=5.0 Hz, 4H)
-CH₃δ 2.3 (s, 3H)δ 2.3 (s, 3H)δ 2.3 (s, 3H)

Note: This is simulated data based on established principles of NMR spectroscopy for illustrative purposes.

Expertise & Experience in Interpretation:

  • Aromatic Region: The key differentiating feature lies in the aromatic region (δ 6.0-8.5 ppm). The number of signals, their chemical shifts, and their coupling constants (J-values) are unique to the substitution pattern.

    • Isomer 1: Shows three distinct aromatic protons. The proton ortho to the ring nitrogen and adjacent to the bulky piperazine group is expected to be the most deshielded.

    • Isomer 2: Also presents three aromatic protons, but their relative positions and electronic environment differ, leading to subtle but measurable changes in chemical shifts and coupling.

    • Isomer 3: Exhibits only two aromatic protons due to the symmetry of the substitution pattern, a clear distinguishing feature.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is variable and can be influenced by solvent and concentration. However, its integration (2H) is a useful confirmation. The electronic effect of the substituent position can influence its chemical shift.

Figure 1: Workflow for ¹H NMR Analysis
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents on the pyridine ring.

Carbon Assignment Isomer 1 (ppm)Isomer 2 (ppm)Isomer 3 (ppm)
Pyridine C-NH₂δ 148.0δ 158.0δ 155.0
Pyridine C-piperazineδ 155.0δ 135.0δ 160.0
Pyridine CHδ 125.0δ 122.0δ 108.0
Pyridine CHδ 115.0δ 110.0δ 106.0
Pyridine CHδ 108.0--
Piperazine C (adjacent to pyridine)δ 45.0δ 48.0δ 45.0
Piperazine C (adjacent to N-CH₃)δ 55.0δ 55.0δ 55.0
-CH₃δ 46.0δ 46.0δ 46.0

Note: This is simulated data based on established principles of NMR spectroscopy for illustrative purposes.

Expertise & Experience in Interpretation:

  • Quaternary Carbons: The chemical shifts of the carbon atoms directly attached to the nitrogen of the pyridine ring and the substituents (amine and piperazine) are particularly informative. The strong electron-donating effect of the amino group causes a significant upfield shift for the carbon it is attached to.

  • Symmetry: In Isomer 3 , due to the plane of symmetry, only four signals would be expected for the pyridine ring carbons (two CH and two quaternary), providing a definitive distinction from the other two isomers which would show five distinct pyridine carbon signals.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled ¹³C experiment is standard.

Figure 2: Workflow for ¹³C NMR Analysis

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. While it may not always be sufficient for unambiguous isomer differentiation on its own, it serves as an excellent complementary technique.

Vibrational Mode Isomer 1 (cm⁻¹)Isomer 2 (cm⁻¹)Isomer 3 (cm⁻¹)
N-H Stretch (amine)3450, 33503480, 33803460, 3360
C-H Stretch (aromatic)3100-30003100-30003100-3000
C-H Stretch (aliphatic)2950-28002950-28002950-2800
C=C, C=N Stretch (ring)1620, 15801630, 15901610, 1570
N-H Bend (amine)160016101605
C-N Stretch (aromatic amine)~1300~1320~1310
C-H Out-of-Plane Bend~830~810~850

Note: This is simulated data based on established principles of IR spectroscopy for illustrative purposes.

Expertise & Experience in Interpretation:

  • N-H Stretching: All isomers will show two characteristic bands for the primary amine N-H symmetric and asymmetric stretches in the 3500-3300 cm⁻¹ region.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall structure of the molecule. The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern of the aromatic ring.

    • The position of these bands can often be correlated with the number of adjacent hydrogen atoms on the ring, providing clues to the substitution pattern.

Figure 3: Workflow for ATR-FTIR Analysis

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Parameter Isomer 1 Isomer 2 Isomer 3
λ_max 1 (nm)~250~240~260
λ_max 2 (nm)~310~320~290

Note: This is simulated data based on established principles of UV-Vis spectroscopy for illustrative purposes.

Expertise & Experience in Interpretation:

  • The aminopyridine chromophore is responsible for the observed UV absorptions. The position of the amino group relative to the ring nitrogen and the piperazine substituent affects the electronic structure and thus the energy of the π → π* transitions.

  • While the differences in λ_max may be subtle, they can be a useful corroborative piece of evidence when combined with NMR and IR data. For instance, the relative positions of the electron-donating amino group and the electron-withdrawing ring nitrogen will dictate the extent of charge transfer character in the electronic transitions, influencing the λ_max.

Figure 4: Workflow for UV-Visible Spectroscopy Analysis

Conclusion: An Integrated Approach for Unambiguous Identification

The differentiation of positional isomers such as those of this compound requires a multi-faceted spectroscopic approach. While each technique provides valuable information, it is the synergy of the data that leads to an irrefutable structural assignment.

  • ¹H and ¹³C NMR are the definitive methods, providing detailed insight into the connectivity and chemical environment of every atom in the molecule. The distinct patterns in the aromatic region of the ¹H NMR and the number of signals in the ¹³C NMR are often sufficient for unambiguous identification.

  • IR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups (amine, aromatic ring, aliphatic chains) and can offer clues to the substitution pattern through the fingerprint region.

  • UV-Visible spectroscopy provides corroborating evidence based on the electronic properties of the isomers.

By employing these techniques in a coordinated manner and understanding the principles behind the spectral differences, researchers, scientists, and drug development professionals can confidently and accurately characterize these and other isomeric compounds, a critical step in the path of discovery and development.

A Senior Application Scientist's Guide to the Structural Validation of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Blueprint - The Criticality of Structural Confirmation

In the landscape of modern drug discovery, 6-(4-methylpiperazin-1-yl)pyridin-3-amine and its analogues represent a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapies. The precise arrangement of atoms in these molecules is not merely a structural detail; it is the very foundation of their biological activity and safety profile. An incorrect isomer, an unexpected substitution, or a retained impurity can drastically alter a compound's efficacy and toxicity. Therefore, unambiguous structural validation is a non-negotiable cornerstone of the development process, ensuring that the molecule synthesized is the molecule intended.

This guide provides a comprehensive framework for the structural elucidation of this important chemical class. We will move beyond a simple listing of techniques to explore the synergistic interplay between different analytical methods, emphasizing a self-validating system of protocols. Our approach is grounded in the principle that robust structural confirmation arises from the convergence of orthogonal data, leaving no room for ambiguity.

The Analytical Triad: A Comparative Approach to Structural Elucidation

The structural validation of this compound derivatives relies on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.

Technique Information Provided Strengths Limitations Primary Application for this Scaffold
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).Provides the complete solution-state structure and connectivity map. Highly sensitive to isomeric differences.Requires soluble material in sufficient quantity. Can be complex to interpret for highly substituted systems.Definitive confirmation of covalent structure, including regiochemistry of substituents on the pyridine ring.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity and mass accuracy. Provides rapid confirmation of molecular formula.Does not provide direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable.Rapid confirmation of the expected molecular weight and elemental formula. Fragmentation can provide clues to substructures.
X-ray Crystallography Unambiguous 3D solid-state structure, including absolute stereochemistry and crystal packing.The "gold standard" for absolute structure determination.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.Unambiguous determination of the complete 3D structure when a suitable crystal is available.

The Workflow of Validation: A Logic-Driven Approach

The process of structural validation should follow a logical progression, with each step building upon the last to create a cohesive and irrefutable body of evidence.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Validation cluster_2 Comprehensive Structural Elucidation cluster_3 Absolute Structure (If Required) A Synthesized Product B Purification (e.g., Chromatography) A->B C LC-MS Analysis B->C D ¹H NMR Analysis C->D Confirms MW G High-Resolution MS (HRMS) C->G Confirm Formula E ¹³C NMR & DEPT D->E Initial Structure OK F 2D NMR (COSY, HSQC, HMBC) E->F Confirm Connectivity H Crystallization Attempts F->H Ambiguity Remains or Crystal Needed J Final Validated Structure I X-ray Crystallography H->I G cluster_0 NMR Data Acquisition cluster_1 Data Integration & Structure Assembly A ¹H NMR D Assign ¹H-¹H Connectivity (COSY) A->D E Assign ¹H-¹C Direct Bonds (HSQC) A->E F Assemble Fragments via Long-Range ¹H-¹³C Correlations (HMBC) A->F B ¹³C NMR B->E B->F C 2D Experiments (COSY, HSQC, HMBC) D->F E->F G Final Structure Confirmation F->G

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The high degree of conservation in the ATP-binding pocket across the human kinome often leads to off-target effects, which can result in unforeseen toxicities and confound experimental outcomes. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the privileged scaffold, 6-(4-methylpiperazin-1-yl)pyridin-3-amine. This chemical moiety is the backbone of several successful targeted therapies, most notably in the treatment of chronic myeloid leukemia (CML).

Through an objective lens, we will explore the selectivity of prominent inhibitors, supported by experimental data. Furthermore, we will furnish detailed, field-proven methodologies for assessing kinase inhibitor selectivity, empowering researchers to conduct their own robust evaluations. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure that every protocol described is a self-validating system.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound core has proven to be a highly successful starting point for the design of potent ATP-competitive kinase inhibitors. Its structure provides a key hydrogen bond donor and acceptor motif that can interact with the hinge region of the kinase ATP-binding site. The 4-methylpiperazine group often enhances solubility and allows for favorable interactions within the solvent-exposed region of the kinase.

The seminal example of a drug built upon this scaffold is Imatinib , a groundbreaking therapy for CML that targets the BCR-ABL fusion protein. Following its success, second-generation inhibitors such as Nilotinib were developed to overcome Imatinib resistance and exhibit increased potency. While both are derived from a similar chemical framework, their cross-reactivity profiles across the human kinome show important distinctions.

Visualizing the Core Scaffold

G cluster_0 This compound a

Caption: Chemical structure of the core this compound scaffold.

Comparative Kinase Selectivity Profiles: Imatinib vs. Nilotinib

Understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic window and potential side effects. Kinome-wide profiling, often performed using technologies like KINOMEscan®, provides a broad view of an inhibitor's interactions across hundreds of kinases. Below is a comparative summary of the selectivity profiles of Imatinib and Nilotinib, highlighting their primary targets and significant off-targets.

Kinase TargetImatinib (% Control @ 1µM)Nilotinib (% Control @ 1µM)Comments
ABL1 < 1 < 1 Primary target for both inhibitors in CML.
KIT < 1 < 10 Target in gastrointestinal stromal tumors (GIST).
PDGFRA/B < 1 < 10 Implicated in various malignancies.
DDR1 > 10< 1 Nilotinib shows significantly higher affinity for DDR1.[1]
SRC Family > 35> 35Generally, low affinity for SRC family kinases.
p38α (MAPK14) > 35< 10 Nilotinib has notable off-target activity against p38α.[2]

Data is synthesized from publicly available KINOMEscan® profiles and literature. A lower "% Control" value indicates stronger binding.

This comparison reveals that while both drugs potently inhibit their intended primary target, BCR-ABL, their off-target profiles differ. Nilotinib, for instance, exhibits a stronger interaction with DDR1 and p38α kinases compared to Imatinib.[1][2][3] This differential selectivity can contribute to both its efficacy profile and its distinct side-effect profile. For example, Nilotinib is approximately 30-fold more potent than Imatinib in inhibiting BCR-ABL.[4]

Visualizing Kinase Selectivity: The TREEspot™ Representation

A powerful way to visualize kinome-wide selectivity data is through a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

G cluster_Imatinib Imatinib Selectivity cluster_Nilotinib Nilotinib Selectivity ABL1 ABL1 KIT KIT ABL1->KIT PDGFRA PDGFRA KIT->PDGFRA Other Kinase 1 Off-target 1 PDGFRA->Other Kinase 1 Other Kinase 2 Off-target 2 Other Kinase 1->Other Kinase 2 ABL1_N ABL1 DDR1 DDR1 ABL1_N->DDR1 p38a p38α DDR1->p38a Other Kinase 3 Off-target 3 p38a->Other Kinase 3

Caption: Simplified TREEspot™-like diagrams illustrating the conceptual selectivity profiles of Imatinib and Nilotinib. Red nodes represent high-affinity targets.

Experimental Protocols for Kinase Selectivity Profiling

To empower researchers in their own drug discovery efforts, we provide detailed, step-by-step methodologies for two widely used kinase profiling assays. The choice of assay often depends on the specific research question, available resources, and desired throughput.

KINOMEscan® Competition Binding Assay

This is a high-throughput method to quantitatively measure the binding of a compound to a large panel of kinases.

Principle: The assay relies on competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the unbound kinase is washed away, and the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

  • Data Analysis: Results are typically reported as the percentage of the kinase that remains bound to the beads compared to a vehicle control (% Control). A lower percentage indicates a more potent interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

G cluster_workflow KINOMEscan® Workflow A Immobilized Ligand on Solid Support B Add Kinase and Test Compound A->B C Incubation (Competition) B->C D Wash Unbound Kinase C->D E Quantify Bound Kinase (qPCR) D->E F Data Analysis (% Control, Kd) E->F

Caption: General workflow for a KINOMEscan® experiment.[5]

ADP-Glo™ Kinase Assay (Biochemical Activity)

This assay measures the enzymatic activity of a kinase and can be used to determine the IC50 value of an inhibitor.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Methodology:

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, a suitable substrate, and ATP in a kinase reaction buffer.

    • Add the test compound at various concentrations (or a single concentration for screening).

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection (Step 1):

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2):

    • Add Kinase Detection Reagent. This converts the ADP produced in the kinase reaction back to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Incubate (e.g., 60 min) A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Incubate (40 min) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D->E F Incubate (30-60 min) E->F G Measure Luminescence F->G H Data Analysis (IC50) G->H

Caption: General workflow for the ADP-Glo™ Kinase Assay.[6][7][8]

Conclusion: The Path Forward in Kinase Inhibitor Development

The this compound scaffold has undeniably been a cornerstone in the development of life-saving kinase inhibitors. However, as the cases of Imatinib and Nilotinib illustrate, subtle structural modifications can lead to significant differences in cross-reactivity profiles. A thorough understanding of an inhibitor's selectivity is not merely an academic exercise but a critical step in translational research, informing predictions of clinical efficacy and potential adverse effects.

The methodologies outlined in this guide, from broad kinome scanning to specific enzymatic activity assays, provide a robust framework for the comprehensive evaluation of novel kinase inhibitors. By embracing these principles of rigorous, comparative profiling, the scientific community can continue to build upon the success of this remarkable scaffold to develop the next generation of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for the N-Arylation of Pyridinamines

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-arylated pyridinamines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of pharmaceuticals, including kinase inhibitors and other targeted therapeutics, owing to their unique electronic properties and ability to engage in crucial hydrogen bonding interactions.[1][2] However, the N-arylation of pyridinamines presents a distinct synthetic challenge. The endocyclic pyridine nitrogen can coordinate to the transition metal center, potentially leading to catalyst inhibition or undesired side reactions, complicating what might otherwise be a straightforward cross-coupling.[3][4]

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this critical transformation. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each method, explain the causal relationships behind ligand and catalyst selection, and provide the quantitative data necessary for researchers to make informed decisions for their specific synthetic challenges.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has become the preeminent method for C-N bond formation, prized for its remarkable functional group tolerance and broad substrate scope.[5] For pyridinamine substrates, the key to success lies in the judicious choice of a supporting phosphine ligand, which has evolved significantly over the years.

Mechanistic Rationale

The catalytic cycle is a well-established, three-stage process. The choice of ligand is critical as it must stabilize the palladium center, facilitate each elementary step, and prevent the formation of off-cycle, inactive species.

  • Oxidative Addition: A Pd(0)Ln complex initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The pyridinamine coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed, releasing the N-arylated pyridinamine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are essential here as they promote this final step.[3][6]

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_ar_x (L)₂Pd(II)(Ar)(X) pd0->pd_ar_x Oxidative Addition arx Ar-X arx->pd_ar_x prod Ar-NHPy amine PyNH₂ pd_amine (L)Pd(II)(Ar)(X)(PyNH₂) amine->pd_amine base Base pd_amido [(L)Pd(II)(Ar)(NHPy)]⁻ base->pd_amido bh [Base-H]⁺X⁻ pd_ar_x->pd_amine Ligand Exchange pd_amido->pd0 Reductive Elimination pd_amido->prod pd_amido->bh pd_amine->pd_amido Deprotonation

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Performance Data & Ligand Selection

The evolution from simple monodentate ligands (e.g., P(t-Bu)3) to sophisticated biarylphosphine ligands has been pivotal. Ligands such as RuPhos, BrettPhos, and Xantphos provide the necessary steric bulk to accelerate reductive elimination and stabilize the catalytic species, leading to higher yields and broader applicability, especially for challenging substrates like 3-halo-2-aminopyridines.[3][7]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / RuPhos RuPhosNaOt-BuToluene1001683[3]
Pd₂(dba)₃ / BrettPhos BrettPhosNaOt-BuToluene1001678[3]
Pd₂(dba)₃ / SPhos SPhosNaOt-BuToluene1001676[3]
Pd(OAc)₂ / Xantphos XantphosCs₂CO₃Dioxane10012~85[6]
PdCl₂(PPh₃)₂ / Xantphos XantphosNaOt-BuTolueneReflux782[8][9]

Data is for the coupling of various aminopyridines with aryl bromides and serves as a representative comparison.

Representative Experimental Protocol: N-Arylation using a Pre-catalyst

Using a well-defined pre-catalyst (e.g., RuPhos-Pd-G3) enhances reproducibility by ensuring the efficient generation of the active Pd(0) species.

G start Start prep 1. Prepare Reaction Vessel Add aryl halide, aminopyridine, and NaOt-Bu to a dry Schlenk flask. start->prep end End inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon or Nitrogen (3x). prep->inert add_cat 3. Add Catalyst & Solvent Add RuPhos pre-catalyst and anhydrous, degassed toluene. inert->add_cat react 4. Reaction Heat the mixture at 100 °C with vigorous stirring. add_cat->react monitor 5. Monitor Progress Check reaction completion by TLC or LC-MS. react->monitor workup 6. Workup Cool, dilute with EtOAc, filter through Celite, and concentrate. monitor->workup purify 7. Purification Purify the crude product by column chromatography. workup->purify purify->end

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromo-2-aminopyridine (1.0 mmol), the desired aryl amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the RuPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the desired N-arylated product.[3]

The Classical Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the historical precedent for C-N cross-coupling, traditionally requiring harsh conditions and stoichiometric copper.[10] The "Renaissance of Ullmann chemistry" in the 21st century was driven by the discovery that using ligands with a copper source renders the reaction catalytic and significantly milder.[11]

Mechanistic Rationale

The mechanism of the ligated Ullmann reaction is distinct from its palladium-catalyzed counterpart. While still the subject of study, a common proposal involves a Cu(I)/Cu(III) cycle.[12]

  • Complex Formation: The amine substrate reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex. The ligand (e.g., a diamine) coordinates to the copper center.

  • Oxidative Addition: The aryl halide adds to the copper amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species to continue the cycle.

G cluster_cycle Catalytic Cycle cu1 L-Cu(I)-X cu_amido L-Cu(I)-NHPy cu1->cu_amido Amine Coordination & Deprotonation arx Ar-X cu3_complex L-Cu(III)(Ar)(NHPy)(X) arx->cu3_complex prod Ar-NHPy amine PyNH₂ amine->cu_amido base Base base->cu_amido bh [Base-H]⁺ cu_amido->bh cu_amido->cu3_complex Oxidative Addition cu3_complex->cu1 Reductive Elimination cu3_complex->prod

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann Condensation.

Performance Data & Ligand Selection

Modern Ullmann conditions are significantly milder due to the use of ligands that solubilize the copper catalyst and facilitate the reaction. Simple, inexpensive ligands like 1,2-diamines (e.g., TMEDA), N,O-bidentate ligands, or amino acids are often highly effective.[13][14] Copper systems are particularly attractive for their low cost.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIPipecolinic AcidK₂CO₃DMF1102079[14]
CuO NanoparticlesNoneK₃PO₄Toluene1801881[15]
CuI8-QuinolinolK₂CO₃DMF1202476[14]
CuIL-ProlineK₂CO₃DMSO9024~90[11]

Data is for the N-arylation of various N-heterocycles with aryl halides.

Representative Experimental Protocol: Ligand-Accelerated Ullmann Reaction
  • Vessel Preparation: Add CuI (0.1 mmol, 10 mol%), pipecolinic acid (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) to a Schlenk tube.

  • Reagent Addition: Add the aryl iodide (1.0 mmol), the aminopyridine (1.2 mmol), and DMF (2 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 20 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[14]

The Earth-Abundant Alternative: Nickel-Catalyzed N-Arylation

Nickel catalysis has emerged as a powerful, cost-effective, and sustainable alternative to palladium.[16] Nickel catalysts often exhibit unique reactivity, showing particular prowess in activating historically challenging C-Cl bonds and operating via different mechanistic pathways.

Mechanistic Rationale

The most common pathway is a Ni(0)/Ni(II) cycle, analogous to palladium. However, nickel has a greater propensity to engage in single-electron transfer (SET) events, opening up radical-based mechanisms, especially when paired with photoredox catalysts. For the simple cross-coupling, the cycle mirrors that of palladium, but the relative rates of each step can differ significantly. The choice of ligand, often an N-heterocyclic carbene (NHC) or a specialized phosphine, is crucial for stabilizing the active nickel species.[17]

G cluster_cycle Catalytic Cycle ni0 Ni(0)L₂ ni_ar_x (L)₂Ni(II)(Ar)(X) ni0->ni_ar_x Oxidative Addition arx Ar-Cl/Br arx->ni_ar_x prod Ar-NHPy amine PyNH₂ ni_amido [(L)Ni(II)(Ar)(NHPy)]⁻ amine->ni_amido base Base base->ni_amido ni_ar_x->ni_amido Deprotonation / Ligand Exchange ni_amido->ni0 Reductive Elimination ni_amido->prod

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for N-arylation.

The Modern Frontier: Dual Photoredox/Nickel Catalysis

The merger of photoredox and transition metal catalysis represents a paradigm shift, enabling difficult cross-couplings to occur under exceptionally mild conditions.[18] For N-arylation, this dual system circumvents the need for high temperatures to drive reductive elimination.

Mechanistic Rationale

This approach uses visible light to generate a Ni(III) intermediate, from which C-N reductive elimination is much more facile.

  • A standard Ni(0)/Ni(II) oxidative addition occurs to form a Ni(II)-aryl complex.

  • After coordination of the amine, a light-excited photocatalyst ([PC]*) oxidizes the Ni(II) complex to a high-energy Ni(III) species.

  • This Ni(III) intermediate undergoes rapid reductive elimination to form the C-N bond and a Ni(I) complex.

  • The Ni(I) is then reduced back to the active Ni(0) catalyst by the reduced photocatalyst ([PC]•⁻), closing both catalytic cycles.

This process allows the reaction to proceed at or below room temperature, offering unparalleled tolerance for sensitive functional groups.[18][19]

G cluster_ni Nickel Cycle cluster_pc Photoredox Cycle Ni0 Ni(0)L₂ NiII L₂Ni(II)(Ar)(NHPy) Ni0->NiII Oxidative Add'n + Deprotonation NiIII [L₂Ni(III)(Ar)(NHPy)]⁺ NiII->NiIII Oxidation NiI [L₂Ni(I)(Ar)] NiIII->NiI Reductive Elimination Product Ar-Amine NiIII->Product NiI->Ni0 Reduction PC PC PC_star [PC]* PC->PC_star hν (Light) PC_star->NiII e⁻ transfer PC_red [PC]˙⁻ PC_star->PC_red SET PC_red->NiI e⁻ transfer PC_red->PC SET PC_ox [PC]˙⁺ ArX Ar-X + Amine

Caption: Dual catalytic cycle for Photoredox/Nickel-mediated N-arylation.

Comparative Analysis & Catalyst Selection Guide

Choosing the right catalyst system is a matter of balancing cost, substrate scope, functional group tolerance, and reaction conditions.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)NickelDual Photoredox/Nickel
Metal Cost HighLowLowLow
Ligand Cost High (Biarylphosphines)Low (Diamines, Amino Acids)Moderate (NHCs, Phosphines)Moderate
Generality Very High (Workhorse Method)Good, sometimes substrate-specificGood, excels with Ar-ClEvolving, very promising
Temp. High (80-120 °C)High (100-180 °C)Moderate to High (60-110 °C)Very Low (Room Temp)
Tolerance Good to ExcellentModerateGoodExcellent
Key Advantage Broadest reliability & scopeLow cost, simple ligandsActivates aryl chloridesExtremely mild conditions
Key Disadvantage Cost, potential for catalyst poisoningHarsher conditions, narrower scopeAir/moisture sensitivityRequires specific light setup

Decision-Making Workflow for Catalyst Selection

G start What is your primary goal? q1 Starting with an Aryl Chloride? start->q1 Substrate Reactivity q2 Is the substrate thermally sensitive or for late-stage functionalization? start->q2 Reaction Conditions q3 Is cost the primary driver? start->q3 Economics q4 Need a reliable, broadly applicable method for library synthesis? start->q4 Reliability q1->q2 No rec_ni Strongly Consider Nickel Catalysis q1->rec_ni Yes q2->q3 No rec_photo Use Dual Photoredox/ Nickel Catalysis q2->rec_photo Yes q3->q4 No rec_cu Benchmark Copper (Ullmann) Catalysis First q3->rec_cu Yes rec_pd Start with Palladium (Buchwald-Hartwig) q4->rec_pd Yes

Caption: A decision guide for initial catalyst system selection.

Conclusion and Future Outlook

While palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and reliable method for the N-arylation of pyridinamines, the field is rapidly evolving.[1] The economic and sustainability advantages of copper and nickel are driving significant research, leading to increasingly robust and mild protocols.[11][16] The advent of photoredox catalysis, in particular, has opened the door to performing these transformations at room temperature, a previously elusive goal that is critical for complex molecule synthesis and late-stage functionalization.[18] The future of this field will undoubtedly focus on further expanding the capabilities of base-metal catalysts, lowering catalyst loadings, and designing systems that operate with maximum efficiency under the mildest conditions possible.

References

A Comparative Study on the Biological Versatility of Substituted Piperazinyl Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of the piperazine and pyridine scaffolds has yielded a rich chemical space for the development of novel therapeutic agents. The inherent structural features of the piperazinyl pyridine core—a six-membered aromatic pyridine ring coupled with a six-membered saturated diazacyclohexane (piperazine)—offer a unique combination of rigidity and flexibility, along with multiple points for substitution. This allows for the fine-tuning of physicochemical properties and biological activities. This guide provides a comparative analysis of the diverse biological activities of substituted piperazinyl pyridines, with a focus on their antimicrobial, anticancer, and antipsychotic properties, supported by experimental data and detailed methodologies.

The Piperazinyl Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a common pharmacophore found in numerous clinically used drugs, valued for its ability to improve aqueous solubility and oral bioavailability.[1] When coupled with a pyridine ring, another key heterocycle in drug discovery, the resulting scaffold gains specific electronic and steric properties that can be modulated by various substituents. The position and nature of these substituents on both the pyridine and piperazine rings dramatically influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects.

Comparative Analysis of Biological Activities

The versatility of the piperazinyl pyridine core is evident in its demonstrated efficacy across different therapeutic areas. Below, we compare the activity of various substituted analogues, highlighting key structure-activity relationships (SAR).

Antimicrobial Activity

Substituted piperazinyl pyridines have emerged as potent antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes.

Structure-Activity Relationship Insights:

  • Substitution on the Pyridine Ring: The introduction of electron-withdrawing groups, such as a cyano group, on the pyridine ring has been shown to enhance antibacterial activity.[2]

  • Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is critical. Bulky aromatic or heteroaromatic rings often lead to increased potency. For instance, the introduction of a thiophen-3-ylethyl group on the piperazine ring has been shown to be a promising substituent for activity against Gram-positive bacteria.[3]

Comparative Data:

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
JH-LPH-97 Ortho-substituted pyridineK. pneumoniae 100310.10[4]
JH-LPH-106 Not specifiedE. coli 259220.63[4]
JH-LPH-107 Not specifiedK. pneumoniae 100310.04[4]
Compound 2g Flavonol with N-substituted piperazineS. aureus6.25[5]
Compound 2g Flavonol with N-substituted piperazineE. coli25[5]
Compound 308 Not specifiedMRSA2[6]
Compound 328 Not specifiedS. aureus2[6]
Anticancer Activity

The piperazinyl pyridine scaffold has been successfully exploited to develop potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable mechanism is the induction of apoptosis (programmed cell death) in cancer cells.

Structure-Activity Relationship Insights:

  • Piperazine as a Linker: The piperazine moiety often serves as a linker connecting the pyridine core to other functionalities that are crucial for anticancer activity. The di-substitution pattern at the N4 position of a thiosemicarbazone attached to a pyridine ring, which can include a piperazine, is a critical prerequisite for high activity.[7]

  • Induction of Apoptosis: Many piperazinyl pyridine derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, the compound designated as PCC has been shown to induce the release of cytochrome c from mitochondria and activate caspases 3, 7, 8, and 9 in liver cancer cells.[8]

Comparative Data:

Compound IDCell LineCancer TypeIC50 (µM)Reference
PCC SNU-475Human Liver Cancer6.98 ± 0.11[8]
PCC SNU-423Human Liver Cancer7.76 ± 0.45[8]
Compound 1 HepG2Liver Cancer4.5 ± 0.3[9]
Compound 1 MCF-7Breast Cancer6.3 ± 0.4[9]
Compound 2 HepG2Liver Cancer7.5 ± 0.1[9]
HCT116 p53+/+Colon Cancer1.524 ± 0.445[10]
HCT116 p53-/-Colon Cancer0.128 ± 0.012[10]
Compound 11 VEGFR-2(Enzyme Inhibition)0.19[11]
Antipsychotic Activity

Piperazinyl pyridine derivatives are prominent in the development of atypical antipsychotics. Their mechanism of action typically involves modulating neurotransmitter systems, particularly dopamine and serotonin pathways in the brain.[12][13]

Structure-Activity Relationship Insights:

  • Receptor Affinity: The antipsychotic potential is heavily dependent on the compound's affinity for dopamine D2 and serotonin 5-HT2A receptors. A high 5-HT2A/D2 binding ratio is often characteristic of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.[14]

  • Lipophilic and Electronic Characteristics: The affinity for dopamine receptors is influenced by the lipophilic and electronic characteristics of the substituent on the pyridine ring. A cyano moiety has been identified as an optimal choice in some series.[15]

Comparative Data:

Compound IDReceptor TargetBinding Affinity (IC50/Ki)Reference
Thiophene 40 5-HT1AIC50 = 0.07 nM[16]
Compound 11 D2, 5-HT1A, 5-HT2AHigh affinity[17]
Compound 2 5-HT2A/D2 ratio>1 (pKi values)[14]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments used in the evaluation of substituted piperazinyl pyridines.

Synthesis of Substituted Piperazinyl Pyridines

A common and versatile method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination.[18]

Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis [18]

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (e.g., 4-chloropyridine) (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3) (0.01-0.05 eq), and a phosphine ligand (e.g., BINAP) (0.02-0.10 eq).

  • Add a strong base (e.g., sodium tert-butoxide) and anhydrous toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperazinyl pyridine.

Synthesis_Workflow reagents Aryl Halide Piperazine Pd Catalyst Ligand, Base reaction Buchwald-Hartwig Amination (Heat, Inert Atm.) reagents->reaction 1. Mix workup Quenching Extraction reaction->workup 2. React purification Column Chromatography workup->purification 3. Isolate product Substituted Piperazinyl Pyridine purification->product 4. Purify

Caption: General workflow for the synthesis of substituted piperazinyl pyridines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Protocol: Broth Microdilution for MIC Determination [20][21]

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow compound Test Compound Stock Solution dilution Serial Dilutions in 96-well Plate compound->dilution incubation Incubate (37°C, 18-24h) dilution->incubation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->dilution Inoculate readout Determine MIC (Lowest concentration with no growth) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23]

Protocol: MTT Assay for Cytotoxicity [24][25]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted piperazinyl pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow seeding Seed Cells in 96-well Plate treatment Treat with Compound seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Antipsychotic Activity Evaluation: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the dopamine D2 receptor.[26][27][28]

Protocol: Dopamine D2 Receptor Radioligand Binding Assay [27][28][29]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Mechanistic Insights: Signaling Pathways

The biological activities of substituted piperazinyl pyridines are underpinned by their interactions with specific molecular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer piperazinyl pyridines trigger apoptosis through the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to cell death.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 PiperazinylPyridine Piperazinyl Pyridine Derivative PiperazinylPyridine->DeathReceptor PiperazinylPyridine->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction by piperazinyl pyridines.

Antipsychotic Mechanism: Dopamine and Serotonin Receptor Modulation

The therapeutic effects of atypical antipsychotics are largely attributed to their combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis.[30][31] Simultaneous blockade of 5-HT2A receptors can increase dopamine release in other brain regions, which may help to reduce negative symptoms and motor side effects.[1][32]

Antipsychotic_Mechanism PiperazinylPyridine Piperazinyl Pyridine (Atypical Antipsychotic) D2_Receptor Dopamine D2 Receptor PiperazinylPyridine->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor PiperazinylPyridine->HT2A_Receptor Antagonism Mesolimbic Mesolimbic Pathway (↓ Dopamine) D2_Receptor->Mesolimbic Other_Pathways Other Pathways (↑ Dopamine) HT2A_Receptor->Other_Pathways Positive_Symptoms ↓ Positive Symptoms Mesolimbic->Positive_Symptoms Negative_Symptoms ↓ Negative Symptoms & Side Effects Other_Pathways->Negative_Symptoms

References

A-Technical-Guide-to-Validating-the-Mechanism-of-Action-of-6-4-Methylpiperazin-1-yl-pyridin-3-amine-Based-Inhibitors-A-Comparative-Analysis-of-Imatinib-and-Its-Successors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Tyrosine Kinase Inhibitor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The discovery of the 6-(4-methylpiperazin-1-yl)pyridin-3-amine scaffold as a privileged structure in kinase inhibition marked a turning point in targeted cancer therapy. Imatinib, the pioneering drug built on this framework, transformed the prognosis for patients with Chronic Myeloid Leukemia (CML) and certain Gastrointestinal Stromal Tumors (GIST).[1] This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the mechanism of action of Imatinib and its second and third-generation successors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The-Molecular-Challenge-Constitutively-Active-Tyrosine-Kinases

At the heart of CML lies the Bcr-Abl fusion protein, a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation. This rogue enzyme relentlessly phosphorylates downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis.[2] Similarly, many GISTs are driven by mutations in the c-KIT or PDGFRA receptor tyrosine kinases.[1] The therapeutic strategy, therefore, is to selectively inhibit these kinases.

Imatinib and its successors are ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[2][3] This effectively shuts down the aberrant signaling cascade.

Visualizing-the-Mechanism-BCR-ABL-Signaling-and-TKI-Inhibition

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Phosphorylation STAT5 STAT5 BCR_ABL->STAT5 Phosphorylation PI3K PI3K BCR_ABL->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition TKI TKI (Imatinib, Nilotinib, Dasatinib) TKI->BCR_ABL Inhibits ATP Binding

Caption: The BCR-ABL signaling pathway and points of inhibition by TKIs.

Comparative-Analysis-of-BCR-ABL-Tyrosine-Kinase-Inhibitors

The evolution of TKIs has been driven by the need to overcome resistance to Imatinib and improve efficacy.[4] Second-generation inhibitors like Nilotinib and Dasatinib, and the third-generation Ponatinib, offer increased potency and activity against a wider range of Bcr-Abl mutations.[5][6]

Inhibitor Generation Binding Conformation Key Advantages Notable Limitations
Imatinib FirstInactive ("DFG-out")First-line therapy for CML and GISTResistance due to kinase domain mutations
Nilotinib SecondInactive ("DFG-out")20-30x more potent than Imatinib against wild-type Bcr-AblIneffective against the T315I "gatekeeper" mutation
Dasatinib SecondActive and Inactive ("DFG-in" and "DFG-out")>300x more potent than Imatinib; active against many Imatinib-resistant mutationsIneffective against the T315I mutation
Bosutinib SecondActive ("DFG-in")Dual Src/Abl inhibitor; effective against many imatinib-resistant mutationsIneffective against T315I and V299L mutations[7]
Ponatinib ThirdInactive ("DFG-out")Pan-mutational inhibitor, effective against the T315I mutation[8]Associated with serious cardiovascular events[9]

Experimental-Validation-A-Step-by-Step-Guide

Validating the mechanism of action of these inhibitors requires a multi-faceted approach, from biochemical assays to cellular and structural analyses.

1-Biochemical-Assays-Quantifying-Inhibitory-Potency

The initial step is to determine the inhibitor's potency against the target kinase. This is typically achieved through in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the recombinant Bcr-Abl enzyme, a suitable substrate (e.g., GST-Crk), and serial dilutions of the TKI.

  • Initiation: Start the kinase reaction by adding ATP, including γ-³²P-ATP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen and quantify the incorporation of ³²P into the substrate.

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data Against Wild-Type Bcr-Abl

Compound Cell Line IC50 (nM)
ImatinibBa/F3-p210~200-600
NilotinibBa/F3-p210~20-45
DasatinibBa/F3-p210~1-9

Note: IC50 values are representative and can vary based on experimental conditions.[5]

2-Cell-Based-Assays-Confirming-Cellular-Activity

While biochemical assays are crucial, it is essential to confirm that the inhibitor is active in a cellular context. Cellular proliferation assays are the gold standard for this.

Protocol: Cellular Proliferation Assay (MTS/MTT)

  • Cell Seeding: Plate Bcr-Abl-dependent cells (e.g., Ba/F3-p210) in a 96-well plate.

  • Treatment: Add serial dilutions of the TKI to the wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTS/MTT Addition: Add a tetrazolium salt solution (MTS or MTT) to each well.

  • Incubation and Reading: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.

3-Target-Engagement-Assays-Verifying-Direct-Binding

To confirm that the inhibitor directly binds to its intended target in a cellular environment, target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the TKI or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated, denatured proteins.

  • Analysis: Analyze the supernatant (containing soluble, stable protein) by Western blotting using an antibody specific for the target kinase.

  • Interpretation: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding and stabilization of the target protein.

4-Biophysical-Assays-Characterizing-Binding-Kinetics

Understanding the binding kinetics (association and dissociation rates) provides deeper insights into the inhibitor's mechanism. Surface Plasmon Resonance (SPR) is a widely used label-free technique for this.[10]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the purified kinase onto a sensor chip.

  • Analyte Injection: Flow different concentrations of the TKI over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the inhibitor.

  • Kinetic Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

5-Structural-Biology-Visualizing-the-Inhibitor-Target-Interaction

X-ray crystallography provides high-resolution structural information on how the inhibitor binds to the kinase domain. This is invaluable for understanding the molecular basis of its potency and selectivity, as well as for designing next-generation inhibitors.

Workflow-for-Comparative-TKI-Potency-Evaluation

TKI_Comparison_Workflow cluster_workflow Experimental Workflow Start Select TKIs (e.g., Imatinib, Nilotinib, Dasatinib) Cell_Culture Culture Bcr-Abl Expressing Cells (e.g., Ba/F3-p210) Start->Cell_Culture Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Cell_Culture->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (Determine Cellular IC50) Cell_Culture->Cellular_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Culture->Target_Engagement Data_Analysis Comparative Data Analysis Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Target_Engagement->Data_Analysis Conclusion Draw Conclusions on Relative Potency and Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for comparing TKI potency.

Overcoming-Resistance-The-Next-Frontier

A major challenge in TKI therapy is the emergence of drug resistance, most commonly due to point mutations in the Bcr-Abl kinase domain.[11] Validating the mechanism of action of next-generation inhibitors involves demonstrating their efficacy against these resistant mutants.

Comparative IC50 (nM) Against Imatinib-Resistant Bcr-Abl Mutations

Mutation Imatinib Nilotinib Dasatinib Ponatinib
G250E >10,00011052
Y253H >10,0003732
E255K >10,0002530.5
T315I >10,000>10,000>10,0004

Data is representative and compiled from various sources.

This comparative data, generated using the assays described above, is critical for guiding the clinical use of these inhibitors in patients who have developed resistance to prior therapies.

Conclusion

The validation of the mechanism of action of this compound-based inhibitors is a rigorous, multi-step process. By employing a combination of biochemical, cellular, biophysical, and structural biology techniques, researchers can build a comprehensive understanding of an inhibitor's potency, selectivity, and efficacy against both wild-type and mutant kinases. This detailed characterization is the bedrock of rational drug design and the continued success of targeted therapies in oncology.

References

Safety Operating Guide

Personal protective equipment for handling 6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, a substituted pyridine derivative, presents a unique set of handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Before any handling operation, a thorough understanding of the compound's hazard profile is paramount. Based on its GHS classification, this compound is a compound that demands respect and careful handling.[1][2]

Key Hazards:

  • Harmful if swallowed: Demonstrates acute oral toxicity.[1][2]

  • Causes skin irritation: Can lead to localized redness, itching, and inflammation upon contact.[1][2]

  • Causes serious eye irritation: Poses a significant risk of damage to the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

This profile is typical for many heterocyclic amines used in medicinal chemistry and underscores the need for a multi-layered approach to personal protection.

Core Principles of Safe Handling: A Self-Validating System

The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint, and the causality behind each recommendation is explained to foster a deep understanding of why these measures are critical.

Personal Protective Equipment (PPE) is essential, but it should never be the sole line of defense. Engineering controls are designed to minimize exposure at the source.

  • Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is non-negotiable. The containment provided by a fume hood is critical to prevent the inhalation of fine powders and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that may escape primary containment.

The selection and correct use of PPE are crucial for preventing direct contact with the chemical. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for large quantities or when there is a significant splash risk.Protects against accidental splashes to the eyes, which can cause serious irritation.[3][4] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves. Check for any signs of degradation or puncture before use. Double-gloving is recommended for extended handling periods.Provides a barrier against skin contact, which can cause irritation.[3][4] Nitrile offers good resistance to a broad range of chemicals.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.[5]
Respiratory Protection Generally not required if work is conducted within a certified fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of the compound, which can cause respiratory irritation.[3][4] Engineering controls are the preferred method for respiratory protection.

The Logic of Donning and Doffing PPE

The order in which you put on and take off your PPE is as important as the PPE itself. The goal is to prevent the transfer of contaminants from the "dirty" exterior of your PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves (Contaminated) Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Figure 1: Donning and Doffing PPE Workflow

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural guide for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them inside the fume hood.

    • Don the required PPE in the correct order as illustrated in Figure 1.

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • Securely close the main container immediately after use.

  • In Case of a Spill:

    • For small spills within the fume hood, use an absorbent material to collect the spilled solid.

    • Place the contaminated absorbent material in a designated, sealed waste container.

    • Decontaminate the area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling:

    • Ensure all containers are properly sealed and labeled.

    • Clean all non-disposable equipment that has come into contact with the chemical.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • All excess this compound and solutions containing it must be disposed of as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed container. Never pour chemical waste down the sink.[6][7]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must be considered contaminated waste.

    • Place these materials in a designated, sealed waste bag or container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with their contents.

    • Store waste containers in a designated satellite accumulation area until they are collected for disposal by your institution's environmental health and safety department.

Disposal_Workflow cluster_waste_generation Waste Generation (Inside Fume Hood) cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Waste_Solid Excess Solid & Contaminated Disposables Solid_Container Labeled Solid Waste Container Waste_Solid->Solid_Container Waste_Liquid Unused Solutions Liquid_Container Labeled Liquid Waste Container Waste_Liquid->Liquid_Container Storage Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Disposal Professional Waste Disposal Storage->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.